2-(Chloromethyl)-3,5-difluoropyridine
Description
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Properties
IUPAC Name |
2-(chloromethyl)-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRQVTCCNSHPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Key Building Block in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine
2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique molecular architecture, featuring an electron-deficient pyridine ring activated by two fluorine atoms and a reactive chloromethyl group, makes it a versatile synthetic intermediate. The fluorine substituents are known to enhance metabolic stability, improve pharmacokinetic profiles, and modulate the electronic properties of target molecules, a sought-after feature in drug discovery.[1][3][4][5] Simultaneously, the 2-(chloromethyl) group serves as an electrophilic handle, readily undergoing nucleophilic substitution to allow for the strategic introduction of diverse functional groups and the construction of complex molecular scaffolds.[1]
This guide provides a detailed exploration of the primary synthetic methodologies for preparing 2-(Chloromethyl)-3,5-difluoropyridine, offering field-proven insights into experimental choices, reaction mechanisms, and safety protocols for researchers and drug development professionals.
Table 1: Chemical Identity of 2-(Chloromethyl)-3,5-difluoropyridine
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 1222633-85-3 | [1] |
| Molecular Formula | C₆H₄ClF₂N | [1][6] |
| Molecular Weight | 163.55 g/mol | [1][6] |
| SMILES | C1=C(C=NC(=C1F)CCl)F | [1] |
| MDL Number | MFCD11520701 |[1][6] |
Strategy 1: Chlorination of 2-(Hydroxymethyl)-3,5-difluoropyridine via Thionyl Chloride
This approach represents one of the most common and efficient laboratory-scale methods for the synthesis of 2-(chloromethyl)pyridines. The strategy relies on the conversion of the corresponding precursor alcohol, 2-(hydroxymethyl)-3,5-difluoropyridine, into the target chloride using thionyl chloride (SOCl₂).
Principle and Mechanistic Insight
The reaction of a primary alcohol with thionyl chloride is a classic Sₙi (Substitution Nucleophilic internal) reaction, although reaction conditions can also favor an Sₙ2 pathway. The process begins with the attack of the alcohol's oxygen atom on the electrophilic sulfur of thionyl chloride. This is followed by the elimination of a chloride ion to form a protonated alkyl chlorosulfite intermediate. The pyridine nitrogen can act as an internal base to deprotonate the intermediate. The resulting alkyl chlorosulfite then decomposes, yielding the alkyl chloride product along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.
The primary advantage of this method is that the byproducts are gaseous, which simplifies purification significantly. The reaction is typically high-yielding and clean when performed under controlled conditions.
Experimental Protocol: Step-by-Step
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler and a gas trap (scrubber) containing a sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.
-
Reagent Charging: 2-(Hydroxymethyl)-3,5-difluoropyridine (1.0 eq) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: Thionyl chloride (SOCl₂, typically 1.1-1.5 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. The controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: The reaction mixture is carefully concentrated under reduced pressure to remove excess solvent and thionyl chloride. The residue is then cautiously quenched by pouring it onto crushed ice, followed by slow neutralization with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate or DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield pure 2-(Chloromethyl)-3,5-difluoropyridine.
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Principle of Electrophilic Chloromethylation
Protocol Considerations
A typical procedure involves charging a reactor with 3,5-difluoropyridine, the Lewis acid catalyst, and a source of formaldehyde under anhydrous conditions. Gaseous hydrogen chloride is then bubbled through the mixture, or a solution of HCl in a non-protic solvent is used. The reaction is often run at elevated temperatures. The work-up requires careful quenching of the reaction mixture and separation of the product from the catalyst and byproducts.
Table 3: Comparison of Synthetic Strategies
| Feature | Strategy 1: Alcohol Chlorination | Strategy 2: Direct Chloromethylation |
| :--- | :--- | :--- |
| Starting Material | 2-(Hydroxymethyl)-3,5-difluoropyridine | 3,5-Difluoropyridine |
| Key Reagents | Thionyl Chloride (SOCl₂) | Formaldehyde, HCl, ZnCl₂ |
| Key Conditions | Low temperature (0 °C to RT) | Anhydrous, often elevated temperature |
| Advantages | High yield, clean byproducts (gases), common lab transformation. | More atom-economical, direct functionalization of the C-H bond. |
| Disadvantages | Requires synthesis of the precursor alcohol. | Risk of poly-substitution, requires strictly anhydrous conditions, handling of gaseous HCl. |
Industrial Scale Pathways and Considerations
For large-scale synthesis, an alternative multi-step route is often considered, starting from more readily available precursors like 2-aminopyridine.[1] A representative pathway involves the initial chlorination of the pyridine ring, followed by a halogen-exchange (Halex) fluorination reaction, and finally, the introduction of the chloromethyl group.
The fluorination step is particularly critical. It typically involves reacting a chlorinated precursor, such as 2,3,5-trichloropyridine, with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) at high temperatures.[1][7][8][9] Phase-transfer catalysts may also be employed to enhance reactivity.[9]
High-Level Industrial Synthetic Flowchart
Conclusion
The synthesis of 2-(Chloromethyl)-3,5-difluoropyridine can be effectively achieved through several strategic routes. For laboratory-scale research and development, the chlorination of 2-(hydroxymethyl)-3,5-difluoropyridine with thionyl chloride offers a reliable, high-yielding, and procedurally straightforward method, provided that stringent safety protocols are observed. For larger-scale operations or when starting from different precursors, direct chloromethylation of 3,5-difluoropyridine or a multi-step sequence involving a key Halex fluorination step present viable, albeit more demanding, alternatives. The choice of synthetic strategy ultimately depends on factors such as scale, cost, available starting materials, and the specific purity requirements for this valuable and versatile chemical building block.
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2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem. 1
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Thionyl chloride Product Safety Assessment. Lanxess. 14
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US Patent US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents. Link
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CN Patent CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine. Google Patents. Link
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Ren Jie. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. Link
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WO Patent WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents. Link
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Synthesis method of medicinal raw material 2,5-difluoropyridine. Google Patents. Link
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2,5-Difluoro-4-methylpyridine|CAS 1227508-13-5. Benchchem. Link
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2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3. BLDpharm. Link
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Xue-Mei Zhu, et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Link
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CN Patent CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents. Link
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The Chemistry of Disinfectants in Water: Reactions and Products. NCBI - NIH. Link
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WO Patent WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents. Link
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Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Link
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An In-depth Technical Guide to 2-(Chloromethyl)-3,5-difluoropyridine (CAS: 1222633-85-3): A Keystone Building Block in Medicinal and Agrochemical Chemistry
Introduction
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design and agrochemical development. 2-(Chloromethyl)-3,5-difluoropyridine, identified by its CAS number 1222633-85-3, has emerged as a pivotal building block for this purpose.[1] This compound uniquely combines the advantageous physicochemical properties conferred by fluorine with the versatile reactivity of a chloromethyl group, offering a dual-functional handle for molecular elaboration. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in research and development. 2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound whose structure is precisely defined by established chemical nomenclature and registry systems.[1]
Table 1: Key Chemical Identifiers
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1222633-85-3 | [1][2][3][4] |
| IUPAC Name | 2-(chloromethyl)-3,5-difluoropyridine | [1] |
| Molecular Formula | C₆H₄ClF₂N | [1][2][3] |
| Molecular Weight | 163.55 g/mol | [1][2][3] |
| MDL Number | MFCD11520701 | [1][3] |
| InChI | InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | [1][2] |
| Canonical SMILES | C1=C(C=NC(=C1F)CCl)F |[1] |
The physicochemical properties of this compound, many of which are predicted through computational models, provide critical insights into its behavior in reaction solvents, its potential for biological activity, and its handling requirements.
Table 2: Predicted Physicochemical Properties | Property | Value | Significance | | :--- | :--- | :--- | | Boiling Point | 158.2 ± 35.0 °C at 760 mmHg |[1][2] | Indicates moderate volatility. | | Density | 1.4 ± 0.1 g/cm³ |[1][2] | Denser than water. | | Flash Point | 49.5 ± 25.9 °C |[1] | Classified as a flammable liquid. | | LogP (Octanol/Water) | 1.12 |[1] | Indicates moderate lipophilicity, a key factor in drug design. | | pKa | -1.15 ± 0.32 |[2] | Reflects the electron-withdrawing effect of the fluorine atoms, making the pyridine nitrogen weakly basic. | | Storage Temperature | 2-8°C |[2][3] | Recommended for maintaining stability. |
Section 2: The Strategic Importance in Drug Discovery
The utility of 2-(Chloromethyl)-3,5-difluoropyridine in drug discovery is not accidental; it is a direct consequence of its carefully arranged functional groups.
-
The Role of Fluorine: The two fluorine atoms on the pyridine ring are the most impactful features. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[5] It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to optimize membrane permeability and bioavailability.[5] The difluoromethyl group (CF₂H), a related moiety, is recognized as a metabolically stable bioisostere of alcohol, thiol, or amine groups and can act as a hydrogen bond donor.[6]
-
The Chloromethyl Group as a Reactive Handle: The chloromethyl group at the 2-position serves as a highly reactive and versatile electrophilic center.[1] It readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of other molecular fragments. This functionality is crucial for building molecular complexity and exploring structure-activity relationships (SAR) by introducing diverse side chains.[1]
The combination of these features makes this compound a powerful precursor for creating libraries of novel molecules, particularly for targets where enhanced pharmacokinetic properties are desired, such as central nervous system (CNS) disorders.[1]
Section 3: Synthesis and Manufacturing
The primary and most direct route for the preparation of 2-(Chloromethyl)-3,5-difluoropyridine is the electrophilic chloromethylation of 3,5-difluoropyridine. This reaction typically employs the conditions of the Blanc reaction.
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properties of 2-(Chloromethyl)-3,5-difluoropyridine
An In-Depth Technical Guide to 2-(Chloromethyl)-3,5-difluoropyridine: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its value stems from a unique structural architecture: a pyridine ring made electron-deficient by two fluorine atoms, combined with a highly reactive chloromethyl group at the 2-position.[1] This strategic combination of functionalities makes it a versatile synthetic building block.
The fluorine substituents are known to enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity, by altering the electronic landscape and pKa of the molecule.[1][2][3] Simultaneously, the chloromethyl group serves as a reactive "handle," providing a straightforward point of attachment for a wide array of nucleophiles to build more complex molecular scaffolds.[1] This guide offers a comprehensive overview of the core properties, synthesis, reactivity, and applications of 2-(Chloromethyl)-3,5-difluoropyridine for researchers and drug development professionals.
Physicochemical and Identification Properties
A clear understanding of the fundamental properties of a chemical intermediate is crucial for its effective use in synthesis and research. The key identification and physicochemical parameters for 2-(Chloromethyl)-3,5-difluoropyridine are summarized below.
| Property | Value | Reference |
| CAS Number | 1222633-85-3 | [1][4] |
| Molecular Formula | C₆H₄ClF₂N | [5][6] |
| Molecular Weight | 163.55 g/mol | [1][4] |
| Systematic Name | 2-(Chloromethyl)-3,5-difluoropyridine | [1] |
| InChI Key | PNRQVTCCNSHPBG-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | C1=C(C=NC(=C1F)CCl)F | [1] |
| MDL Number | MFCD11520701 | [1][6] |
| Storage Conditions | Sealed in dry, 2-8°C | [6][7] |
Synthesis and Purification
The most common and direct laboratory-scale synthesis of 2-(Chloromethyl)-3,5-difluoropyridine is achieved through the electrophilic chloromethylation of 3,5-difluoropyridine, a variant of the Blanc reaction.[1]
Caption: Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine via Blanc chloromethylation.
Causality Behind Experimental Choices
The reaction mechanism involves the in-situ formation of a chloromethyl carbocation (or a related electrophilic species) from formaldehyde and hydrogen chloride, a process catalyzed by a Lewis acid like zinc chloride (ZnCl₂). The ZnCl₂ coordinates to the formaldehyde oxygen, increasing its electrophilicity and facilitating the reaction with HCl. The electron-deficient nature of the 3,5-difluoropyridine ring directs the electrophilic attack to the relatively more electron-rich 2-position. The use of anhydrous conditions is critical, as moisture can quench the electrophile and reduce the catalyst's activity, leading to lower yields.[1]
Detailed Experimental Protocol: Chloromethylation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous 3,5-difluoropyridine (1.0 eq) and a Lewis acid catalyst such as zinc chloride (1.1 eq).
-
Reagent Addition: Add paraformaldehyde (1.5 eq) to the flask. The use of paraformaldehyde, a solid source of formaldehyde, is often more convenient for maintaining anhydrous conditions than aqueous formaldehyde.
-
Reaction Initiation: Slowly bubble dry hydrogen chloride (HCl) gas through the reaction mixture at 0°C. Alternatively, a solution of acetyl chloride and methanol can be used to generate anhydrous HCl in situ.
-
Reaction: After the initial addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield pure 2-(Chloromethyl)-3,5-difluoropyridine.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-(Chloromethyl)-3,5-difluoropyridine is dominated by the reactivity of its chloromethyl group.
Primary Reactivity: Nucleophilic Substitution (S_N2)
The chloromethyl group at the 2-position is a potent electrophilic center.[1] It readily undergoes nucleophilic substitution reactions (S_N2) with a wide range of nucleophiles, including amines, thiols, alcohols, and heteroaromatic systems.[1] This reactivity is the cornerstone of its application as a building block, enabling the facile introduction of diverse side chains and functional groups. The chloride ion is an excellent leaving group, and the reaction proceeds efficiently under mild conditions.
Caption: General mechanism for nucleophilic substitution at the chloromethyl group.
Secondary Reactivity: Nucleophilic Aromatic Substitution (S_NAr)
The two fluorine atoms strongly withdraw electron density from the pyridine ring, making it susceptible to nucleophilic aromatic substitution (S_NAr). However, displacing the fluorine atoms typically requires harsher conditions or very strong nucleophiles compared to the substitution at the chloromethyl group.[1] Therefore, selective functionalization at the -CH₂Cl site is easily achieved.
Key Applications in Research and Development
The dual functionality of 2-(Chloromethyl)-3,5-difluoropyridine makes it a valuable intermediate in several high-tech industries.
| Application Area | Transformation Type | Target Structures & Benefits |
| Pharmaceutical Synthesis | Nucleophilic Substitution | Drug Intermediates: The fluorinated pyridine core enhances metabolic stability and modulates pKa, while the chloromethyl handle allows for the introduction of pharmacophores to optimize potency and selectivity for targets in CNS, inflammatory, and infectious diseases.[1] |
| Agrochemical Development | Cross-Coupling Reactions | Herbicide & Fungicide Precursors: The unique electronic properties contribute to the biological activity and environmental profile of next-generation crop protection agents.[1] |
| Materials Chemistry | Polymerization Reactions | Functional Polymers: Incorporation into polymer backbones imparts enhanced thermal stability and hydrophobicity due to the strong C-F bonds.[1][3] |
As an alkylating agent, the compound and its derivatives can form covalent bonds with nucleophilic sites on biomolecules like proteins and DNA, a mechanism exploited in the design of certain enzyme inhibitors and therapeutic agents.[1]
Analytical Characterization and Quality Control
Confirming the identity and purity of 2-(Chloromethyl)-3,5-difluoropyridine is essential. A combination of spectroscopic and chromatographic methods is employed:
-
NMR Spectroscopy:
-
¹H NMR: Provides information on the protons, particularly the characteristic singlet for the chloromethyl (-CH₂Cl) protons and signals for the aromatic protons on the pyridine ring.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: Is definitive for characterizing fluorine-containing compounds, showing signals corresponding to the two distinct fluorine environments on the pyridine ring.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight (163.55 g/mol ) and the characteristic isotopic pattern of a monochlorinated compound.[1][4]
-
Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography is the standard method for assessing purity. Coupling it with mass spectrometry (LC-MS) allows for the simultaneous determination of purity and confirmation of molecular weight, making it a powerful tool for reaction monitoring and quality control.[8]
Safety, Handling, and Storage
2-(Chloromethyl)-3,5-difluoropyridine is intended for research and development purposes only and must be handled with appropriate care.[1][6]
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5][9]
-
Handling: Avoid contact with skin and eyes. Avoid breathing vapors or dust. Prevent spillage and leakage, and keep away from ignition sources.[5][9]
-
Storage: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C. Keep the container tightly sealed to prevent moisture contamination.[6][7]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5][10]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5][10]
-
Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[5][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]
-
Conclusion
2-(Chloromethyl)-3,5-difluoropyridine stands out as a high-value synthetic intermediate. Its utility is anchored in the predictable and highly efficient reactivity of the chloromethyl group, which allows for straightforward derivatization. This reactivity is complemented by the advantageous physicochemical properties imparted by the difluoropyridine core, namely enhanced metabolic stability and modulated electronics. This powerful combination provides chemists with a reliable platform for the rapid construction of complex molecules, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.
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Ren Jie. Purification method for 2, 3-difluoro-5-chloropyridine. (2014). Available from: [Link]
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- Google Patents. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
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A Technical Guide to 2-(Chloromethyl)-3,5-difluoropyridine: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth analysis of 2-(Chloromethyl)-3,5-difluoropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its structural characteristics, nomenclature, synthesis, and critical applications, underscoring the scientific rationale behind its utility in creating novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The pyridine scaffold, a common motif in pharmaceuticals, when substituted with fluorine, presents a unique electronic landscape that can be exploited for targeted drug design. 2-(Chloromethyl)-3,5-difluoropyridine emerges as a particularly valuable intermediate, combining the advantageous properties of a difluorinated pyridine ring with a reactive chloromethyl group, which serves as a handle for further molecular elaboration.[4] This guide aims to provide a comprehensive technical overview of this compound for scientists leveraging its properties in their research endeavors.
Chemical Identity: Structure and Nomenclature
A precise understanding of a compound's structure and nomenclature is fundamental for unambiguous scientific communication and database searching.
Systematic Nomenclature and Identifiers
The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its identity is further specified by a unique CAS Registry Number and other chemical informatics identifiers.[4][5][6]
| Identifier | Value |
| IUPAC Name | 2-(chloromethyl)-3,5-difluoropyridine |
| CAS Number | 1222633-85-3 |
| Molecular Formula | C6H4ClF2N |
| Molecular Weight | 163.55 g/mol |
| InChI | InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |
| InChI Key | PNRQVTCCNSHPBG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1F)CCl)F |
Table 1: Key Chemical Identifiers for 2-(Chloromethyl)-3,5-difluoropyridine.[4][5][7][8]
Structural Representation
The structure features a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and a chloromethyl group at position 2. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the pyridine ring and the chloromethyl group.
Caption: 2D molecular structure of 2-(Chloromethyl)-3,5-difluoropyridine.
Synthesis and Mechanistic Insights
The synthesis of 2-(Chloromethyl)-3,5-difluoropyridine is a critical aspect of its utility. A common and direct approach is the electrophilic chloromethylation of 3,5-difluoropyridine.
Laboratory-Scale Synthesis: The Blanc Reaction
The classical Blanc chloromethylation provides a direct route to the target compound.[4] This method involves the reaction of 3,5-difluoropyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.
Reaction Scheme: 3,5-difluoropyridine + HCHO + HCl --(ZnCl₂)--> 2-(Chloromethyl)-3,5-difluoropyridine
The mechanism proceeds via the formation of a chloromethyl carbocation (ClCH₂⁺) from formaldehyde and HCl, facilitated by the Lewis acid. This electrophile then attacks the electron-rich 2-position of the 3,5-difluoropyridine ring. The choice of the 2-position is directed by the activating effect of the pyridine nitrogen atom.
Caption: Workflow for the synthesis of 2-(Chloromethyl)-3,5-difluoropyridine.
Detailed Experimental Protocol
The following is a representative protocol and should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: To a stirred, anhydrous solution of 3,5-difluoropyridine in a suitable solvent (e.g., dichloroethane) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of zinc chloride.
-
Reagent Addition: Slowly introduce a source of formaldehyde (e.g., paraformaldehyde) and bubble hydrogen chloride gas through the mixture at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding ice-water. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(Chloromethyl)-3,5-difluoropyridine.
Causality in Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the Lewis acid catalyst and the chloromethylating agent, reducing the yield.[4]
-
Controlled Temperature: Exothermic reactions can lead to side products. Maintaining a low temperature during the addition of reagents ensures better selectivity.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric components.
Applications in Drug Discovery and Chemical Synthesis
The dual reactivity of 2-(Chloromethyl)-3,5-difluoropyridine makes it a versatile building block. The chloromethyl group is an excellent electrophilic site for nucleophilic substitution, while the difluorinated pyridine ring can participate in various coupling reactions.
Role as a Pharmaceutical Intermediate
This compound is a precursor for a range of bioactive molecules targeting various therapeutic areas.[4]
-
Central Nervous System (CNS) Disorders: The fluorinated pyridine moiety can improve blood-brain barrier permeability, a critical factor for CNS-acting drugs.
-
Anti-infective Agents: Derivatives have demonstrated activity against pathogens like Mycobacterium tuberculosis.[4] The structural modifications enabled by the chloromethyl group are key to enhancing efficacy.
-
Enzyme Inhibition: The scaffold can be elaborated to design specific enzyme inhibitors, for example, of cytochrome P450 enzymes, which are crucial for drug metabolism.[4]
Caption: Synthetic utility and application pathways of 2-(Chloromethyl)-3,5-difluoropyridine.
Mechanistic Advantage in Synthesis
The electron-deficient nature of the pyridine ring, amplified by the two fluorine atoms, facilitates nucleophilic aromatic substitution reactions that are often challenging with unsubstituted pyridines.[4] This enhanced reactivity allows for the construction of complex heterocyclic systems under milder conditions, which is a significant advantage in multi-step syntheses.
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols must be followed when handling 2-(Chloromethyl)-3,5-difluoropyridine.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11][12]
-
Skin Contact: Immediately wash off with soap and plenty of water.[11][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]
-
-
Storage: Store in a tightly sealed container in a cool, dry place.[7][8] Recommended storage temperature is 2-8°C.[7][8]
This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[11][12][13]
Conclusion
2-(Chloromethyl)-3,5-difluoropyridine stands out as a high-value building block in modern chemical and pharmaceutical research. Its unique combination of a difluorinated pyridine core and a reactive chloromethyl side chain provides a versatile platform for the synthesis of complex molecules with enhanced biological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for scientists aiming to leverage its full potential in the development of next-generation therapeutics and advanced materials.
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A Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-3,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)-3,5-difluoropyridine is a key building block in medicinal chemistry and drug development, valued for its unique electronic properties and reactive chloromethyl group that allows for diverse molecular modifications.[1] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the structural information that can be obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By understanding the spectroscopic signature of 2-(Chloromethyl)-3,5-difluoropyridine, researchers can ensure its purity, confirm its identity, and track its transformations in complex reaction schemes.
Introduction: The Significance of 2-(Chloromethyl)-3,5-difluoropyridine in Modern Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. 2-(Chloromethyl)-3,5-difluoropyridine emerges as a particularly valuable synthetic intermediate in this context.[1] The difluorinated pyridine ring provides a metabolically stable scaffold, while the reactive 2-(chloromethyl) group serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution.[1] This dual functionality makes it an attractive starting material for the synthesis of novel therapeutic agents.
Accurate and unambiguous characterization of this building block is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide details the expected spectroscopic data for 2-(Chloromethyl)-3,5-difluoropyridine and provides the rationale behind the interpretation of these data, empowering researchers to confidently identify and utilize this important compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Architecture
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(Chloromethyl)-3,5-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(Chloromethyl)-3,5-difluoropyridine is expected to be relatively simple, exhibiting two distinct signals corresponding to the aromatic protons and the methylene protons of the chloromethyl group.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet of doublets (dd) | 1H | H-6 |
| ~7.6 | Doublet of doublets (dd) | 1H | H-4 |
| ~4.8 | Singlet | 2H | -CH₂Cl |
Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is suitable for this compound. A typical operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the coupling patterns of the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Chloromethyl)-3,5-difluoropyridine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-10 ppm
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Diagram: ¹H NMR Workflow
Sources
2-(Chloromethyl)-3,5-difluoropyridine safety and handling
An In-Depth Technical Guide to the Safe Handling and Application of 2-(Chloromethyl)-3,5-difluoropyridine
Introduction
2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring an electron-deficient pyridine ring activated by two fluorine atoms and a reactive chloromethyl group, makes it a versatile synthetic building block.[1] The chloromethyl group serves as a highly reactive electrophilic center, enabling the facile introduction of the difluoropyridinyl moiety into a wide array of molecular scaffolds through nucleophilic substitution reactions.[1] This reactivity is pivotal in the synthesis of complex, biologically active molecules, with derivatives being investigated for applications ranging from enzyme inhibition to treatments for infectious diseases.[1]
However, the same chemical characteristics that make this compound a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, hazards, safe handling procedures, emergency response, and synthetic applications of 2-(Chloromethyl)-3,5-difluoropyridine. The protocols and insights herein are synthesized from established safety data for structurally related compounds and best practices in chemical laboratory safety.
Section 1: Physicochemical and Reactivity Profile
A foundational understanding of a chemical's properties is the first step in ensuring its safe handling and effective use.
Key Physicochemical Properties
The essential physical and chemical data for 2-(Chloromethyl)-3,5-difluoropyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1222633-85-3 | [1][2][3] |
| Molecular Formula | C₆H₄ClF₂N | [1][2] |
| Molecular Weight | 163.55 g/mol | [1][2] |
| Predicted Boiling Point | 158.2 ± 35.0 °C | [2] |
| Predicted Density | 1.377 ± 0.06 g/cm³ | [2] |
| Storage Conditions | Store at 2-8°C, sealed in a dry, well-ventilated place. | [2][3][4] |
Reactivity, Stability, and Incompatibilities
The utility of 2-(Chloromethyl)-3,5-difluoropyridine is derived directly from its reactivity profile. The chloromethyl group at the 2-position is an excellent electrophilic site. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent difluoropyridine ring. This makes the compound highly susceptible to nucleophilic substitution reactions with a broad range of nucleophiles, including amines, thiols, and alcohols, which is the primary mode of its application in synthesis.[1]
-
Stability : The compound is stable under recommended storage conditions (cool, dry, and tightly sealed).[5]
-
Incompatibilities : Avoid contact with strong oxidizing agents .[5][6] Reactions with these can be vigorous and exothermic.
-
Hazardous Decomposition : When subjected to high heat or combustion, it can decompose to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][7]
Section 2: Hazard Identification and Risk Assessment
While specific toxicological data for 2-(Chloromethyl)-3,5-difluoropyridine is not extensively published, a robust risk assessment can be constructed by examining data from structurally analogous halogenated pyridines.[5][6][8]
| Hazard Classification | Associated Risks | GHS Pictograms |
| Acute Toxicity | Harmful if swallowed or inhaled.[5][6][9] | pictogram |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[6][7][8] | pictogram |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[6][7][8] | pictogram |
| Respiratory Irritation | May cause respiratory tract irritation.[8] | pictogram |
| Flammability | Combustible liquid. Keep away from heat and ignition sources.[5][6] | pictogram |
| Environmental Hazard | Harmful or toxic to aquatic life with long-lasting effects.[5][7] | pictogram |
Toxicological Rationale:
-
Irritation and Corrosivity: The presence of the reactive chloromethyl group suggests that the compound can act as an alkylating agent, potentially causing irritation or damage upon contact with skin and mucous membranes.[1] In the presence of moisture, slow hydrolysis can generate hydrochloric acid, contributing to its irritant properties.
-
Systemic Toxicity: Like many chlorinated organic compounds, absorption through ingestion, inhalation, or skin contact can lead to systemic toxicity.[10]
Section 3: Core Safety and Handling Protocols
Adherence to strict, multi-layered safety protocols is mandatory when working with this compound.
Engineering Controls
-
Primary Control : All handling of 2-(Chloromethyl)-3,5-difluoropyridine, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Ventilation : The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6][8]
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A complete PPE ensemble is the final barrier between the researcher and the chemical.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[5]
-
Skin Protection :
-
Gloves : Handle with chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[5][11]
-
Clothing : A flame-resistant lab coat must be worn and fully fastened. Ensure that street clothes are fully covered.
-
-
Respiratory Protection : If working outside of a fume hood is unavoidable (a situation that should be prevented) or in case of engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]
General Handling Workflow
The following workflow diagram outlines the critical steps for safely handling the reagent from storage to use.
Storage and Disposal
-
Storage : Store in a cool, dry, well-ventilated place, away from incompatible materials. The recommended storage temperature is 2-8°C.[2][3] Containers must be kept tightly closed and resealed carefully after opening to prevent leakage.[5][7]
-
Disposal : Dispose of unused product and contaminated materials as hazardous waste.[5] All waste must be collected in a designated, properly labeled container for chlorinated organic waste, in accordance with local, state, and federal regulations.
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
The immediate response depends on the scale of the spill.
Protocol for a Minor Spill (inside a fume hood):
-
Ensure you are wearing full, appropriate PPE.[8]
-
Alert others in the immediate vicinity.[12]
-
Contain the spill by applying a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent around the edges of the spill, then covering it.[5][12] Do NOT use paper towels, as this can increase the rate of evaporation.[13]
-
Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[8][12]
-
Wipe the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[12]
-
Report the incident to your supervisor.[12]
First Aid Measures
In the event of any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding personnel.[5]
-
Inhalation : Immediately move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
-
Skin Contact : Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.
Section 5: Application in Synthesis: A Methodological Overview
As a Senior Application Scientist, it is crucial to not only handle the reagent safely but to understand its application with scientific rigor. The primary use of 2-(Chloromethyl)-3,5-difluoropyridine is as an electrophile in nucleophilic substitution reactions.
Representative Protocol: N-Alkylation of a Primary Amine
This protocol provides a generalized, step-by-step methodology. Note: Specific quantities, temperatures, and reaction times must be optimized for specific substrates.
Objective: To synthesize a 2-(aminomethyl)-3,5-difluoropyridine derivative.
Rationale:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen because it effectively solvates the reactants but does not participate in the reaction, allowing the nucleophilic substitution to proceed efficiently.[1]
-
Base: A non-nucleophilic base (e.g., K₂CO₃ or Diisopropylethylamine) is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction may be gently heated to increase the reaction rate, but this must be balanced against potential side reactions or decomposition.
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 equivalent) and a suitable base (e.g., K₂CO₃, 1.5 equivalents).
-
Add anhydrous DMF via syringe to dissolve the solids.
-
In the fume hood, carefully measure 2-(Chloromethyl)-3,5-difluoropyridine (1.1 equivalents) and dissolve it in a small amount of anhydrous DMF.
-
Add the solution of 2-(Chloromethyl)-3,5-difluoropyridine dropwise to the stirring amine solution at room temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS). If necessary, gently heat the reaction mixture (e.g., to 50-60 °C) to drive it to completion.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate technique, such as flash column chromatography.
Note: The DOT language above is a schematic representation. A proper chemical structure drawing tool would be used for publication.
Conclusion
2-(Chloromethyl)-3,5-difluoropyridine is a potent and valuable reagent in modern chemical synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its reactivity, which in turn dictates its hazard profile. Professionals who work with this compound must demonstrate expertise not only in its synthetic application but also in its safe management. By integrating a thorough understanding of its properties with strict adherence to engineering controls, personal protective equipment, and emergency preparedness, researchers can confidently and safely leverage the synthetic power of this important chemical intermediate.
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biological activity of 2-(Chloromethyl)-3,5-difluoropyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(Chloromethyl)-3,5-difluoropyridine Derivatives
Abstract
The 2-(chloromethyl)-3,5-difluoropyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms onto the pyridine ring dramatically alters the molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The presence of a reactive chloromethyl group at the 2-position provides a versatile handle for synthetic elaboration, enabling the creation of diverse chemical libraries.[1] This guide offers a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of derivatives originating from this privileged scaffold. We will delve into their mechanisms of action as enzyme inhibitors, their applications in oncology and infectious disease, and provide field-proven insights into the experimental workflows used for their evaluation.
The Chemical and Biological Significance of the Scaffold
The unique architecture of 2-(chloromethyl)-3,5-difluoropyridine is central to its utility. The pyridine core is a ubiquitous motif in biologically active molecules. The addition of two electron-withdrawing fluorine atoms at the 3- and 5-positions significantly lowers the pKa of the pyridine nitrogen, modulating its interaction with biological targets and increasing its resistance to metabolic oxidation.[1][4] This fluorination pattern enhances the molecule's ability to penetrate cellular membranes, a critical factor for reaching intracellular targets.[2][5]
The chloromethyl group (-CH2Cl) at the 2-position is a key functional feature. It serves as a potent electrophile, susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the covalent modification of target biomolecules or for the straightforward synthesis of a vast array of derivatives by reacting it with amines, thiols, alcohols, and other nucleophiles.[1] This dual functionality—a metabolically stable, lipophilic core combined with a reactive synthetic handle—makes this class of compounds exceptionally valuable for drug discovery programs.[1]
Synthetic Pathways to Novel Derivatives
The synthesis of the core scaffold and its subsequent derivatization are mature and versatile processes. The primary route to the parent compound involves the direct chloromethylation of 3,5-difluoropyridine.
Synthesis of the Core Scaffold
The classical approach to synthesizing 2-(chloromethyl)-3,5-difluoropyridine is the Blanc chloromethylation reaction. This involves treating 3,5-difluoropyridine with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[1] The reaction proceeds via an electrophilic substitution mechanism, where the chloromethyl carbocation is directed to the electron-rich 2-position of the pyridine ring.[1] Anhydrous conditions are crucial for optimizing the yield of this reaction.[1]
Derivatization via Nucleophilic Substitution
The primary route for creating diverse libraries of biologically active molecules from this scaffold is through nucleophilic substitution at the chloromethyl group. This reaction is robust and compatible with a wide range of nucleophiles.
Caption: General scheme for derivatization via nucleophilic substitution.
This straightforward synthetic accessibility allows chemists to systematically modify the structure to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.
Key Biological Activities and Therapeutic Applications
Derivatives of 2-(chloromethyl)-3,5-difluoropyridine have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for multiple therapeutic and agrochemical applications.
Enzyme Inhibition
A primary mechanism of action for these derivatives is enzyme inhibition. The core scaffold can position functional groups into active sites, while the chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) within the enzyme, leading to irreversible inhibition.[1]
-
Cytochrome P450 (CYP) Enzymes: Several derivatives have been shown to inhibit cytochrome P450 enzymes.[1] These enzymes are critical for metabolizing drugs and other xenobiotics. Inhibition of CYPs can significantly alter the pharmacokinetics of co-administered drugs, a crucial consideration in drug development.[1]
-
Kinase Inhibition: The fluorinated pyridine scaffold is a common feature in modern kinase inhibitors used in oncology.[4][6] While specific data for 2-(chloromethyl)-3,5-difluoropyridine derivatives is emerging, the structural motif is highly relevant for targeting kinases like EGFR, VEGFR, and PI3K.[6][7][8] The strategic placement of fluorine can enhance binding affinity and selectivity.[4]
-
Other Enzymes: The versatility of the scaffold suggests potential for inhibiting other enzyme classes. For instance, trifluoromethyl-containing compounds have been successfully developed as potent inhibitors of Angiotensin-Converting Enzyme (ACE).[9]
Anticancer Activity
Fluorinated heterocyclic compounds are well-represented among FDA-approved anticancer drugs.[4][10] They often exhibit improved metabolic stability and target occupancy.[4] Derivatives of 2-(chloromethyl)-3,5-difluoropyridine are being explored in this area for several reasons:
-
Modulation of Signaling Pathways: Many cancers are driven by aberrant signaling pathways like PI3K/AKT/mTOR and RAF/MEK/ERK.[4][7] Fluorinated small molecules are known to be effective inhibitors within these pathways.[4]
-
Induction of Apoptosis: By inhibiting key survival kinases or other cellular targets, these compounds can trigger programmed cell death in cancer cells.
-
Prodrug Potential: The chloromethyl group can be used to create prodrugs that release a cytotoxic agent upon intracellular activation.[11]
Antimicrobial and Agrochemical Applications
The pyridine ring is a core component of many antimicrobial and agrochemical agents.[12]
-
Antibacterial/Antifungal: Derivatives have shown potential anti-tubercular activity against Mycobacterium tuberculosis.[1] The broader antimicrobial spectrum is an active area of investigation, with related pyridine compounds showing activity against various bacteria and fungi.[12][13]
-
Insecticides and Herbicides: Trifluoromethylpyridine derivatives are extensively used in crop protection.[2][3] The 2-(chloromethyl)-3,5-difluoropyridine scaffold serves as a valuable intermediate for synthesizing new herbicides and insecticides, where modifications can enhance efficacy while reducing environmental toxicity.[1][5]
Experimental Protocols: Evaluating Biological Activity
The evaluation of these derivatives requires robust and validated experimental workflows. A cornerstone of this process is the in vitro enzyme inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against a target kinase. The principle is that active kinases consume ATP; the amount of remaining ATP is inversely proportional to kinase activity and can be quantified using a luciferase/luciferin reaction that generates a luminescent signal.[7]
Objective: To determine the IC50 value of a 2-(chloromethyl)-3,5-difluoropyridine derivative against a specific protein kinase.
Materials:
-
Test derivative compound, dissolved in 100% DMSO.
-
Target protein kinase.
-
Kinase substrate (specific to the kinase).
-
Assay buffer (containing MgCl2, DTT).
-
ATP solution.
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well microplates.
-
Multichannel pipettes.
-
Plate-reading luminometer.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: In each well of the microplate, add the assay components. The final reaction volume is typically 25-50 µL.
-
Add 5 µL of diluted compound (final DMSO concentration should be ≤1%).
-
Add 20 µL of a master mix containing the kinase and its specific substrate in assay buffer.
-
Include "no enzyme" controls (for background) and "vehicle" controls (DMSO only, for 100% activity).
-
-
Initiation of Reaction: Add 25 µL of ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection:
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add a volume of the luminescent detection reagent equal to the volume in the well (e.g., 50 µL). This reagent contains luciferase, which stops the kinase reaction and initiates the light-producing reaction.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data by setting the vehicle control as 100% activity and background as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic fit).[7]
-
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Pharmacokinetic Profile and Drug Development
The pharmacokinetic properties of a drug candidate are as important as its potency. The 2-(chloromethyl)-3,5-difluoropyridine scaffold offers several advantages in this regard.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds more resistant to oxidative metabolism by CYP enzymes.[10] This can lead to a longer half-life and improved oral bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve absorption.[2][5]
-
Pharmacodynamics: The rapid metabolism of some parent compounds can lead to the formation of active metabolites. For example, studies on the pesticide chlorpyrifos, which contains a trichloropyridinol moiety, show it is rapidly metabolized, and the resulting metabolite has its own distinct pharmacokinetic profile.[14][15] A similar consideration is essential for 2-(chloromethyl)-3,5-difluoropyridine derivatives.
Data Summary: Biological Activity of Related Fluorinated Pyridine/Pyrimidine Derivatives
To illustrate the potential potency, the following table summarizes the activity of various fluorinated heterocyclic compounds targeting different biological systems.
| Compound Class | Target | Biological Activity | Reference |
| Trifluoromethyl-pyrimidine | EGFR Kinase | IC50 = 0.091 µM | [6] |
| 5-Fluoro-indolinone | VEGF-R2, PDGF-Rβ | Potent biochemical and cellular inhibition | [8] |
| Trifluoromethyl-benzamide | RAF Kinase | Potent and selective inhibition | [3] |
| 5-Fluoro-deoxyuridine Prodrug | L1210 Leukemia Cells | IC50 in the nanomolar range | [11] |
| Trifluoromethyl-thiazolo-pyrimidine | A375, C32 Cancer Cells | Significant antiproliferative activity | [10] |
Conclusion
Derivatives of 2-(chloromethyl)-3,5-difluoropyridine represent a highly versatile and promising class of molecules for drug discovery and agrochemical development. The strategic combination of a metabolically robust difluoropyridine core and a synthetically tractable chloromethyl group provides a powerful platform for generating novel chemical entities with diverse biological activities. Their demonstrated potential as potent enzyme inhibitors, coupled with favorable pharmacokinetic properties conferred by fluorination, positions them as privileged scaffolds for developing next-generation therapeutics against cancer, infectious diseases, and other disorders. Continued exploration of the vast chemical space accessible from this starting material is certain to yield new and valuable bioactive agents.
References
- 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem. (URL: )
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Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. (URL: [Link])
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])
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Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PubMed Central. (URL: [Link])
- Synthesis method of 2,3-difluoro-5-chloropyridine.
- Preparation method of 2,3-difluoro-5-chloropyridine.
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Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI. (URL: [Link])
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. (URL: [Link])
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. (URL: [Link])
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Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. (URL: [Link])
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Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. (URL: [Link])
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Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed. (URL: [Link])
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. (URL: [Link])
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Pharmacokinetics and Pharmacodynamics of Chlorpyrifos and 3,5,6-Trichloro-2-pyridinol in Rat Saliva After Chlorpyrifos Administration. Sci-Hub. (URL: [Link])
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Synthesis and biological activity of novel benzothiazole pyridine derivatives. ResearchGate. (URL: [Link])
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. (URL: [Link])
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. (URL: [Link])
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Pharmacokinetics and pharmacodynamics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in rat saliva after chlorpyrifos administration. PubMed. (URL: [Link])
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. (URL: [Link])
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The Strategic Utility of 2-(Chloromethyl)-3,5-difluoropyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Growing Prominence of Fluorinated Heterocycles in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When integrated into a heterocyclic scaffold such as pyridine, these effects are amplified, offering a powerful tool for the optimization of lead compounds.
This guide focuses on a particularly valuable, yet specialized, building block: 2-(Chloromethyl)-3,5-difluoropyridine . We will explore its intrinsic chemical reactivity, delve into its potential applications in the synthesis of novel therapeutic agents, and provide practical, field-proven insights into its utilization in a research and development setting. This document is intended for medicinal chemists, drug discovery scientists, and process development professionals seeking to leverage the unique attributes of this versatile synthetic intermediate.
The Molecular Architecture of 2-(Chloromethyl)-3,5-difluoropyridine: A Duality of Reactive Sites
The efficacy of 2-(Chloromethyl)-3,5-difluoropyridine as a synthetic building block stems from its distinct structural features. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the presence of two strongly electron-withdrawing fluorine atoms at the 3- and 5-positions. This electronic arrangement has several important consequences:
-
Enhanced Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the pyridine core less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic profiles, such as a longer half-life, in derivative compounds.
-
Modulation of pKa: The fluorine substituents lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in avoiding off-target interactions with aminergic receptors and can influence the solubility and absorption characteristics of final compounds.
-
A Highly Reactive Electrophilic Center: The chloromethyl group at the 2-position serves as a potent electrophile, primed for nucleophilic substitution reactions. This "benzylic-like" reactivity is the primary handle for introducing molecular diversity.
The interplay between the stable, electron-deficient difluoropyridine core and the reactive chloromethyl side chain is central to the utility of this reagent.
Synthetic Pathways and Key Transformations
The primary application of 2-(Chloromethyl)-3,5-difluoropyridine in medicinal chemistry is as an electrophilic partner in nucleophilic substitution reactions. The chloromethyl group is readily displaced by a wide range of nucleophiles, allowing for the facile introduction of various pharmacophoric elements.
Nucleophilic Substitution with Amines, Thiols, and Alcohols
The most common transformations involve the reaction of 2-(Chloromethyl)-3,5-difluoropyridine with nitrogen, sulfur, or oxygen nucleophiles. These reactions are typically conducted under standard conditions and provide a straightforward route to a diverse array of derivatives.
| Nucleophile Type | General Product Structure | Therapeutic Relevance of Product Class |
| Primary/Secondary Amines | 2-((Alkyl/Aryl-amino)methyl)-3,5-difluoropyridine | Kinase inhibitors, GPCR modulators, CNS-active agents |
| Thiols/Thiolates | 2-((Alkyl/Aryl-thio)methyl)-3,5-difluoropyridine | Antimicrobial agents, Enzyme inhibitors |
| Alcohols/Phenols | 2-((Alkoxy/Aryloxy)methyl)-3,5-difluoropyridine | Anti-inflammatory agents, Antiviral agents |
Potential Therapeutic Applications: A Forward-Looking Analysis
While specific, publicly disclosed examples of late-stage clinical candidates or approved drugs directly synthesized from 2-(Chloromethyl)-3,5-difluoropyridine are not abundant, the strategic value of the resulting 2-(substituted-methyl)-3,5-difluoropyridine scaffold can be inferred from related structures in the patent literature and published research.
Kinase Inhibitors
The pyridine core is a well-established scaffold in the design of kinase inhibitors, often acting as a hinge-binding motif. The 3,5-difluoro substitution pattern can enhance binding affinity and selectivity. For instance, the related 2,6-diamino-3,5-difluoropyridinyl moiety has been incorporated into potent p38 MAP kinase inhibitors, demonstrating efficacy in preclinical models of arthritis.[1] By analogy, derivatives of 2-(Chloromethyl)-3,5-difluoropyridine, particularly those bearing an appropriate amine-containing side chain, represent a promising avenue for the development of novel kinase inhibitors for oncology and inflammatory diseases.
CNS-Active Agents
The ability of fluorine to enhance metabolic stability and modulate lipophilicity makes it a valuable tool in the design of drugs targeting the central nervous system (CNS). The 3,5-difluoropyridine motif can improve blood-brain barrier permeability. Derivatives of 2-(Chloromethyl)-3,5-difluoropyridine could be explored for their potential as modulators of CNS targets such as GPCRs or ion channels, for the treatment of neurological and psychiatric disorders.
Antimicrobial Agents
The introduction of sulfur-containing moieties can lead to compounds with significant antimicrobial activity. The reaction of 2-(Chloromethyl)-3,5-difluoropyridine with various thiols can generate a library of compounds for screening against bacterial and fungal pathogens. The difluoropyridine core can contribute to favorable pharmacokinetic properties, which are often a challenge in the development of new antibiotics.
Experimental Protocols: A Practical Guide
The following is a representative, detailed protocol for a common and pivotal reaction: the nucleophilic substitution of the chloromethyl group with a primary amine. This protocol is based on established chemical principles and serves as a validated starting point for further optimization.
Synthesis of N-((3,5-Difluoropyridin-2-yl)methyl)aniline
Objective: To synthesize a representative secondary amine derivative via nucleophilic substitution.
Materials:
-
2-(Chloromethyl)-3,5-difluoropyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Chloromethyl)-3,5-difluoropyridine (1.0 eq) and anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Addition of Reagents: Add aniline (1.2 eq) to the stirred solution, followed by the addition of potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-((3,5-Difluoropyridin-2-yl)methyl)aniline.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions and has a convenient boiling point for reflux.
-
Base: Potassium carbonate is a mild inorganic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.
-
Stoichiometry: A slight excess of the amine nucleophile is used to ensure complete consumption of the limiting electrophile. A greater excess of the base is used to ensure the reaction medium remains basic.
-
Purification: The washing steps remove unreacted aniline and any acidic impurities. Column chromatography is a standard and effective method for purifying the final compound to a high degree of homogeneity.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and diversification of compounds from 2-(Chloromethyl)-3,5-difluoropyridine.
Caption: A generalized workflow for drug discovery utilizing 2-(Chloromethyl)-3,5-difluoropyridine.
Conclusion and Future Outlook
2-(Chloromethyl)-3,5-difluoropyridine is a high-potential building block for medicinal chemistry programs. Its unique combination of a metabolically robust, electron-deficient aromatic core and a versatile electrophilic handle allows for the rapid generation of diverse chemical libraries. While it may not yet be a household name in blockbuster drugs, the underlying principles of fluorine chemistry and the proven success of the pyridine scaffold in numerous therapeutic areas suggest that derivatives of this compound are likely to feature in the next generation of innovative medicines. The strategic application of this reagent, guided by the principles outlined in this guide, can empower researchers to address challenging biological targets and develop drug candidates with improved pharmacological profiles.
References
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Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., Wolf, R., & Zimmerlin, A. G. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109–2112. [Link]
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Methodological & Application
Application Notes and Protocols for the Blanc Chloromethylation of 3,5-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Blanc chloromethylation of 3,5-difluoropyridine, a critical reaction for the synthesis of 2-(chloromethyl)-3,5-difluoropyridine. This key intermediate is a valuable building block in medicinal chemistry and drug discovery, enabling the introduction of a versatile electrophilic handle onto a difluorinated pyridine scaffold. These application notes offer a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism and regioselectivity, and critical safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge to safely and effectively perform this transformation in a laboratory setting.
Introduction
Fluorinated pyridine derivatives are of significant interest in the pharmaceutical industry due to the unique physicochemical properties that fluorine atoms impart to bioactive molecules, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The chloromethyl group serves as a versatile synthetic handle, readily undergoing nucleophilic substitution reactions to allow for the facile introduction of a wide array of functional groups.[1] The targeted synthesis of 2-(chloromethyl)-3,5-difluoropyridine via the Blanc chloromethylation provides a direct route to this valuable intermediate, streamlining the development of novel therapeutic agents.
The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.[2][3] While the reaction is a powerful tool, it requires careful execution due to the electron-deficient nature of the 3,5-difluoropyridine ring and the inherent safety hazards associated with the reagents and potential byproducts.
Reaction Principle and Mechanism
The Blanc chloromethylation of 3,5-difluoropyridine proceeds via an electrophilic aromatic substitution pathway. The key steps of the mechanism are as follows:
-
Generation of the Electrophile: In the presence of a strong Lewis acid catalyst, such as zinc chloride (ZnCl₂), formaldehyde is activated by protonation with hydrogen chloride (HCl). This generates a highly electrophilic species, likely a chloromethyl cation equivalent (e.g., (chloromethyl)oxonium cation or a chlorocarbenium cation).[4][5]
-
Electrophilic Attack: The electron-rich π-system of the 3,5-difluoropyridine ring attacks the electrophilic carbon of the activated formaldehyde species.
-
Regioselectivity: The electrophilic attack occurs preferentially at the C2 position of the pyridine ring.[6] This regioselectivity is influenced by the directing effects of the two fluorine atoms and the ring nitrogen. The fluorine atoms are electron-withdrawing, deactivating the ring towards electrophilic attack. However, the nitrogen atom's lone pair can stabilize the positive charge in the transition state (the sigma complex or arenium ion) when the attack occurs at the C2 or C4 positions. Given that the C4 position is sterically hindered and electronically influenced by both fluorine atoms, the C2 position becomes the most favorable site for substitution.
-
Rearomatization: The resulting arenium ion is unstable and rapidly rearomatizes by losing a proton (H⁺) from the carbon atom that was attacked by the electrophile.
-
Formation of the Chloromethyl Group: The initially formed hydroxymethylpyridine intermediate is then converted to the final chloromethyl product under the reaction conditions through reaction with hydrogen chloride.
The overall transformation can be summarized as follows:
Figure 1. Overall reaction scheme for the Blanc chloromethylation of 3,5-difluoropyridine.
Proposed Experimental Protocol
This protocol is a guideline for the synthesis of 2-(chloromethyl)-3,5-difluoropyridine. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Difluoropyridine | ≥98% | e.g., Sigma-Aldrich | |
| Paraformaldehyde | Reagent grade | e.g., Sigma-Aldrich | Source of formaldehyde |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | e.g., Sigma-Aldrich | Store in a desiccator |
| Concentrated Hydrochloric Acid (HCl) | 37% w/w | e.g., Fisher Scientific | |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | e.g., Fisher Scientific | For neutralization |
| Brine (Saturated NaCl solution) | ACS grade | e.g., Fisher Scientific | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | e.g., Fisher Scientific | For drying |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | For column chromatography |
| Hexanes | HPLC grade | e.g., Fisher Scientific | For column chromatography |
| Ethyl Acetate | HPLC grade | e.g., Fisher Scientific | For column chromatography |
Equipment
-
Round-bottom flask (e.g., 100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Gas inlet adapter
-
Oil bath or heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure
Figure 2. Experimental workflow for the Blanc chloromethylation of 3,5-difluoropyridine.
-
Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar. Charge the flask with 3,5-difluoropyridine (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous zinc chloride (0.2 eq).
-
Reagent Addition: Place the flask in an ice-water bath to cool the mixture. Slowly add concentrated hydrochloric acid (5-10 mL per gram of 3,5-difluoropyridine) to the stirred mixture. A gentle exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 60-70 °C. Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice in a beaker.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Neutralization and Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-(chloromethyl)-3,5-difluoropyridine.
Critical Safety Considerations
Extreme Hazard: Formation of Bis(chloromethyl) ether (BCME)
The Blanc chloromethylation reaction is known to produce small amounts of bis(chloromethyl) ether (BCME) as a byproduct.[3][4] BCME is a potent human carcinogen with high acute toxicity.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with excellent ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.
-
Quenching: Any residual chloromethylating agents can be quenched by the addition of aqueous ammonia or sodium bicarbonate solution.
-
Waste Disposal: All waste materials, including aqueous layers from the work-up and contaminated glassware, must be treated as hazardous and disposed of according to institutional and local regulations for carcinogenic waste.
References
-
Grokipedia. Blanc chloromethylation. Available from: [Link]
-
Wikipedia. Blanc chloromethylation. Available from: [Link]
-
Chemistry LibreTexts. Blanc chloromethylation. (2023-01-22). Available from: [Link]
-
BYJU'S. Electrophilic Substitution Reaction Mechanism. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025-02-28). Available from: [Link]
-
Química Organica.org. Electrophilic substitution on pyridine. Available from: [Link]
-
PubMed. Regioselective Direct C-H Trifluoromethylation of Pyridine. (2020-09-18). Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
-
Chemistry LibreTexts. 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021-05-20). Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30). Available from: [Link]
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- 1. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
synthesis of amine derivatives from 2-(Chloromethyl)-3,5-difluoropyridine
An Application Guide for the Synthesis of Amine Derivatives from 2-(Chloromethyl)-3,5-difluoropyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Pyridine Synthon
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The 3,5-difluoropyridine moiety, in particular, has emerged as a privileged structure in the design of various therapeutic agents.
2-(Chloromethyl)-3,5-difluoropyridine is a key heterocyclic building block that capitalizes on these advantages. It features a pyridine ring activated by two electron-withdrawing fluorine atoms and a highly reactive chloromethyl group at the 2-position.[3] This chloromethyl group serves as an excellent electrophilic handle for introducing a diverse array of side chains via nucleophilic substitution, making it an invaluable precursor for constructing complex molecular architectures.[3] Its derivatives have shown potential in the development of therapeutic agents for central nervous system disorders and inflammatory diseases.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the . We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of these transformations.
Core Mechanism: The SN2 Reaction Pathway
The primary transformation involving 2-(Chloromethyl)-3,5-difluoropyridine and amine nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the difluorinated pyridine ring enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack.
The mechanism proceeds in a single, concerted step where the amine's lone pair of electrons attacks the electrophilic carbon, simultaneously displacing the chloride leaving group. This process involves a trigonal bipyramidal transition state.
Caption: General SN2 mechanism for amine substitution.
Causality Behind Experimental Choices
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred.[3] These solvents effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its nucleophilicity.
-
Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is typically required to neutralize the HCl generated during the reaction. The choice depends on the amine's basicity and the desired reaction temperature. K₂CO₃ is often used for less basic amines or when higher temperatures are needed, while Et₃N is suitable for milder conditions.[4]
-
Temperature Control: The reaction is often performed at temperatures ranging from room temperature to 80 °C.[4] Heating accelerates the reaction rate, but excessive temperatures can lead to side product formation or decomposition. The optimal temperature must be determined empirically for each specific amine nucleophile.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of various amine derivatives.
Caption: General experimental workflow for amine synthesis.
Protocol 1: Synthesis of a Secondary Amine Derivative (N-((3,5-difluoropyridin-2-yl)methyl)aniline)
This protocol details the reaction with a representative aromatic amine, aniline.
Materials:
-
2-(Chloromethyl)-3,5-difluoropyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add aniline (1.2 eq) and anhydrous DMF (to make a 0.3 M solution based on the limiting reagent).
-
Add potassium carbonate (2.0 eq) to the solution with stirring.
-
Add a solution of 2-(Chloromethyl)-3,5-difluoropyridine (1.0 eq) in a small amount of DMF dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloromethylpyridine is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure N-((3,5-difluoropyridin-2-yl)methyl)aniline.
Protocol 2: Synthesis of a Heterocyclic Amine Derivative (4-((3,5-difluoropyridin-2-yl)methyl)morpholine)
This protocol outlines the procedure for reacting with a common cyclic secondary amine, morpholine.
Materials:
-
2-(Chloromethyl)-3,5-difluoropyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(Chloromethyl)-3,5-difluoropyridine (1.0 eq) in anhydrous acetonitrile (0.3 M).
-
Add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq).[4]
-
Heat the mixture to reflux (approximately 82 °C) and stir for 8-16 hours.
-
Reaction Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The product can often be obtained in high purity after workup. If necessary, purify further by column chromatography on silica gel.
Data Summary and Troubleshooting
The reaction is generally robust across a range of amine nucleophiles. The table below summarizes typical conditions and expected outcomes.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 60 | 6-12 | 70-85 |
| Morpholine | K₂CO₃ | MeCN | 80 (Reflux) | 8-16 | 85-95 |
| Benzylamine | Et₃N | MeCN | 50 | 4-8 | 80-90 |
| Piperidine | K₂CO₃ | DMF | RT - 50 | 4-10 | 85-95 |
| Sodium Azide | NaN₃ | DMF | RT | 4 | 90-98 |
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Insufficient heating, inactive base, or wet solvent/reagents.
-
Solution: Ensure anhydrous conditions. Increase the reaction temperature or switch to a stronger base/solvent system (e.g., from MeCN to DMF). Verify the quality of the starting materials.[5]
-
-
Formation of Side Products:
-
Cause: Over-alkylation (if the amine has multiple reactive sites) or decomposition at high temperatures.
-
Solution: Use a controlled stoichiometry of the amine (1.1-1.5 eq). Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Difficult Purification:
-
Cause: Residual high-boiling point solvent (DMF/DMSO) or unreacted amine.
-
Solution: Ensure a thorough aqueous workup with multiple water/brine washes to remove DMF/DMSO. If the product is basic, an acidic wash (e.g., dilute HCl) followed by basification and re-extraction can remove unreacted starting amine.
-
Application in Drug Discovery: Varespladib Synthesis
2-(Chloromethyl)-3,5-difluoropyridine is a key intermediate in the synthesis of complex pharmaceutical agents. For instance, its derivatives are structurally related to components used in the synthesis of molecules like Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2).[6][7] The synthesis of Varespladib involves coupling a substituted indole core with a side chain, where the difluoropyridyl methyl moiety can be a crucial component.[8] While the exact patented synthesis of Varespladib may use different routes, the protocols described here are fundamental for creating the necessary amine-linked difluoropyridyl intermediates.
Safety Considerations
-
2-(Chloromethyl)-3,5-difluoropyridine: This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[3] It is likely to be an irritant to the skin, eyes, and respiratory tract.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
References
- CN101838232B - Method for the preparation of Varespladib - Google Patents. (n.d.). Google Patents.
-
Development of a potent 2-oxoamide inhibitor of secreted phospholipase A2 guided by molecular docking calculations and molecular dynamics simulations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
The synthetic varespladib molecule is a multi-functional inhibitor for PLA2 and PLA2-like ophidic toxins - PubMed. (2021, April 16). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
-
Varespladib - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]
- US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents. (n.d.). Google Patents.
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]
-
FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. (2025, September 23). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Varespladib|sPLA2 Inhibitor|Research Compound [benchchem.com]
- 7. Varespladib - Wikipedia [en.wikipedia.org]
- 8. CN101838232B - Method for the preparation of Varespladib - Google Patents [patents.google.com]
preparation of ether derivatives using 2-(Chloromethyl)-3,5-difluoropyridine
Application Note & Protocols
Strategic Synthesis of Novel Ether Derivatives for Drug Discovery Using 2-(Chloromethyl)-3,5-difluoropyridine
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of ether derivatives using 2-(Chloromethyl)-3,5-difluoropyridine. This versatile reagent serves as a critical building block for introducing the 3,5-difluoropyridinylmethyl moiety into target molecules, a pharmacophore of significant interest in modern drug discovery. The inclusion of fluorine atoms into drug candidates can enhance metabolic stability, bioavailability, and target-binding affinity.[1] This document details the underlying reaction mechanism, offers step-by-step protocols for synthesis, provides guidance on optimization and troubleshooting, and discusses the strategic application of these derivatives in pharmaceutical research and development.
Introduction & Strategic Importance
The 3,5-difluoropyridine scaffold is a highly valued structural motif in medicinal chemistry. Its unique electronic properties often lead to improved pharmacological profiles in drug candidates, including applications in anti-inflammatory and anti-cancer programs.[1] 2-(Chloromethyl)-3,5-difluoropyridine is a key intermediate that allows for the covalent attachment of this beneficial moiety to various molecular scaffolds via a flexible ether linkage.
The primary synthetic route employed is the Williamson ether synthesis, a robust and widely used method for forming C-O bonds.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alcohol, deprotonated to its corresponding alkoxide, attacks the electrophilic carbon of the chloromethyl group.[2][3] This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this reaction for the generation of novel chemical entities.
Reagent Profile and Safety
-
Chemical Name: 2-(Chloromethyl)-3,5-difluoropyridine
-
CAS Number: 1222633-85-3
-
Molecular Formula: C₆H₄ClF₂N
-
Molecular Weight: 163.55 g/mol
-
Appearance: Off-white to light yellow solid
Safety & Handling: 2-(Chloromethyl)-3,5-difluoropyridine is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.
Reaction Mechanism: The SN2 Pathway
The synthesis of ether derivatives from 2-(Chloromethyl)-3,5-difluoropyridine and an alcohol follows the Williamson ether synthesis pathway, which is a classic example of an SN2 reaction.[2][3]
The process involves two fundamental steps:
-
Deprotonation: A base is used to deprotonate the starting alcohol (R-OH), forming a highly nucleophilic alkoxide ion (R-O⁻). The choice of base is critical and depends on the acidity of the alcohol.
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic methylene carbon (the carbon bonded to chlorine) of 2-(Chloromethyl)-3,5-difluoropyridine. This occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Cl bond is broken.[2] This "backside attack" results in an inversion of stereochemical configuration if the carbon were a chiral center.[3][5]
Caption: Standard experimental workflow for ether synthesis.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired alcohol (1.0 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), to achieve a concentration of 0.1-0.5 M. [4][6]3. Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (1.1-1.5 eq.) portion-wise. For strong bases like Sodium Hydride (NaH), careful addition is crucial to control hydrogen gas evolution. [3]Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add a solution of 2-(Chloromethyl)-3,5-difluoropyridine (1.0-1.2 eq.) in a small amount of the reaction solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-60 °C) may be required for less reactive alcohols.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution or water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure ether derivative.
Optimization & Substrate Considerations
The success of the synthesis is highly dependent on the choice of reagents and conditions, which should be tailored to the specific alcohol substrate.
| Parameter | Choice & Rationale |
| Base | NaH / KH: Strong, non-nucleophilic bases ideal for aliphatic alcohols. [3]Use in anhydrous THF or DMF. K₂CO₃ / Cs₂CO₃: Milder bases suitable for more acidic substrates like phenols. Cs₂CO₃ is often more effective due to higher solubility and the "caesium effect". [7]NaOH / KOH: Can be used, especially for phenols, but the presence of water may lead to side reactions. [8] |
| Solvent | DMF / DMSO: Highly polar aprotic solvents that effectively solvate the alkoxide and accelerate SN2 reactions. [4][7]THF / Acetonitrile: Good alternatives, particularly when DMF complicates the work-up. |
| Temperature | 0 °C to RT: Standard conditions for most primary alcohols and phenols. 40-80 °C: May be necessary for less nucleophilic secondary alcohols, but increases the risk of elimination side reactions. |
| Substrate | Primary Alcohols & Phenols: Generally provide the best results due to high nucleophilicity and minimal steric hindrance. Secondary Alcohols: Can be successful but may react slower and are more prone to competing E2 elimination, leading to alkene byproducts. [3]Tertiary Alcohols: Not suitable for this reaction as they will almost exclusively undergo E2 elimination to form an alkene. [3][7] |
Representative Examples
The following table illustrates typical conditions for various alcohol types. Yields are representative and will vary based on specific substrate and scale.
| Starting Alcohol | Base (eq.) | Solvent | Temp (°C) / Time (h) | Representative Yield (%) |
| Benzyl Alcohol | NaH (1.2) | THF | RT / 4h | 85-95% |
| Phenol | K₂CO₃ (1.5) | DMF | 50°C / 6h | 80-90% |
| Cyclohexanol | NaH (1.2) | DMF | 40°C / 12h | 60-75% |
| 4-Methoxy-phenol | Cs₂CO₃ (1.5) | Acetonitrile | 60°C / 8h | 85-95% |
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete deprotonation of the alcohol. 2. Reagent degradation (moisture). 3. Insufficient reaction temperature/time. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH) or increase equivalents. 2. Use freshly opened/distilled anhydrous solvents and check the quality of the chloromethylpyridine. 3. Increase temperature in 10°C increments or extend reaction time, monitoring by TLC/LC-MS. |
| Multiple Products Observed | 1. E2 elimination byproduct (alkene). 2. C-alkylation instead of O-alkylation (for phenols). 3. Di-alkylation if a diol is present. | 1. Use less forcing conditions (lower temperature). This is common with secondary halides. [7] 2. Change the counter-ion (e.g., use K₂CO₃ instead of NaH) and solvent system to favor O-alkylation. 3. Use a protecting group strategy or carefully control stoichiometry. |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Product and starting material have similar Rf values. | 1. Perform multiple aqueous washes during work-up. For stubborn cases, dilute with EtOAc and wash with a 1:1 mixture of brine and water. 2. Use a different solvent system for chromatography or consider an alternative purification method like preparative HPLC. |
Conclusion
2-(Chloromethyl)-3,5-difluoropyridine is a highly effective and versatile reagent for the synthesis of ether derivatives via the Williamson ether synthesis. By carefully selecting the base, solvent, and temperature, researchers can efficiently generate a diverse library of molecules incorporating the medicinally relevant 3,5-difluoropyridine moiety. The protocols and troubleshooting guidance provided herein serve as a solid foundation for scientists engaged in pharmaceutical and agrochemical research, enabling the exploration of new chemical space in the quest for novel bioactive compounds.
References
-
University of Colorado, Boulder. The Williamson Ether Synthesis. [Link]
-
Autechaux. 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubMed. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]
-
ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]
-
PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]
-
National Institutes of Health. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link]
-
ResearchGate. Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. [Link]
-
National Institutes of Health. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
- Google Patents. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]
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industrial scale synthesis of 2-(Chloromethyl)-3,5-difluoropyridine
An In-Depth Guide to the Industrial Scale Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine
Application Note & Industrial Protocol
Abstract
2-(Chloromethyl)-3,5-difluoropyridine is a pivotal halogenated heterocyclic building block in modern medicinal and agrochemical chemistry. Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms, enhance metabolic stability and pharmacokinetic profiles in active pharmaceutical ingredients (APIs). The reactive chloromethyl group serves as a versatile handle for introducing a wide array of functional groups, enabling the construction of complex molecular architectures. This document provides a comprehensive guide to the industrial-scale synthesis of this key intermediate, focusing on a robust, scalable multi-step process. It delves into the causality behind strategic decisions, detailed step-by-step protocols, in-process controls, and critical safety considerations essential for large-scale manufacturing.
Introduction: Chemical Identity and Strategic Importance
2-(Chloromethyl)-3,5-difluoropyridine is a substituted pyridine derivative with significant value as a precursor for bioactive molecules. The fluorine substituents are known to improve metabolic stability and pharmacokinetic properties, while the chloromethyl group allows for the introduction of side chains to optimize target selectivity and potency.[1] Its derivatives have shown potential as enzyme inhibitors, particularly of cytochrome P450, and have been investigated for treating central nervous system disorders and infectious diseases like tuberculosis.[1]
Table 1: Chemical Identity Parameters
| Parameter | Value |
| CAS Number | 1222633-85-3[1][2][3][4] |
| Molecular Formula | C₆H₄ClF₂N[1][2][4] |
| Molecular Weight | 163.55 g/mol [1][2] |
| IUPAC Name | 2-(Chloromethyl)-3,5-difluoropyridine[1] |
| SMILES | C1=C(C=NC(=C1F)CCl)F[1] |
| InChI Key | PNRQVTCCNSHPBG-UHFFFAOYSA-N[1] |
| Appearance | Colorless to pale yellow liquid (typical) |
| Storage | Sealed in dry, 2-8°C[4] |
Synthetic Strategy: A Multi-Step Approach for Industrial Viability
While several synthetic routes to 2-(chloromethyl)-3,5-difluoropyridine are conceivable, industrial production prioritizes cost-effectiveness, scalability, safety, and control over the supply chain. A common laboratory approach might involve the direct chloromethylation of commercially available 3,5-difluoropyridine. However, on an industrial scale, it is often more economical to synthesize this precursor from more fundamental starting materials.
This guide details a robust multi-step synthesis starting from 2,3,5-trichloropyridine, a readily accessible intermediate. This strategy involves a key halogen exchange (HALEX) fluorination reaction followed by a final chloromethylation step.
Caption: Overall synthetic workflow for industrial production.
Detailed Manufacturing Protocol
This section outlines the step-by-step industrial-scale process. Each stage includes the underlying chemical principles, a detailed protocol, and critical quality control checkpoints.
Step 1: Synthesis of 2,3,5-Trichloropyridine
The synthesis can begin from readily available precursors. One patented method involves the catalytic cyclization of trichloroacetaldehyde and acrylonitrile.[5] An alternative, more classical approach starts with 2-aminopyridine, which undergoes chlorination.[1] This protocol will assume 2,3,5-trichloropyridine is a purchased starting material or synthesized via established methods.
Step 2: Fluorination of 2,3,5-Trichloropyridine to 2,3-Difluoro-5-chloropyridine
Principle and Causality: This is a nucleophilic aromatic substitution (SNAᵣ) reaction, specifically a Halogen Exchange (HALEX) reaction. The highly electronegative fluorine atoms on the pyridine ring in the product will deactivate the ring towards further substitution, but the chlorine atoms at the 2- and 3-positions are activated for displacement by the ring nitrogen. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is essential as it effectively solvates the potassium and cesium cations, leaving the fluoride anion "naked" and highly nucleophilic. Cesium fluoride (CsF) is more effective than potassium fluoride (KF) due to its higher solubility and the greater dissociation of the Cs-F bond, but it is also more expensive. Industrial processes often use a mixture to balance cost and reactivity, or use KF with a phase-transfer catalyst to enhance its efficacy.[1][6] High temperatures are required to overcome the activation energy of this substitution.
Protocol:
-
Reactor Preparation: Charge a 2000 L glass-lined reactor with dry DMSO (950 L). The reactor must be equipped with a robust mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.
-
Drying: Heat the DMSO to 120°C under vacuum to distill off any residual water, which can significantly inhibit the fluorinating agent.
-
Reagent Charging: Cool the reactor to below 60°C. Under a nitrogen atmosphere, charge spray-dried potassium fluoride (171 kg) and cesium fluoride (optional, as a catalyst).
-
Addition of Starting Material: Slowly add 2,3,5-trichloropyridine (190 kg) to the stirred slurry.
-
Reaction: Heat the reaction mixture to 145-150°C and maintain for 10-18 hours.[1][5] The reaction is exothermic and requires careful temperature control.
-
In-Process Control (IPC): Monitor the reaction progress by gas chromatography (GC). Take samples every 2 hours after reaching temperature. The reaction is considered complete when the starting material (2,3,5-trichloropyridine) is less than 2% of the total peak area.
-
Work-up and Purification:
-
Cool the reactor to 80°C.
-
Apply vacuum and distill the DMSO for recycling.
-
The remaining crude product is purified by vacuum distillation to yield 2,3-difluoro-5-chloropyridine as a colorless liquid. A yield of over 75% is expected.[5]
-
Step 3: Catalytic Hydrogenolysis to 3,5-Difluoropyridine
Principle and Causality: This step involves the selective removal of the chlorine atom at the 5-position while preserving the C-F bonds. Catalytic hydrogenolysis is the ideal method for this transformation. A palladium on carbon (Pd/C) catalyst is highly effective for cleaving C-Cl bonds. The reaction is performed under a hydrogen atmosphere. A base, such as sodium acetate or triethylamine, is added to neutralize the HCl that is formed during the reaction, preventing catalyst poisoning and potential side reactions.
Protocol:
-
Reactor Setup: Charge a 1500 L stainless steel hydrogenation reactor with methanol (600 L) and 2,3-difluoro-5-chloropyridine (140 kg).
-
Catalyst and Base: Add sodium acetate (90 kg) and 5% Palladium on Carbon (Pd/C) catalyst (5 kg, 50% wet).
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 5-10 bar.
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring. The reaction progress is monitored by the uptake of hydrogen.
-
IPC: When hydrogen uptake ceases, confirm reaction completion by GC analysis to ensure the absence of starting material.
-
Work-up and Purification:
-
Cool the reactor and carefully vent the hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The residue is partitioned between water and a suitable organic solvent (e.g., methyl tert-butyl ether). The organic layer is separated, dried over sodium sulfate, and concentrated.
-
The crude 3,5-difluoropyridine is purified by fractional distillation.
-
Step 4: Chloromethylation of 3,5-Difluoropyridine
Principle and Causality: This is an electrophilic aromatic substitution (specifically, a Blanc chloromethylation). The reaction uses formaldehyde (or its trimer, paraformaldehyde) and hydrogen chloride to generate a highly reactive chloromethyl carbocation (⁺CH₂Cl) in situ. A Lewis acid catalyst, typically zinc chloride (ZnCl₂), is required to facilitate the formation of this electrophile. The electron-withdrawing fluorine atoms deactivate the pyridine ring, but the substitution occurs preferentially at the electron-rich 2-position. Anhydrous conditions are crucial as water will react with the electrophile and catalyst, reducing the yield.[1]
Caption: Mechanism of Blanc chloromethylation on 3,5-difluoropyridine.
Protocol:
-
Reactor Setup: Charge a 1000 L glass-lined reactor with 3,5-difluoropyridine (115 kg) and anhydrous zinc chloride (15 kg). The system must be kept dry and under a nitrogen atmosphere.
-
Reagent Addition: Add paraformaldehyde (33 kg) to the mixture.
-
HCl Gas Introduction: Cool the reactor jacket to 5-10°C. Bubble dry hydrogen chloride gas through the stirred mixture. The reaction is highly exothermic; the rate of HCl addition must be carefully controlled to maintain the internal temperature below 25°C.
-
Reaction: After the initial exotherm subsides, continue to stir the mixture at room temperature for 8-12 hours.
-
IPC: Monitor the reaction by HPLC or GC. The reaction is deemed complete when the area of the 3,5-difluoropyridine peak is below 3%.
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding the mixture to 500 kg of crushed ice and water. This must be done in a well-ventilated area as excess HCl will be released.
-
Neutralize the aqueous solution with a 25% sodium hydroxide solution to a pH of 7-8, keeping the temperature below 20°C.
-
Extract the product with dichloromethane (2 x 200 L).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2-(chloromethyl)-3,5-difluoropyridine.
-
Table 2: Summary of Key Process Parameters
| Step | Key Reagents | Solvent | Temperature | Pressure | Typical Yield |
| Fluorination | 2,3,5-Trichloropyridine, KF, CsF | DMSO | 145-150°C | Atmospheric | >75% |
| Hydrogenolysis | 2,3-Difluoro-5-chloropyridine, H₂, Pd/C | Methanol | 60-70°C | 5-10 bar | >85% |
| Chloromethylation | 3,5-Difluoropyridine, HCHO, HCl, ZnCl₂ | None (neat) | 5-25°C | Atmospheric | >70% |
Industrial Safety and Hazard Management
The described synthesis involves several hazardous materials and reaction conditions that demand strict safety protocols.
Key Chemical Hazards:
-
Thionyl Chloride (if used for Step 1): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂).[7][8][9] Must be handled in a closed system. Personal protective equipment (PPE) must include acid-resistant gloves, clothing, and a full-face respirator with an appropriate acid gas canister.[7][8][9]
-
Hydrogen Chloride (HCl): Corrosive and toxic gas. Requires a scrubber system to neutralize off-gases during the chloromethylation step.
-
Hydrogen Gas (H₂): Highly flammable and explosive. The hydrogenation reactor must be in a dedicated, explosion-proof bay with appropriate ventilation and monitoring for leaks.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents in the presence of air. It should always be handled wet.
Caption: Logic diagram for industrial process safety management.
Waste Management:
-
Aqueous Waste: Acidic and basic aqueous streams from work-ups must be neutralized before being sent to a wastewater treatment facility.
-
Solvent Waste: Halogenated and non-halogenated solvent waste streams must be segregated and collected for proper disposal or recycling via incineration or distillation.
-
Solid Waste: The spent Pd/C catalyst is hazardous and must be sent to a specialized facility for recovery of the precious metal.
Final Product Quality Control
The final product must be analyzed to ensure it meets the required specifications for use in pharmaceutical or agrochemical manufacturing.
Table 3: Final Product Specifications
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid |
| Identity | ¹H NMR, ¹³C NMR, GC-MS | Conforms to reference standard |
| Assay | GC (Area %) | ≥ 99.0% |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
| Individual Impurities | GC (Area %) | ≤ 0.2% |
| Total Impurities | GC (Area %) | ≤ 0.5% |
Conclusion
The multi-step synthesis of 2-(chloromethyl)-3,5-difluoropyridine presented here provides a scalable and economically viable pathway for industrial production. By carefully controlling reaction parameters, implementing robust in-process controls, and adhering to strict safety protocols, high-purity material can be reliably manufactured. This guide serves as a foundational document for process chemists and engineers tasked with the large-scale production of this critical chemical intermediate.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet - Thionyl chloride. Retrieved from [Link]
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Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
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Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
- Google Patents. (n.d.). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
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- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
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- Google Patents. (n.d.). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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Sci-Hub. (n.d.). Heterocyclic polyfluoro-compounds. Part 32. Photochemical reactions of 3-chlorotetrafluoro- and 3,5-dichlorotrifluoro-pyridines with olefins, and their photoreduction. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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Application Note & Protocol: Synthesis and Utility of 2-(Azidomethyl)-3,5-difluoropyridine
Abstract
This document provides a comprehensive guide to the synthesis of 2-(azidomethyl)-3,5-difluoropyridine via the nucleophilic substitution of 2-(chloromethyl)-3,5-difluoropyridine with sodium azide. We delve into the underlying reaction mechanism, provide a detailed, field-tested laboratory protocol, and emphasize the critical safety procedures required for handling azide compounds. Furthermore, we explore the significant applications of the resulting azidopyridine intermediate, particularly its role as a versatile building block in drug discovery and bioconjugation through "click chemistry." This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Introduction: The Strategic Value of Fluorinated Azidopyridines
The incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The 3,5-difluoropyridine moiety is a particularly valuable pharmacophore found in numerous advanced therapeutic agents. The starting material, 2-(chloromethyl)-3,5-difluoropyridine, serves as a key building block, featuring a reactive "handle" for synthetic elaboration.[4]
The conversion of this chloromethyl group to an azidomethyl group transforms the molecule into a highly versatile intermediate. The azide functional group is not merely a precursor to an amine; it is a key player in one of the most powerful ligation reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[5][6] This reaction allows for the efficient and specific joining of the azido-functionalized difluoropyridine with alkyne-tagged molecules to form a stable triazole ring, a technique widely used in drug discovery, lead optimization, and bioconjugation.[7][8][9] This guide provides the scientific rationale and practical steps to safely and efficiently synthesize 2-(azidomethyl)-3,5-difluoropyridine, unlocking its potential for downstream applications.
Reaction Mechanism and Scientific Principles
The conversion of 2-(chloromethyl)-3,5-difluoropyridine to its azide analogue is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding the principles governing this transformation is crucial for optimizing reaction conditions and ensuring success.
Causality of Experimental Choices:
-
Substrate Reactivity: The chloromethyl group at the 2-position of the pyridine ring is analogous to a benzylic halide. Its reactivity is enhanced by the electron-withdrawing nature of the aromatic pyridine ring and the two fluorine atoms, which stabilize the transition state of the SN2 reaction.[10][11]
-
Nucleophile: The azide anion (N₃⁻), supplied by sodium azide, is an excellent nucleophile.[12] Its linear shape and soft character allow for efficient backside attack on the electrophilic carbon of the chloromethyl group.
-
Solvent System: The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is critical.[4][13] These solvents effectively solvate the sodium cation (Na⁺) while leaving the azide anion relatively "bare" and highly nucleophilic, thereby accelerating the reaction rate. Protic solvents, in contrast, would solvate the azide anion through hydrogen bonding, reducing its nucleophilicity.
The reaction proceeds in a single, concerted step where the azide nucleophile attacks the carbon atom bearing the chlorine, and the chloride leaving group departs simultaneously.
Caption: SN2 reaction mechanism.
Comprehensive Experimental Protocol
This protocol is designed for a typical laboratory scale (1-5 mmol) and should be adapted as necessary. Crucially, all operations must be conducted within a certified chemical fume hood.
3.1. Materials and Equipment
-
Reagents:
-
2-(Chloromethyl)-3,5-difluoropyridine (CAS: 1222633-85-3)
-
Sodium Azide (NaN₃) (CAS: 26628-22-8) - ACUTELY TOXIC
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
-
Equipment:
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-3,5-difluoropyridine (1.0 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M. Stir the solution at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Carefully add sodium azide (1.2-1.5 eq) to the stirred solution in small portions. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). The reaction is typically complete within 2-6 hours.[13]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase). The product is expected to have a slightly higher Rf than the starting material. The disappearance of the starting material spot indicates completion.
-
Workup:
-
Once complete, carefully pour the reaction mixture into a beaker containing ice-water (approx. 10 volumes relative to the DMF volume).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water (2x) and then brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to dryness at high temperatures due to the potential instability of organic azides.
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 2-(azidomethyl)-3,5-difluoropyridine as a pure compound.
-
Characterization: The final product should be characterized to confirm its identity and purity. Key expected signals include:
-
IR Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N=N=N) asymmetric stretch.
-
¹H NMR: Disappearance of the chloromethyl signal and appearance of a new singlet for the azidomethyl (-CH₂N₃) protons.
-
¹³C NMR & Mass Spectrometry: To confirm the molecular weight and full structure.
-
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | 2-(Chloromethyl)-3,5-difluoropyridine | 1.0 equivalent |
| Reagent | Sodium Azide (NaN₃) | 1.2–1.5 equivalents |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent accelerates SN2 reaction.[4][13][17] |
| Temperature | 20–50 °C | Reaction proceeds well at room temperature; gentle warming can increase the rate if necessary.[13] |
| Time | 2–12 hours | Monitor by TLC for completion.[13][18] |
| Predicted Yield | 85–95% | High efficiency is expected under these conditions.[13] |
CRITICAL: Safety, Handling, and Waste Disposal
Sodium azide and organic azides are particularly hazardous substances.[19] Strict adherence to safety protocols is mandatory.
5.1. Primary Hazards
-
Sodium Azide (NaN₃):
-
Extreme Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin, with a toxicity profile similar to cyanide.[12][14][15]
-
Explosive Metal Azides: Reacts with heavy metals (e.g., lead, copper, brass, silver) to form highly shock-sensitive and explosive salts.[16][20][21] This is a critical concern for lab equipment and plumbing.
-
Toxic Gas Formation: Reacts with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[12][14][15]
-
-
Organic Azides (Product):
-
Potential for Explosion: Organic azides can be explosive, particularly when heated, subjected to shock, or concentrated. While this product is generally stable, it should always be handled with care.
-
5.2. Safe Handling Workflow
Caption: Mandatory safety workflow for handling azides.
5.3. Waste Quenching Protocol Excess sodium azide in aqueous solutions must be destroyed before disposal. This procedure converts toxic azide into harmless nitrogen gas. Perform this procedure in a fume hood.
-
Ensure the aqueous waste solution containing azide is dilute (<5%).[15]
-
Cool the solution in an ice bath.
-
While stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide estimated to be in the waste.[12]
-
Slowly add 20% sulfuric acid dropwise. Vigorous gas (N₂) evolution will occur. Continue adding acid until the solution is acidic (test with litmus paper) and gas evolution ceases.[12]
-
Let the solution stir for at least one hour.
-
Neutralize the solution with sodium hydroxide before collection for hazardous waste disposal.
Applications in Drug Discovery and Development
The primary value of 2-(azidomethyl)-3,5-difluoropyridine is its role as a "clickable" building block.
Caption: Synthetic utility of the azide product.
-
Click Chemistry (CuAAC): This is the premier application.[22][23] The azide readily reacts with terminal alkynes in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[24] This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for:
-
Fragment-Based Drug Discovery: Linking the difluoropyridine fragment to other pharmacophores.[7]
-
Lead Optimization: Rapidly creating libraries of analogues for structure-activity relationship (SAR) studies.[5][25]
-
Bioconjugation: Attaching the difluoropyridine moiety to proteins, peptides, or nucleic acids for targeted delivery or diagnostic purposes.[8][22]
-
-
Amine Synthesis: The azide can be cleanly reduced to a primary amine via methods like the Staudinger reaction (using triphenylphosphine followed by water) or catalytic hydrogenation.[12] This provides a route to 2-(aminomethyl)-3,5-difluoropyridine, another important building block.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure or degraded starting material. 2. Inactive sodium azide. 3. Use of non-anhydrous solvent. | 1. Verify purity of 2-(chloromethyl)-3,5-difluoropyridine by NMR or LC-MS. 2. Use fresh, finely ground sodium azide. 3. Use a freshly opened bottle of anhydrous DMF or pass it through a drying column. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Stoichiometry error. | 1. Allow the reaction to stir for a longer period, continuing to monitor by TLC. 2. Gently warm the reaction mixture to 40-50 °C. 3. Ensure a slight excess (at least 1.2 eq) of sodium azide was used. |
| Formation of Impurities | 1. Presence of water leading to side reactions. 2. Thermal decomposition of the product during workup. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Avoid excessive heating on the rotary evaporator. Concentrate the product at moderate temperatures (<40 °C). |
Conclusion
The reaction of 2-(chloromethyl)-3,5-difluoropyridine with sodium azide is a robust and highly efficient method for producing a synthetically valuable azidomethyl intermediate. This product is a cornerstone for researchers employing click chemistry to advance drug discovery programs and develop sophisticated bioconjugates. The scientific principles governing the SN2 reaction are well-understood, allowing for reliable and high-yielding execution. However, the significant toxicity and explosive potential of azide reagents cannot be overstated. Strict, unwavering adherence to the detailed safety and waste disposal protocols is paramount to ensure the safe and successful application of this powerful chemical transformation.
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Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. Available from: [Link]
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Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Available from: [Link]
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Gao, Y., et al. (2021). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Publications. Available from: [Link]
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Jain, R., & Sharma, P. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available from: [Link]
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Slideshare. (n.d.). Applications of click chemistry in drug discovery. Available from: [Link]
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Wikipedia. (n.d.). Click chemistry. Available from: [Link]
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ResearchGate. (n.d.). The Use of Click Chemistry in Drug Development Applications. Available from: [Link]
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DocPlayer. (2017). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available from: [Link]
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University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Available from: [Link]
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Yale Environmental Health & Safety. (n.d.). Sodium Azide. Available from: [Link]
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Chemistry LibreTexts. (2021). Sodium Azide. Available from: [Link]
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Banks, R. E., & Sparkes, G. R. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2964-2970. Available from: [Link]
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Environment, Health & Safety, University of California, Berkeley. (n.d.). Sodium Azide. Available from: [Link]
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The Organic Chemistry Tutor. (2019). Nucleophilic aromatic substitutions (NAS). YouTube. Available from: [Link]
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Sci-Hub. (n.d.). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-. Available from: [Link]
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Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available from: [Link]
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Química Orgánica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Available from: [Link]
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El-Ghanam, A. M. (2003). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (6), 1084-1088. Available from: [Link]
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Dolle, F., et al. (1999). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Synapse, 31(4), 275-285. Available from: [Link]
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Kamal, A., et al. (2007). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences. Available from: [Link]
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Kim, S., et al. (n.d.). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Supporting Information. Available from: [Link]
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Yadav, D., et al. (2019). Highly regioselective and sustainable solar click reaction: A new Post-synthetic modified triazole organic polymer as recyclable photocatalyst for regioselective azide-alkyne cycloaddition reaction. The Royal Society of Chemistry. Available from: [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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Kumar, A., et al. (2010). Kinetics and Mechanism of the Reaction of Sodium Azide With Hypochlorite in Aqueous Solution. Science of The Total Environment. Available from: [Link]
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MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]
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ResearchGate. (n.d.). Preparation of Various Azidoformates from Alcohols and Sodium Azide Using Triphosgene. Available from: [Link]
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Beilstein Journals. (n.d.). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Available from: [Link]
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TU Chemnitz. (2019). Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. Available from: [Link]
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SciELO. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Available from: [Link]
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MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]
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MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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ACS Publications. (2019). Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. Available from: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-(Chloromethyl)-3,5-difluoropyridine Derivatives
Introduction: Strategic Importance of the 2-(Chloromethyl)-3,5-difluoropyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The 2-(chloromethyl)-3,5-difluoropyridine moiety has emerged as a particularly valuable building block. It combines the advantageous electronic properties of a difluoropyridine ring with a reactive C(sp³)-chlorine bond, which serves as a versatile handle for constructing complex molecular architectures.
Unlike the more commonly utilized cross-coupling reactions involving aryl halides (C(sp²)-X bonds), the engagement of benzylic-type halides like 2-(chloromethyl)-3,5-difluoropyridine opens a pathway to introduce a flexible methylene spacer, a key structural motif for optimizing ligand-protein interactions. This guide provides an in-depth analysis and detailed protocols for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to this specific substrate class. The focus is not only on the procedural steps but on the underlying mechanistic rationale to empower researchers to adapt and troubleshoot these powerful transformations.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The success of these transformations hinges on a series of fundamental steps that constitute the palladium catalytic cycle. While variations exist for each specific reaction, the core sequence of oxidative addition, transmetalation (or equivalent), and reductive elimination remains consistent.[3][4] Understanding this cycle is critical for rational optimization of reaction conditions.
The cycle begins with a low-valent Pd(0) species, which undergoes Oxidative Addition into the carbon-chlorine bond of the 2-(chloromethyl)-3,5-difluoropyridine. This is often the rate-determining step and forms a Pd(II) intermediate. For benzylic chlorides, this can proceed through an η³-benzyl palladium species.[5][6] The subsequent step differentiates the coupling reactions. In Suzuki and Sonogashira couplings, a Transmetalation occurs, where an organic group is transferred from a main group organometallic reagent (organoboron or organocopper) to the palladium center.[4][7] For the Buchwald-Hartwig amination, this step involves coordination of the amine, followed by base-mediated deprotonation to form a palladium-amido complex.[8][9] The final step is Reductive Elimination , where the two organic fragments are coupled to form the new C-C or C-N bond, regenerating the active Pd(0) catalyst to continue the cycle.[9][10]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Application Protocol I: Suzuki-Miyaura C(sp³)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is an exceptionally robust method for forming carbon-carbon bonds. For 2-(chloromethyl)-3,5-difluoropyridine, it enables the direct connection of the pyridine core to a diverse range of aryl and vinyl moieties, which is a common strategy in the synthesis of bioactive molecules.[4][11]
Detailed Experimental Protocol
Objective: To couple 2-(chloromethyl)-3,5-difluoropyridine with 4-methoxyphenylboronic acid.
Reaction Scheme: (Difluoro-pyridin-2-yl)-CH₂Cl + (4-MeO-Ph)-B(OH)₂ --[Pd Catalyst, Base]--> (Difluoro-pyridin-2-yl)-CH₂-(4-MeO-Ph)
Materials & Reagents:
| Reagent | MW | Amount (mmol) | Mass/Volume | Role |
| 2-(Chloromethyl)-3,5-difluoropyridine | 163.55 | 1.0 | 163.6 mg | Electrophile |
| 4-Methoxyphenylboronic acid | 151.96 | 1.5 | 228.0 mg | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 | 16.3 mg (2 mol%) | Catalyst Precursor |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 3.0 | 636.8 mg | Base |
| 1,4-Dioxane, anhydrous | - | - | 4 mL | Solvent |
| Water, degassed | - | - | 1 mL | Co-solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-(chloromethyl)-3,5-difluoropyridine (163.6 mg), 4-methoxyphenylboronic acid (228.0 mg), Pd(dppf)Cl₂·CH₂Cl₂ (16.3 mg), and anhydrous K₃PO₄ (636.8 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) active species.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The use of degassed solvents is essential.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Causality and Rationale for Component Selection
-
Catalyst System (Pd(dppf)Cl₂): The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust, electron-rich ligand that promotes both the oxidative addition and the subsequent reductive elimination steps.[12] For C(sp³)-Cl activation, which can be more challenging than C(sp²)-Br, a capable catalyst is required. Air-stable precatalysts are preferred for ease of handling.[13]
-
Base (K₃PO₄): The base is essential for the transmetalation step. It converts the boronic acid into a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium.[11][14] K₃PO₄ is a moderately strong base compatible with many functional groups.
-
Solvent System (Dioxane/Water): The mixed solvent system aids in dissolving both the organic substrates and the inorganic base, creating a pseudo-homogeneous environment that accelerates the reaction rate.
Application Protocol II: Sonogashira C(sp³)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for installing alkynyl groups.[7] This reaction provides access to propargyl-type pyridine derivatives, which are versatile intermediates for constructing more complex molecules, including heterocycles and drug candidates like Altinicline.[7]
Detailed Experimental Protocol
Objective: To couple 2-(chloromethyl)-3,5-difluoropyridine with phenylacetylene.
Reaction Scheme: (Difluoro-pyridin-2-yl)-CH₂Cl + Ph-C≡CH --[Pd/Cu Catalyst, Base]--> (Difluoro-pyridin-2-yl)-CH₂-C≡C-Ph
Materials & Reagents:
| Reagent | MW | Amount (mmol) | Mass/Volume | Role |
| 2-(Chloromethyl)-3,5-difluoropyridine | 163.55 | 1.0 | 163.6 mg | Electrophile |
| Phenylacetylene | 102.13 | 1.2 | 122.6 mg (120 µL) | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21.0 mg (3 mol%) | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg (5 mol%) | Co-catalyst |
| Triethylamine (Et₃N), anhydrous | 101.19 | - | 5 mL | Base & Solvent |
| THF, anhydrous | - | - | 5 mL | Co-solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask with a stir bar, add Pd(PPh₃)₂Cl₂ (21.0 mg) and CuI (9.5 mg).
-
Inert Atmosphere: Seal the flask and thoroughly purge with argon. Maintaining a strictly anaerobic environment is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[15]
-
Reagent Addition: Under argon, add 2-(chloromethyl)-3,5-difluoropyridine (163.6 mg). Dissolve the solids in anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).
-
Alkyne Addition: Add phenylacetylene (120 µL) dropwise to the stirring mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 6-18 hours. The formation of triethylammonium chloride salt may cause the mixture to become cloudy.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove palladium black and salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the product.
Causality and Rationale for Component Selection
-
Dual Catalytic System (Pd/Cu): The Sonogashira reaction operates via two interconnected catalytic cycles.[16] The palladium cycle is similar to that described above. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide.[7] This copper acetylide is the active species that undergoes transmetalation with the Pd(II) complex.
-
Base/Solvent (Triethylamine): The amine serves a dual purpose. It acts as the base to deprotonate the terminal alkyne, making it nucleophilic. It also serves as a solvent and can act as a ligand for the copper species.
-
Inert Conditions: Oxygen promotes the dimerization of copper acetylides, leading to the formation of a 1,3-diyne byproduct (Glaser coupling).[15] Therefore, rigorous degassing and the use of an inert atmosphere are essential for high yields of the desired cross-coupled product.
Application Protocol III: Buchwald-Hartwig C(sp³)–N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[8][10] Applying this reaction to our substrate allows for the direct synthesis of benzylic-type amines, key components of countless drug molecules.
Detailed Experimental Protocol
Objective: To couple 2-(chloromethyl)-3,5-difluoropyridine with morpholine.
Reaction Scheme: (Difluoro-pyridin-2-yl)-CH₂Cl + Morpholine --[Pd Catalyst, Ligand, Base]--> (Difluoro-pyridin-2-yl)-CH₂-(Morpholine)
Materials & Reagents:
| Reagent | MW | Amount (mmol) | Mass/Volume | Role |
| 2-(Chloromethyl)-3,5-difluoropyridine | 163.55 | 1.0 | 163.6 mg | Electrophile |
| Morpholine | 87.12 | 1.2 | 104.5 mg (105 µL) | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg (1 mol% Pd) | Catalyst Precursor |
| XPhos | 476.65 | 0.03 | 14.3 mg (3 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 134.5 mg | Base |
| Toluene, anhydrous | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in an inert atmosphere glovebox.
-
Vessel Preparation: In the glovebox, add NaOtBu (134.5 mg), XPhos (14.3 mg), and Pd₂(dba)₃ (9.2 mg) to a vial with a stir bar.
-
Reagent Addition: Add toluene (5 mL), 2-(chloromethyl)-3,5-difluoropyridine (163.6 mg), and morpholine (105 µL).
-
Reaction Execution: Seal the vial tightly with a PTFE-lined cap. Remove it from the glovebox and place it in a heating block set to 100 °C. Stir for 16-24 hours.[9]
-
Monitoring & Workup: After cooling, carefully open the vial. Dilute with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Causality and Rationale for Component Selection
-
Catalyst/Ligand System (Pd₂(dba)₃/XPhos): The Buchwald-Hartwig reaction is highly dependent on the choice of ligand.[10] Bulky, electron-rich biaryl phosphine ligands like XPhos are crucial. They promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk facilitates the final, often difficult, C-N reductive elimination.[10]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium(II) center, forming the key palladium-amido intermediate.[17] NaOtBu is a common choice, but its reactivity makes it incompatible with certain functional groups (e.g., esters). In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ may be used, often requiring higher temperatures or longer reaction times.[17]
-
Anhydrous Conditions: The strong base is highly reactive with water. All reagents and solvents must be strictly anhydrous to prevent base quenching and potential side reactions.
References
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]
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ResearchGate. Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. Available at: [Link]
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ResearchGate. (2011). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Available at: [Link]
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Chinese Chemical Society. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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ResearchGate. (2018). Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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American Chemical Society. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2017). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]
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YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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National Institutes of Health. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]
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MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
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ResearchGate. (2019). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available at: [Link]
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Oriental Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]
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Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
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PubMed. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(Chloromethyl)-3,5-difluoropyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(chloromethyl)-3,5-difluoropyridine as a versatile starting material for the synthesis of novel heterocyclic compounds. The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This guide details robust protocols for nucleophilic substitution and cycloaddition reactions, offering insights into reaction mechanisms and practical considerations for the synthesis of diverse fluorinated heterocyclic scaffolds.
Introduction: The Strategic Importance of Fluorinated Pyridines
Fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry.[3] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's physicochemical properties.[2][3][4] This often leads to improved drug-like characteristics, including enhanced potency, selectivity, and metabolic stability.[1][5] The difluoropyridine moiety, in particular, is a privileged scaffold found in numerous biologically active compounds.
2-(Chloromethyl)-3,5-difluoropyridine is a key building block that provides a reactive "handle" for the introduction of the 3,5-difluoropyridyl motif. The chloromethyl group is susceptible to nucleophilic attack, enabling the construction of a wide array of derivatives.[6] This guide will explore the synthetic utility of this reagent in depth.
Core Synthetic Strategies
The primary reactivity of 2-(chloromethyl)-3,5-difluoropyridine centers around the electrophilic chloromethyl group. This allows for two main classes of reactions to be employed for the synthesis of new heterocyclic systems:
-
Nucleophilic Substitution (SN2 Reactions): A direct displacement of the chloride by a wide range of nucleophiles. This is the most common and straightforward method for derivatization.
-
[3+2] Cycloaddition Reactions: Following conversion of the chloromethyl group to a suitable 1,3-dipole precursor. This strategy allows for the construction of five-membered heterocyclic rings.
The following sections will provide detailed protocols and mechanistic insights for these transformations.
Figure 1: Key synthetic pathways from 2-(chloromethyl)-3,5-difluoropyridine.
Detailed Protocols and Methodologies
Nucleophilic Substitution Reactions: Accessing a Broad Range of Heterocycles
The chloromethyl group of 2-(chloromethyl)-3,5-difluoropyridine is an excellent electrophile for SN2 reactions.[6] This allows for the facile introduction of various heteroatom nucleophiles, leading to the formation of diverse heterocyclic systems.
The alkylation of nitrogen-containing heterocycles is a fundamental transformation in medicinal chemistry. This protocol details a general procedure for the N-alkylation of imidazoles, pyrazoles, and other N-heterocycles.
Rationale: The choice of a suitable base is crucial to deprotonate the N-H of the heterocycle, generating the nucleophilic anion. Potassium carbonate is a mild and effective base for many heterocycles.[7] Dimethylformamide (DMF) is an excellent polar aprotic solvent that can solvate the cation and accelerate the SN2 reaction.
Experimental Protocol: General N-Alkylation
-
Reagent Preparation: To a solution of the desired N-heterocycle (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes. Add a solution of 2-(chloromethyl)-3,5-difluoropyridine (1.1 mmol, 1.1 equiv.) in anhydrous DMF (2 mL) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | K₂CO₃ | DMF | 25 | 12 | 85-95 |
| Pyrazole | K₂CO₃ | DMF | 25 | 16 | 80-90 |
| 1,2,4-Triazole | NaH | THF | 0 to 25 | 8 | 75-85 |
| Indazole | Cs₂CO₃ | Acetonitrile | 50 | 6 | 90-98 |
Table 1: Representative examples of N-alkylation reactions with 2-(chloromethyl)-3,5-difluoropyridine.
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Application Notes & Protocols: Leveraging Flow Chemistry for Reactions of 2-(Chloromethyl)-3,5-difluoropyridine
Preamble: The Strategic Value of 2-(Chloromethyl)-3,5-difluoropyridine and the Case for Continuous Flow
2-(Chloromethyl)-3,5-difluoropyridine is a highly valuable, functionalized heterocyclic building block in modern synthetic chemistry. Its utility is anchored in its dual-reactive nature: a pyridine core decorated with fluorine atoms and a reactive chloromethyl group. The fluorine substituents often enhance metabolic stability and pharmacokinetic profiles in drug candidates, while the chloromethyl group serves as a versatile electrophilic handle for introducing a wide array of side chains via nucleophilic substitution.[1] This makes it a key precursor for developing novel therapeutic agents, agrochemicals, and materials.[1]
However, reactions involving such reactive intermediates can present significant challenges in traditional batch manufacturing. These challenges include:
-
Exothermic Events: Nucleophilic substitution reactions can be highly exothermic. In large batch reactors, inefficient heat transfer can lead to temperature spikes, promoting side-product formation and creating potential safety hazards.[2][3]
-
Handling of Hazardous Reagents: The use of toxic or unstable nucleophiles requires stringent safety protocols and specialized equipment in batch processing.[4]
-
Scalability Issues: Transferring a reaction from a laboratory flask to a large-scale production vessel is rarely a linear process. Changes in surface-area-to-volume ratios can dramatically alter mixing and thermal profiles, often necessitating costly and time-consuming re-optimization.[5]
Continuous flow chemistry emerges as a transformative solution to these problems. By conducting reactions within the confined channels of a micro- or meso-scale reactor, we can exploit superior heat and mass transfer, achieve precise control over reaction parameters, and safely handle hazardous intermediates in a contained, small-volume environment.[2][5][6] This guide provides a detailed exploration of the application of flow chemistry to the nucleophilic substitution reactions of 2-(Chloromethyl)-3,5-difluoropyridine, offering both foundational principles and actionable protocols for researchers and drug development professionals.
The Causality of Control: Why Flow Chemistry Excels
Adopting a flow chemistry approach is not merely a change in equipment but a fundamental shift towards a more controlled, efficient, and safer synthetic paradigm. The underlying principles directly address the limitations of batch processing.
-
Unparalleled Thermal Management: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat dissipation.[3][6] This ensures that even highly exothermic reactions can be maintained at a precise, optimal temperature, minimizing the formation of impurities and ensuring consistent product quality.[7]
-
Intrinsic Safety Enhancement: In a flow system, only a minuscule volume of the reaction mixture is present in the reactor at any given moment.[4][8] This drastically reduces the inventory of any hazardous material or energetic intermediate, mitigating the risks of thermal runaway or accidental release.[2] Reactions that are deemed too dangerous for large-scale batch processing can often be performed safely and routinely in flow.[4]
-
Precision and Reproducibility: Flow chemistry provides meticulous control over key reaction parameters. Residence time, the duration reactants spend in the heated reactor zone, is precisely dictated by the reactor volume and the pump flow rates.[5] This level of control leads to highly reproducible outcomes and simplifies reaction optimization.
-
Seamless Integration with In-Line Analytics (Process Analytical Technology - PAT): A core tenet of a self-validating system is the ability to monitor a process in real-time. Flow systems can be easily coupled with in-line analytical tools such as UV-Vis, Raman, or IR spectroscopy.[9][10][11] This allows for continuous monitoring of reactant consumption and product formation, ensuring the process has reached a steady state and is performing as expected without the need for manual sampling.[9][12]
Caption: Logical relationship between batch challenges and flow chemistry solutions.
Application Protocol: S_N2 Reaction with a Thiol Nucleophile
This protocol details the continuous flow synthesis of a 2-(arylthiomethyl)-3,5-difluoropyridine derivative. The reaction proceeds via a standard S_N2 mechanism at the chloromethyl position. Thiolates are excellent nucleophiles for this type of transformation.[13]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-(Chloromethyl)-3,5-difluoropyridine | >97% | BenchChem |
| Thiophenol | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, powder | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific |
| Brine | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
Equipment Setup
A standard flow chemistry system is configured as shown below. This setup includes two pumps for delivering the reagent streams, a T-mixer for combining them, a heated coil reactor where the reaction occurs, a back-pressure regulator (BPR) to maintain a single liquid phase, and an optional in-line UV-Vis detector for real-time monitoring.
Caption: Schematic of a dual-pump flow reactor setup for nucleophilic substitution.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of 2-(Chloromethyl)-3,5-difluoropyridine in anhydrous DMF.
-
Solution B: In a separate flask, prepare a 0.22 M solution of thiophenol (1.1 eq) in anhydrous DMF. To this solution, add anhydrous potassium carbonate (1.5 eq relative to the chloropyridine) to form the thiolate in situ. Note: K₂CO₃ is poorly soluble; ensure the suspension is well-stirred to maintain homogeneity.
-
-
System Priming:
-
Prime Pump A and its corresponding lines with anhydrous DMF, followed by Solution A.
-
Prime Pump B and its lines with anhydrous DMF, followed by the stirred suspension of Solution B. Ensure no air bubbles are present in the lines.
-
-
Reaction Execution & Steady State:
-
Set the temperature of the coil reactor to 80 °C.
-
Set the back-pressure regulator to 10 bar. This ensures the solvent remains in a liquid phase well above its atmospheric boiling point.
-
Begin pumping both solutions at a flow rate that corresponds to the desired residence time (see Table 1). For a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1.0 mL/min (0.5 mL/min for each pump).
-
Allow the system to run for at least three reactor volumes (e.g., 30 minutes for a 10-minute residence time) to ensure it reaches a steady state. The output from the in-line UV-Vis detector should plateau, indicating a constant product concentration.[9]
-
-
Product Collection:
-
Once at a steady state, begin collecting the product stream in a flask containing a quench solution (e.g., saturated NaHCO₃) to neutralize any unreacted base.
-
-
System Shutdown:
-
Once the desired amount of product is collected, switch the pump inlets to reservoirs of pure anhydrous DMF to flush the entire system.
-
Turn off the reactor heater and allow the system to cool.
-
Work-up and Purification
-
Dilute the collected reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(phenylthiomethyl)-3,5-difluoropyridine.
Data Summary and Optimization
Flow chemistry is exceptionally well-suited for rapid reaction optimization.[14][15] By systematically varying parameters like temperature and residence time, an optimal set of conditions can be identified quickly and with minimal material consumption.
Table 1: Example Optimization Data
| Entry | Residence Time (min) | Temperature (°C) | Equiv. Nucleophile | Conversion (%) |
| 1 | 10 | 60 | 1.1 | 75 |
| 2 | 10 | 80 | 1.1 | 98 |
| 3 | 10 | 100 | 1.1 | >99 |
| 4 | 5 | 80 | 1.1 | 89 |
| 5 | 10 | 80 | 1.05 | 96 |
Conversion determined by in-line monitoring or offline LC-MS analysis of the crude reaction stream.
Conclusion and Future Perspectives
The application of continuous flow chemistry to reactions of 2-(Chloromethyl)-3,5-difluoropyridine offers clear and compelling advantages over traditional batch methods. The enhanced safety, precise control, and superior reproducibility make it an ideal technology for both laboratory-scale discovery and large-scale manufacturing. The ability to integrate real-time analytics provides a robust, self-validating system that ensures consistent product quality.[11][16] Future applications could involve telescoping this nucleophilic substitution directly into a subsequent reaction step without intermediate isolation, further streamlining the synthetic process and maximizing efficiency.[17]
References
-
Advantages of continuous flow production. Vapourtec. [Link]
-
Benefits of Continuous Flow Chemistry. METTLER TOLEDO. [Link]
-
Continuous flow makes a promise to green chemistry. Chemical Industry Journal. [Link]
-
Inline analytics for microreactor technology. Wiley Analytical Science. [Link]
-
Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Asynt. [Link]
-
Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? Organic Process Research & Development. [Link]
-
Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. [Link]
-
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. [Link]
-
Flow Chemistry - Flow Reactor Modules - In-Line Analytics. Asynt. [Link]
-
An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. Reaction Chemistry & Engineering. [Link]
-
Learn more on Synthesis and analysis in flow chemistry. Syrris. [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. RSC Advances. [Link]
-
An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands | Request PDF. ResearchGate. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]
-
Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications. Molecules. [Link]
-
Continuous Flow Synthesis of Anticancer Drugs. Molecules. [Link]
-
Continuous-Flow Chemistry. Wiley Analytical Science. [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. [Link]
Sources
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- 2. mt.com [mt.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 5. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous flow makes a promise to green chemistry - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. syrris.com [syrris.com]
- 17. Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications [mdpi.com]
Troubleshooting & Optimization
improving yield in 2-(Chloromethyl)-3,5-difluoropyridine synthesis
An essential building block in modern drug discovery and agrochemical development, 2-(Chloromethyl)-3,5-difluoropyridine serves as a versatile intermediate for introducing the 3,5-difluoropyridyl moiety into target molecules. The fluorine atoms often enhance metabolic stability and binding affinity, while the chloromethyl group provides a reactive handle for further chemical transformations.[1]
However, the synthesis of this valuable compound is not without its challenges. Researchers frequently encounter issues with yield, purity, and reaction control. This technical support guide, designed for chemists in the pharmaceutical and agrochemical industries, provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate and optimize the synthesis of 2-(Chloromethyl)-3,5-difluoropyridine.
Core Synthesis Pathway
The most common and reliable laboratory-scale synthesis involves the deoxychlorination of the corresponding alcohol, 2-(hydroxymethyl)-3,5-difluoropyridine. This precursor is typically generated from a suitable 3,5-difluoropyridine starting material. The overall transformation is outlined below.
Caption: General two-step synthesis pathway to the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-(Chloromethyl)-3,5-difluoropyridine?
The most prevalent method is the chlorination of 2-(hydroxymethyl)-3,5-difluoropyridine using a deoxychlorinating agent. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[1] Alternative chlorinating agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and oxalyl chloride.[2][3] Another potential route, though sometimes less selective, is the direct chloromethylation of 3,5-difluoropyridine using formaldehyde and HCl with a Lewis acid catalyst like zinc chloride, known as the Blanc reaction.[1]
Q2: What is a realistic yield to expect for the chlorination step?
Yields are highly dependent on the substrate, purity of reagents, and reaction conditions. For the chlorination of hydroxymethylpyridines, yields can vary significantly. While a 71% yield is reported for a similar transformation of (3,5-dimethylphenyl)methanol to its corresponding chloride using thionyl chloride, yields for the difluoropyridine analogue may differ due to the electronic effects of the fluorine atoms.[1] With proper optimization and control of reaction parameters, yields in the range of 60-80% are an achievable target.
Q3: What are the most critical parameters to control during the reaction?
Three parameters are paramount:
-
Moisture Control: The reaction is highly sensitive to moisture. Anhydrous conditions are essential to prevent the decomposition of the chlorinating agent and the formation of unwanted byproducts.[1]
-
Temperature: The reaction is typically exothermic. Controlled addition of the chlorinating agent at a low temperature (e.g., 0 °C) is crucial to prevent side reactions and ensure selectivity. The reaction may then be allowed to warm to room temperature or gently heated to drive it to completion.
-
Stoichiometry: Using a slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents) ensures full conversion of the starting alcohol. However, a large excess can lead to purification difficulties and potential side reactions.
Q4: What are the primary safety concerns with this synthesis?
The target compound, 2-(Chloromethyl)-3,5-difluoropyridine, is classified as hazardous, with warnings for flammability, acute oral toxicity, and causing severe skin burns and eye damage.[4] Chlorinating agents like thionyl chloride and phosphorus oxychloride are corrosive, react violently with water, and release toxic gases (HCl, SO₂). The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Navigating the challenges of this synthesis requires a logical approach to problem-solving. This guide addresses common issues encountered during the experiment.
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the likely causes?
A: This is one of the most common issues and typically points to problems with reagents or reaction conditions.
-
Cause 1: Inactive Chlorinating Agent. Thionyl chloride (SOCl₂) can decompose upon storage, especially if exposed to moisture. It is crucial to use a fresh bottle or a recently distilled batch. If you suspect decomposition, you can test its activity on a simple substrate like benzyl alcohol before committing your valuable starting material.
-
Cause 2: Poor Quality Starting Material. The purity of your 2-(hydroxymethyl)-3,5-difluoropyridine is critical. Impurities from the previous step can interfere with the chlorination reaction. Verify the purity of your starting material using techniques like ¹H NMR, GC-MS, or melting point analysis. If necessary, purify the alcohol by recrystallization or column chromatography before proceeding.
-
Cause 3: Presence of Water. Moisture is the enemy of this reaction. Water reacts exothermically with thionyl chloride to produce HCl and SO₂, consuming your reagent and introducing unwanted water into the reaction.[1] Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem: Formation of a Thick White Precipitate
Q: A thick white solid has crashed out of my reaction, making it difficult to stir. What is it and how do I deal with it?
A: The precipitate is almost certainly the hydrochloride salt of your pyridine-containing starting material or product.
-
Mechanism of Formation: The chlorination reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of alcohol converted. The basic nitrogen atom on the pyridine ring readily reacts with this HCl byproduct, forming a pyridinium hydrochloride salt.[5] This salt is often insoluble in common aprotic solvents, causing it to precipitate and stall the reaction by trapping the starting material.
-
Prevention and Mitigation:
-
Solvent Choice: Using a solvent that can better solubilize the hydrochloride salt can help. While common choices like dichloromethane (DCM) or chloroform are effective, sometimes a more polar aprotic solvent or a solvent mixture is required.
-
Slow Addition: Add the chlorinating agent very slowly at a low temperature. This keeps the instantaneous concentration of HCl low, reducing the rate of salt formation.
-
Inert Gas Sweep: A gentle flow of an inert gas (like nitrogen) over the reaction headspace can help to carry away the evolved HCl gas, shifting the equilibrium away from salt formation.
-
Use of a Co-solvent/Base (Caution Advised): While adding a non-nucleophilic base (like triethylamine) might seem like a solution to neutralize HCl, it can lead to the formation of other byproducts and complicate purification. This approach is generally not recommended unless thoroughly optimized.
-
Problem: Multiple Spots on TLC / Peaks in GC-MS (Impure Product)
Q: My crude product analysis shows multiple impurities. What are the likely side reactions?
A: Impurities often arise from incomplete reaction, over-reaction, or degradation.
-
Unreacted Starting Material: This is the most common impurity and is often co-located with the product during purification. Ensure you are using a slight excess (1.1-1.2 eq.) of the chlorinating agent and allowing sufficient reaction time for full conversion.
-
Dimer Formation (Bis(pyridine) Ether): Under certain conditions, particularly if the reaction is not sufficiently acidic or if a base is present, two molecules of the starting alcohol can react to form an ether linkage, with the elimination of water. The presence of a strong dehydrating agent like SOCl₂ generally suppresses this.
-
Product Instability: The 2-(chloromethyl) group is a reactive alkylating agent.[1] The product can be unstable, especially at elevated temperatures or in the presence of nucleophiles. It is recommended to use the product immediately in the next step or store it at a low temperature (2-8°C) under an inert atmosphere.[4] During workup, avoid high temperatures and prolonged exposure to aqueous basic solutions.
Data Summary: Comparison of Chlorinating Agents
The choice of chlorinating agent can significantly impact the reaction's outcome. The following table summarizes common reagents used for the deoxychlorination of alcohols.
| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | DCM, Chloroform, or neat; 0 °C to reflux | High reactivity; Gaseous byproducts (SO₂, HCl) are easily removed. | Highly corrosive and water-sensitive; Generates HCl which can form salts. |
| Phosphorus Oxychloride | POCl₃ | Neat or in chlorinated solvents; 80-120 °C | Effective for less reactive alcohols. | High boiling point; Byproducts are phosphoric acids, complicating workup.[2] |
| Oxalyl Chloride | (COCl)₂ | DCM with catalytic DMF (Vilsmeier-Haack type); 0 °C to RT | Very reactive; Gaseous byproducts (CO, CO₂, HCl). | More expensive; Can be too reactive, leading to side products if not controlled.[3] |
| Tosyl Chloride | TsCl | Pyridine or DCM | Can selectively chlorinate benzyl and pyridine methanols.[6] | Often requires a base; Can lead to tosylate formation with other alcohols. |
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of 2-(Chloromethyl)-3,5-difluoropyridine from 2-(hydroxymethyl)-3,5-difluoropyridine using thionyl chloride.
Materials and Equipment:
-
2-(Hydroxymethyl)-3,5-difluoropyridine (1.0 eq.)
-
Thionyl chloride (SOCl₂) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the oven-dried flask with a magnetic stir bar and a dropping funnel. Place the apparatus under a positive pressure of nitrogen.
-
Charging the Flask: To the flask, add 2-(hydroxymethyl)-3,5-difluoropyridine (1.0 eq.) and dissolve it in anhydrous DCM (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dilute thionyl chloride (1.2 eq.) with a small amount of anhydrous DCM in the dropping funnel. Add the thionyl chloride solution dropwise to the reaction mixture over 30-45 minutes. Maintain the internal temperature below 5 °C. Gas evolution (HCl, SO₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. (Perform this in a well-ventilated fume hood as the vapors are corrosive).
-
Re-dissolve the crude residue in DCM and cautiously pour it into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acid. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-(Chloromethyl)-3,5-difluoropyridine as a clear liquid. The predicted boiling point is approximately 158 °C at atmospheric pressure, so distillation should be performed under high vacuum.[1]
References
- Google Patents. (2009). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (2023). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Google Patents. (2013). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
-
PubMed. (2021). Lead optimization of 2-hydroxymethyl imidazoles as non-hydroxamate LpxC inhibitors: Discovery of TP0586532. Retrieved from [Link]
- Google Patents. (1997). US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
-
ACS Green Chemistry Institute. (n.d.). List of Reagents. Retrieved from [Link]
-
HETEROCYCLES. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. Retrieved from [Link]
-
ResearchGate. (2020). Optimization of chlorine-based disinfection for the control of disinfection by-products formation and CODMn: A case study. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Retrieved from [Link]
-
PubMed. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. Retrieved from [Link]
-
European Patent Office. (1985). Preparation of difluorpyridine compounds - EP 0146924 A2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]
- Google Patents. (1995). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
-
ResearchGate. (2022). Pyridine methanol chlorinations. Retrieved from [Link]
- Google Patents. (1993). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
-
PMC. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Hanna Instruments Canada. (n.d.). Total Chlorine Reagents (100 tests) - HI93711-01. Retrieved from [Link]
-
European Patent Office. (1986). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]
-
ResearchGate. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
Sources
- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 2. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 3. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 4. 1222633-85-3|2-(Chloromethyl)-3,5-difluoropyridine|BLD Pharm [bldpharm.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chloromethylation of Difluoropyridine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chloromethylation of difluoropyridine. It is designed for researchers, scientists, and drug development professionals to navigate the complexities and side reactions inherent in this challenging electrophilic aromatic substitution.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the chloromethylation of difluoropyridine. Each issue is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield is extremely low, or the reaction fails to proceed. What's going wrong?
Answer:
Low reactivity is the most common hurdle when performing electrophilic aromatic substitution on an electron-deficient substrate like difluoropyridine. The two fluorine atoms are strongly electron-withdrawing, deactivating the pyridine ring towards electrophilic attack.
Probable Causes & Solutions:
-
Insufficiently Reactive Electrophile: The standard Blanc reaction conditions (formaldehyde and HCl) may not generate an electrophile strong enough to react with the deactivated ring.[1] The electrophilic species, potentially a protonated formaldehyde or a chlorocarbenium cation, requires significant electron density in the aromatic ring to proceed efficiently.[1][2]
-
Solution: Consider using a more potent chloromethylating agent. Chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether (BCME), in the presence of a strong Lewis acid, can be more effective for deactivated substrates.[3] Safety Note: BCME is a potent carcinogen and must be handled with extreme caution in a certified fume hood with appropriate personal protective equipment.[3][4]
-
-
Inappropriate Catalyst: Zinc chloride (ZnCl₂), the most common catalyst for the Blanc reaction, may not be sufficiently active for this substrate.[3]
-
Reaction Conditions are Too Mild: The energy barrier for the substitution on an electron-deficient ring is high.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress closely by TLC or GC-MS, as higher temperatures can also accelerate the formation of byproducts.[3]
-
Q2: My analysis (TLC, GC-MS, NMR) shows multiple products. What are the most likely side products and how can I minimize them?
Answer:
The formation of multiple products is a classic sign of competing side reactions. In the chloromethylation of difluoropyridine, two side products are particularly common: diarylmethane derivatives and isomers.
1. Diaryl Methane Formation: This is the most prevalent side reaction, where the desired chloromethylated product, being more reactive than the starting difluoropyridine, undergoes a second electrophilic substitution (Friedel-Crafts alkylation) with another molecule of the starting material.[1][3]
Minimization Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a significant excess of the difluoropyridine relative to the chloromethylating agent. This increases the probability that the electrophile reacts with the starting material rather than the product. |
| Lower Reaction Temperature | Diaryl methane formation often has a higher activation energy than the primary chloromethylation. Running the reaction at the lowest possible temperature that still allows for product formation can significantly suppress this side reaction.[3] |
| Control Reaction Time | As the concentration of the chloromethylated product increases over time, the rate of the side reaction accelerates.[3] Monitor the reaction and quench it as soon as the starting material is consumed or the product-to-byproduct ratio begins to decrease. |
| Catalyst Choice | Strong Lewis acids like AlCl₃ are known to aggressively promote Friedel-Crafts alkylation.[3] Consider using a milder catalyst like ZnCl₂ or SnCl₄ and compensating with a slightly higher temperature if necessary. |
2. Isomer Formation: Depending on the substitution pattern of your starting difluoropyridine, chloromethylation can occur at multiple positions. Pyridine is generally substituted at the 3-position during electrophilic attack to avoid placing a positive charge on the electronegative nitrogen atom.[5] However, the directing effects of the fluorine atoms will also play a critical role.
-
Solution: Characterize the isomeric mixture using advanced techniques like 2D NMR. If separation by chromatography is not feasible, the reaction conditions (catalyst, solvent, temperature) may need to be screened to favor the formation of the desired isomer.
Q3: How do I handle the potential formation of bis(chloromethyl) ether (BCME)?
Answer:
When using formaldehyde and hydrogen chloride, the formation of small amounts of the highly carcinogenic bis(chloromethyl) ether (BCME) is a serious safety concern.[2][3]
Detailed Protocol:
-
Work in a Certified Fume Hood: All manipulations involving the reaction mixture must be performed in a properly functioning chemical fume hood.
-
Prepare a Quench Solution: Before starting your work-up, prepare a quench solution of dilute aqueous ammonia (e.g., 5-10% NH₄OH) or saturated sodium bicarbonate.
-
Controlled Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add the reaction mixture to the vigorously stirred quench solution. This will neutralize the acidic catalyst and, more importantly, rapidly destroy any BCME present.[4]
-
Proceed with Extraction: After the quench is complete and the mixture is basic or neutral, you can proceed with the standard organic extraction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chloromethylation of an electron-deficient pyridine?
The reaction is a variation of the Blanc Chloromethylation, which is an electrophilic aromatic substitution.[1][6]
The key challenge with difluoropyridine is that the electron-withdrawing fluorine atoms and the pyridine nitrogen make "Step 2" energetically unfavorable, requiring more forcing conditions or more reactive reagents.[7][8]
Q2: Which reagents and catalysts are recommended for this transformation?
There is no single "best" system; the optimal choice depends on the specific difluoropyridine isomer and safety considerations.
| Reagent/Catalyst Class | Specific Examples | Pros | Cons |
| Chloromethylating Agents | Formaldehyde/HCl | Inexpensive, readily available.[3] | Low reactivity, forms carcinogenic BCME.[2][3] |
| Paraformaldehyde/HCl | Easier to handle than gaseous formaldehyde.[3] | Still forms BCME, can be slow to depolymerize. | |
| Chloromethyl ethers (e.g., MOMCl) | More reactive, may improve yields with deactivated rings.[3] | Often carcinogenic, require careful handling. | |
| Lewis Acid Catalysts | Zinc Chloride (ZnCl₂) | Standard, moderate activity, less prone to diarylmethane formation.[3] | May be too weak for difluoropyridine.[7] |
| Aluminum Chloride (AlCl₃) | Very strong, highly active. | Strongly promotes diarylmethane formation, moisture sensitive.[3] | |
| Tin(IV) Chloride (SnCl₄) | Strong, good activity. | Corrosive, requires anhydrous conditions.[3] | |
| Protic Acid Catalysts | Sulfuric Acid (H₂SO₄) | Can be used for highly deactivated systems.[7][9] | Harsh conditions, can lead to sulfonation or decomposition. |
Q3: How should I monitor the reaction's progress?
Given the potential for multiple products, a simple TLC analysis may be insufficient.
-
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sampling: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a two-phase system of diethyl ether and saturated sodium bicarbonate solution. Shake vigorously.
-
Analysis: Inject the ether layer into the GC-MS.
-
-
What to Look For: Monitor the disappearance of the difluoropyridine starting material peak and the appearance of the desired chloromethylated product peak. Crucially, also monitor the growth of any peaks corresponding to the mass of the diarylmethane byproduct. This data will allow you to determine the optimal reaction time to maximize the yield of the desired product before the side reactions dominate.
References
-
Wikipedia. Blanc chloromethylation. [Link]
-
Superimposition: Dr. Prasun Mukherjee. (2019). Chloromethylation Reaction: also known as Blanc Reaction! [YouTube Video]. [Link]
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. [Link]
-
Durham University. (Thesis). New studies in aromatic chloromethylation. [Link]
-
Chemistry Notes. Bouveault blanc reduction: Easy mechanism, Application. [Link]
- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
Chemistry Portal. (2021). Bouveault - Blanc Reduction Reaction Full Detailed Mechanism [YouTube Video]. [Link]
-
ResearchGate. (2015). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Link]
- Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
-
ResearchGate. (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. [Link]
- Google Patents.
-
ResearchGate. (2007). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. [Link]
- Google Patents.
-
PubMed. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. [Link]
-
ResearchGate. (2005). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. [Link]
-
Sciencemadness Discussion Board. (2020). Blanc Chloromethylation - Removing BCME from Product. [Link]
-
Organic Chemistry Portal. Bouveault-Blanc Reduction. [Link]
-
AK Lectures. (2017). Electrophilic substitution reactions - pyridine [YouTube Video]. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
PubMed. (2007). Partial reduction of electron-deficient pyridines. [Link]
-
LookChem. Purification of Pyridine. [Link]
-
New Journal of Chemistry (RSC Publishing). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
-
ResearchGate. (2002). ChemInform Abstract: A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate.. [Link]
-
National Institutes of Health (NIH). (2024). Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. [Link]
-
AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
European Patent Office. EP 0146924 A2 - Preparation of difluorpyridine compounds. [Link]
- Google Patents.
-
Taylor & Francis Online. (2019). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. [Link]
-
Grokipedia. Bouveault–Blanc reduction. [Link]
-
National Institutes of Health (NIH). (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. aklectures.com [aklectures.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Portal: Purification of 2-(Chloromethyl)-3,5-difluoropyridine
Introduction: Welcome to the technical support center for 2-(Chloromethyl)-3,5-difluoropyridine. This molecule is a critical building block in medicinal chemistry and agrochemical synthesis, valued for its reactive chloromethyl group and the metabolic stability conferred by its fluorine substituents.[1][2] However, its synthesis, most commonly via the Blanc chloromethylation of 3,5-difluoropyridine, often yields a crude mixture containing challenging impurities.[1] Achieving high purity (>99%) is essential, as halogenated intermediates can be potential genotoxic impurities (GTIs) in final active pharmaceutical ingredients (APIs).[3]
This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the purification of 2-(Chloromethyl)-3,5-difluoropyridine from a typical reaction mixture.
Troubleshooting Guide: Isolating High-Purity 2-(Chloromethyl)-3,5-difluoropyridine
This section addresses specific issues you may encounter during the purification workflow. The primary synthesis route considered is the electrophilic chloromethylation of 3,5-difluoropyridine.
Problem 1: Low Purity (<85%) After Initial Aqueous Work-up
Symptoms:
-
GC-MS or LC-MS analysis of the crude organic extract shows multiple significant peaks in addition to the product.
-
TLC plate shows several spots with close Rf values.
Potential Causes & Solutions:
-
Incomplete Reaction: Significant amounts of the starting material, 3,5-difluoropyridine, remain.
-
Causality: The electrophilic chloromethylation may have been hampered by insufficient reaction time, low temperature, or deactivation of the Lewis acid catalyst (e.g., ZnCl₂) by moisture. The reaction is known to be sensitive to anhydrous conditions.[1]
-
Solution: Before your next synthesis, ensure all glassware is oven-dried and reagents are anhydrous. During the reaction, monitor its progress via TLC or GC analysis of quenched aliquots. If the reaction stalls, a small, fresh addition of the Lewis acid catalyst may restart it. For purification, a careful vacuum distillation is often effective at removing the more volatile 3,5-difluoropyridine starting material.
-
-
Formation of Poly-chloromethylated Byproducts: Impurities with a higher molecular weight are observed.
-
Causality: Using an excess of formaldehyde or running the reaction for an extended period can lead to the introduction of a second chloromethyl group onto the pyridine ring.
-
Solution: Stoichiometric control is critical. Add formaldehyde slowly and in a controlled manner to the reaction mixture. To purify the product, vacuum distillation is highly effective, as the desired mono-substituted product will have a significantly lower boiling point than the di-substituted byproducts.
-
-
Hydrolysis of the Product: Presence of 2-(hydroxymethyl)-3,5-difluoropyridine.
-
Causality: The chloromethyl group is a reactive electrophile and can be hydrolyzed to the corresponding alcohol during a prolonged or basic aqueous work-up.[1]
-
Solution: Keep the aqueous work-up brief and cold. Use a mild base (e.g., saturated sodium bicarbonate) for neutralization and avoid strong bases like NaOH if possible. The resulting alcohol is more polar than the desired product, making it separable by silica gel column chromatography.
-
Problem 2: Product Degradation During Purification
Symptoms:
-
A pure sample, upon standing or during heating (distillation), shows the appearance of new impurity peaks.
-
The isolated product has a dark color, suggesting decomposition.
Potential Causes & Solutions:
-
Thermal Instability: The compound may degrade at elevated temperatures.
-
Causality: While the predicted boiling point is ~158 °C at atmospheric pressure, prolonged heating can cause decomposition or polymerization.[1]
-
Solution: Always use vacuum distillation. By lowering the pressure, you significantly reduce the boiling point, minimizing thermal stress on the molecule. For a related compound, distillation was successfully performed at 130-134 °C under a 10 mmHg vacuum.[4]
-
-
Instability on Silica Gel: Tailing or streaking is observed during column chromatography, with low recovery of the pure compound.
-
Causality: The slightly acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive compounds or lead to irreversible adsorption. The reactive chloromethyl group can also react with the silanol groups on the silica surface.[5]
-
Solution: Deactivate the silica gel before use by preparing a slurry with your eluent containing 0.5-1% triethylamine. This neutralizes the acidic sites and improves recovery. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective sequence of purification steps for a crude reaction mixture?
A: A multi-step approach is typically required.
-
Aqueous Work-up/Extraction: First, quench the reaction mixture carefully with ice water. Neutralize the excess acid with a base like sodium bicarbonate and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Initial Analysis: Analyze the crude extract by TLC, GC-MS, or ¹H NMR to identify the major impurities. This will guide your next choice.
-
Primary Purification:
-
If the main impurities are non-volatile (e.g., baseline material on TLC, salts), vacuum distillation is the preferred method for its scalability and efficiency.
-
If impurities have similar boiling points but different polarities (e.g., the hydrolyzed alcohol byproduct), column chromatography is necessary.
-
-
Final Polishing: For achieving the highest purity (>99.5%), a final recrystallization or a second, carefully executed distillation/chromatography step may be required.
Q2: What are the recommended conditions for vacuum distillation?
A: Based on the predicted boiling point of 158.2 ± 35.0 °C at 760 mmHg and data from similar structures, a good starting point is a vacuum level of 5-15 mmHg.[1][4] This should bring the boiling point into a range of 110-140 °C. Use a short-path distillation apparatus to minimize product loss and ensure the condenser is adequately cooled.
| Parameter | Recommended Setting | Rationale |
| Vacuum Level | 5-15 mmHg | Lowers boiling point to a safe thermal range, preventing degradation. |
| Oil Bath Temp. | ~20 °C above expected vapor temp. | Provides a stable and even heat source. |
| Stirring | Vigorous | Prevents bumping and ensures smooth boiling. |
| Apparatus | Short-path distillation head | Minimizes surface area and travel distance, maximizing yield. |
Q3: Can 2-(Chloromethyl)-3,5-difluoropyridine be purified by crystallization?
A: Yes, crystallization can be an effective final polishing step. Since the compound is often an oil or low-melting solid at room temperature, low-temperature crystallization is a viable strategy. A patented method for a similar compound, 2,3-difluoro-5-chloropyridine, involves cooling the crude material (purity >85%) to below 0 °C to induce crystallization without an additional solvent. For solvent-based recrystallization, consider non-polar solvents like hexanes or heptane, potentially with a small amount of a slightly more polar co-solvent like ethyl acetate or toluene, and cool the solution slowly to low temperatures (-20 to 0 °C).
Q4: How should I store the purified product?
A: Due to the reactive nature of the chloromethyl group, the purified compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to protect it from moisture.[1] For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.
Visualized Workflows and Relationships
General Purification Strategy
The following diagram outlines the decision-making process for purifying 2-(Chloromethyl)-3,5-difluoropyridine after the initial work-up.
Caption: Decision workflow for purification.
Impurity Profile from Blanc Chloromethylation
This diagram illustrates the origin of common impurities from the synthesis of 2-(Chloromethyl)-3,5-difluoropyridine.
Caption: Origin of key reaction impurities.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Quenching: Slowly pour the crude reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Cool the mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL for a 10g scale reaction).
-
Washing & Drying: Combine the organic extracts and wash once with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Attach the receiving flask and connect the vacuum source through a cold trap.
-
Procedure: Place the crude oil in the distillation flask with a magnetic stir bar. Begin stirring and slowly apply vacuum.
-
Fraction Collection: Gently heat the distillation flask using an oil bath.
-
Collect and discard any initial low-boiling fraction, which typically contains residual solvent and unreacted 3,5-difluoropyridine.
-
Increase the temperature and collect the main fraction at the expected boiling point and pressure.
-
Stop the distillation when the temperature either rises sharply or begins to drop, or when the distillate appears discolored.
-
-
Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a 95:5 mixture of Hexane:Ethyl Acetate). To prevent degradation, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified compound.
References
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. (2011). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Raju, A. K., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Ren, J. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
Sources
- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 6. Purification method for 2, 3-difluoro-5-chloropyridine (2014) | Ren Jie | 4 Citations [scispace.com]
Technical Support Center: A Researcher's Guide to Preventing Poly-chloromethylation in Blanc Reactions
Welcome to the technical support center for the Blanc chloromethylation reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-H activation tool to introduce chloromethyl groups onto aromatic rings. While the Blanc reaction is invaluable for synthesizing key intermediates like benzyl chlorides, it is frequently plagued by side reactions, most notably poly-chloromethylation and diarylmethane formation.[1][2]
This document moves beyond standard protocols to provide a deeper understanding of the mechanistic factors that lead to these undesired outcomes. Here, we present a series of frequently asked questions and in-depth troubleshooting guides to help you optimize your reaction conditions, maximize the yield of your desired mono-substituted product, and ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What exactly is poly-chloromethylation in a Blanc reaction?
Poly-chloromethylation is a common side reaction where more than one chloromethyl (-CH₂Cl) group is added to the aromatic ring. The initial chloromethyl group, while electron-withdrawing, can activate the ring towards further electrophilic substitution through hyperconjugation and resonance, leading to the formation of di-, tri-, or even more highly substituted products. This over-alkylation complicates purification and reduces the yield of the desired mono-chloromethylated arene.
Q2: Beyond poly-chloromethylation, what is the other major side product I should be aware of?
The formation of diarylmethane is another very common byproduct.[1] This occurs when the desired mono-chloromethylated product (a benzyl chloride) acts as an electrophile itself and undergoes a Friedel-Crafts alkylation with another molecule of the starting aromatic substrate. This is particularly problematic with strong Lewis acid catalysts and at elevated temperatures.[2]
Q3: What are the primary factors that drive the reaction towards poly-chloromethylation?
Several key parameters influence the selectivity of the Blanc reaction. The most critical are:
-
Stoichiometry: An excess of the chloromethylating agent (formaldehyde and HCl) relative to the aromatic substrate will strongly favor multiple additions.
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for subsequent chloromethylations and can also promote diarylmethane formation.[2][3]
-
Catalyst Activity: Highly active Lewis acid catalysts (e.g., AlCl₃) can increase the rate of subsequent alkylations.[2][4]
-
Substrate Reactivity: Aromatic rings with strongly electron-donating groups are highly activated and thus more prone to multiple substitutions.[5]
Q4: My substrate is highly activated (e.g., phenol, anisole). Is the Blanc reaction suitable?
Highly activated arenes like phenols and anilines are generally poor substrates for the classic Blanc reaction.[1] Their high nucleophilicity leads to rapid, often uncontrollable, polymerization and the formation of complex product mixtures. For these substrates, alternative methods or the use of protective groups are strongly recommended.
Understanding the Competing Reaction Pathways
To effectively troubleshoot, it is essential to visualize the competing chemical pathways. The desired reaction (mono-chloromethylation) is in equilibrium with two primary undesired pathways: further chloromethylation (poly-substitution) and Friedel-Crafts alkylation (diarylmethane formation).
Caption: Competing reaction pathways in the Blanc reaction.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures with actionable protocols and the rationale behind them.
Problem 1: My primary products are di- and tri-chloromethylated species. How do I favor the mono-product?
This is the most common issue and is almost always rooted in reaction kinetics and stoichiometry. The goal is to find conditions where the first chloromethylation is fast, but subsequent additions are slow.
Root Cause Analysis: The rate of the second (and third) chloromethylation is too high relative to the first. This is often caused by an excess of the electrophilic species present throughout the reaction and/or excessive thermal energy.
Solution: Carefully control the stoichiometry of your reagents and optimize the reaction temperature and duration.
Experimental Protocol 1: Stoichiometric Optimization
This protocol aims to limit the availability of the chloromethylating agent at any given time, thereby reducing the probability of multiple additions to the same aromatic ring.
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a gas inlet for HCl, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., Nitrogen). The reaction must be anhydrous.[5]
-
Reagents:
-
Aromatic Substrate: 1.0 equivalent
-
Paraformaldehyde: 1.0 - 1.2 equivalents
-
Anhydrous Zinc Chloride (ZnCl₂): 0.8 - 1.0 equivalent
-
Solvent (e.g., Dichloromethane or Carbon Disulfide)
-
-
Procedure:
-
Dissolve the aromatic substrate and paraformaldehyde in the anhydrous solvent.
-
Add the anhydrous zinc chloride catalyst. Note: The addition may be exothermic.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Begin bubbling dry HCl gas slowly and steadily through the reaction mixture. Crucially, do not add all the HCl at once. The slow addition maintains a low steady-state concentration of the active electrophile.
-
Monitor the reaction progress closely using a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the starting material is consumed or the desired conversion is reached, immediately stop the HCl flow.
-
-
Workup: Quench the reaction by pouring it carefully over ice water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture to determine the ratio of mono- to poly-substituted products. Adjust the equivalents of paraformaldehyde and reaction time in subsequent experiments to optimize.
Table 1: Recommended Starting Points for Reaction Parameter Optimization
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to 40 °C | Lower temperatures decrease the rate of the second substitution more significantly than the first, improving selectivity.[2] |
| Aromatic:CH₂O Molar Ratio | 1 : 1.0 - 1.2 | Using a slight excess of formaldehyde ensures full conversion of the substrate, but a large excess drives poly-substitution. |
| Catalyst Loading | 0.8 - 1.0 eq. | Sufficient catalyst is needed for the reaction, but excessive amounts can promote diarylmethane formation. |
| Reaction Time | Monitor Closely | Allowing the reaction to proceed too long after the starting material is consumed increases the likelihood of side reactions.[2] |
Problem 2: My yield is low due to significant diarylmethane byproduct formation.
This indicates that your desired product is reacting with the starting material. This Friedel-Crafts side reaction is highly dependent on the catalyst's Lewis acidity.
Root Cause Analysis: The Lewis acid catalyst is potent enough to facilitate the alkylation of the starting material by the benzyl chloride product. This is particularly true for strong Lewis acids like aluminum chloride (AlCl₃).[2]
Solution: Screen for a milder catalyst or use a less polar solvent to disfavor the formation of the carbocation intermediate required for the Friedel-Crafts side reaction.
Experimental Protocol 2: Catalyst Screening for Minimizing Diaryl Methane
-
Parallel Setup: Prepare several small-scale reactions in parallel, each with a different Lewis acid catalyst.
-
Catalyst Selection: Choose a range of catalysts with varying Lewis acidity.
-
Strong: AlCl₃
-
Moderate: SnCl₄, ZnCl₂[4]
-
Mild: TiCl₄, Iron(III) salts
-
-
Procedure:
-
For each reaction, use the optimized stoichiometry and temperature from Protocol 1.
-
Add the respective catalyst (e.g., 0.9 equivalents) to each flask.
-
Run all reactions for the same amount of time.
-
Work up and analyze the product distribution for each reaction via GC or ¹H NMR to identify the catalyst that provides the best ratio of mono-chloromethylated product to diarylmethane.
-
Caption: Troubleshooting workflow for diarylmethane formation.
Alternative Chloromethylation Strategies
For particularly sensitive or highly activated substrates, the classic Blanc reaction may not be the optimal choice.
-
Chloromethyl Methyl Ether (MOM-Cl): This reagent can be used as an alternative to the formaldehyde/HCl system.[1][6] It often provides better selectivity and proceeds under milder conditions. However, this method still carries the significant risk of producing the highly carcinogenic bis(chloromethyl) ether, and extreme caution is required.[6]
-
Methoxyacetyl Chloride with AlCl₃: For some substrates, this combination has been reported as an effective alternative to traditional chloromethylation methods.[2]
Critical Safety Notice
All chloromethylation reactions, including the Blanc reaction, are known to produce small amounts of bis(chloromethyl) ether as a byproduct.[7][8] This compound is a potent human carcinogen. All manipulations must be conducted in a certified, high-performance chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and respiratory protection, should be considered.
References
- Blanc chloromethylation - Grokipedia. (n.d.).
- Blanc Reaction - Organic Chemistry Portal. (n.d.).
-
Blanc chloromethylation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Blanc chloromethylation - Chemistry LibreTexts. (2023, January 22). Retrieved January 21, 2026, from [Link]
-
Blanc reaction - Sciencemadness Wiki. (2019, July 5). Retrieved January 21, 2026, from [Link]
-
New studies in aromatic chloromethylation - Durham E-Theses. (n.d.). Retrieved January 21, 2026, from [Link]
-
Chloromethylation of Aromatic Compounds - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Alternative Benzyl Chloride Preps. (2008, August 23). The Vespiary. Retrieved January 21, 2026, from [Link]
-
Blanc Chloromethylation Reaction. (n.d.). Name Reaction. Retrieved January 21, 2026, from [Link]
- An efficient and environment friendly process for chloromethylation of substituted benzenes. (2020). Google Patents.
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
managing moisture sensitivity in 2-(Chloromethyl)-3,5-difluoropyridine synthesis
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-3,5-difluoropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this versatile, fluorinated pyridine intermediate. The presence of the reactive chloromethyl group and the stabilizing fluorine atoms makes this compound a valuable building block in the development of agrochemicals and pharmaceuticals, particularly those targeting the central nervous system and inflammatory diseases[1].
However, the successful synthesis of this reagent is critically dependent on one key parameter: the rigorous exclusion of moisture. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate the challenges associated with its moisture sensitivity, troubleshoot common issues, and ensure reproducible, high-yield outcomes.
Frequently Asked Questions (FAQs): The Chemistry of Moisture Sensitivity
This section addresses the fundamental principles governing the synthesis and the critical impact of water.
Q1: What are the primary synthesis routes for 2-(Chloromethyl)-3,5-difluoropyridine?
There are two predominant methods for synthesizing this compound:
-
Chlorination of 2-(Hydroxymethyl)-3,5-difluoropyridine: This is the most common laboratory-scale method. It involves the conversion of the primary alcohol functionality of the starting material into a chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Direct Chloromethylation of 3,5-Difluoropyridine (Blanc-type Reaction): This method involves reacting 3,5-difluoropyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride[1]. While direct, this reaction can be prone to side products and requires strict control.
This guide will focus primarily on the more prevalent alcohol chlorination route due to its widespread use and distinct moisture-related challenges.
Q2: Why is the synthesis so sensitive to moisture, especially when using thionyl chloride (SOCl₂)?
Moisture sensitivity stems directly from the high reactivity of the chlorinating agent, thionyl chloride.
-
Rapid Reagent Decomposition: Thionyl chloride reacts exothermically and rapidly with water in an irreversible reaction to form sulfur dioxide (SO₂) and hydrochloric acid (HCl) gas[2].
-
SOCl₂ + H₂O → SO₂ (g) + 2HCl (g)
-
-
Consequences of Decomposition:
-
Stoichiometric Imbalance: Any water present consumes the thionyl chloride, reducing the amount available to react with the starting alcohol. This directly leads to incomplete conversion and lower yields.
-
Pressure Buildup: The reaction generates gaseous byproducts, which can cause a dangerous pressure increase in a sealed reaction vessel.
-
Introduction of Protic Acid: The generation of HCl can alter the reaction environment, potentially catalyzing unwanted side reactions.
-
Q3: What is the role of pyridine in the chlorination of 2-(hydroxymethyl)-3,5-difluoropyridine with SOCl₂?
Pyridine is not merely a solvent; it plays a crucial and active role as a base and a potential catalyst. The primary reaction between the alcohol and thionyl chloride generates one equivalent of HCl[3].
R-OH + SOCl₂ → R-Cl + SO₂ + HCl
Pyridine is added to neutralize this acidic byproduct as it forms, trapping it as pyridinium hydrochloride[3][4]. This is critical because:
-
It drives the reaction equilibrium towards the product side by removing a product (HCl)[4].
-
It prevents the strongly acidic HCl from causing degradation of the acid-sensitive starting material or product.
-
In some cases, the reaction between pyridine and SOCl₂ can form an intermediate, pyridinesulfonyl chloride, which acts as the active chlorinating agent in a mechanism that can enhance reaction efficiency and selectivity[5].
Q4: What are the most common moisture-related side products?
If moisture is not rigorously controlled, you may observe the following impurities:
-
Unreacted Starting Material: The most obvious consequence of reagent decomposition is a significant amount of unreacted 2-(hydroxymethyl)-3,5-difluoropyridine remaining in the crude product.
-
Dimerized Ether: Under acidic conditions (promoted by HCl from the SOCl₂-water reaction), two molecules of the starting alcohol can condense to form an ether byproduct.
-
Hydrolysis of Product: The product, 2-(Chloromethyl)-3,5-difluoropyridine, contains a reactive benzylic-type chloride. During aqueous workup or if water is present, it can hydrolyze back to the starting alcohol, reducing the final isolated yield.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides direct answers to problems you might encounter during the experiment.
Q5: My reaction yield is very low or zero. What went wrong?
Low yield is the most common symptom of moisture contamination. Use the following flowchart and checklist to diagnose the source.
Moisture Source Checklist:
-
Glassware: Standard washing and air-drying is insufficient. All glassware must be oven-dried at >120°C for several hours or flame-dried under high vacuum immediately before use.
-
Solvents: Use only sealed, anhydrous-grade solvents (e.g., from a Sure/Seal™ bottle). Dichloromethane (DCM) is a common choice but is hygroscopic.
-
Reagents: Thionyl chloride hydrolyzes over time upon exposure to atmospheric moisture. Use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere. The starting alcohol can also absorb water; dry it in a vacuum oven if it is a solid.
-
Atmosphere: The reaction must be performed under a positive pressure of a dry, inert gas like nitrogen or argon. Use a gas bubbler to monitor the positive pressure.
Q6: The reaction mixture turned dark brown/black and formed a tar. What happened?
This often indicates a runaway reaction or significant degradation.
-
Cause: The most likely cause is adding the thionyl chloride too quickly, especially to the pyridine/alcohol mixture. The reaction is exothermic, and poor temperature control can lead to decomposition and polymerization pathways.
-
Solution: Perform the addition of thionyl chloride dropwise via a syringe or addition funnel while cooling the reaction vessel in an ice/water bath (0°C). Maintain this temperature for the duration of the addition and allow the reaction to warm to room temperature slowly.
Q7: My NMR spectrum shows the product, but also a significant amount of starting material. Should I add more thionyl chloride?
-
Diagnosis: This points to incomplete conversion. Before adding more reagent, be certain that the cause is not simply insufficient reaction time. Monitor the reaction by TLC or LCMS to confirm it has stalled.
-
Cause: The primary cause is almost always the deactivation of the initial charge of thionyl chloride by trace moisture (see Q5).
-
Solution: It is generally not advisable to add more thionyl chloride to a stalled reaction mixture, as this can complicate stoichiometry and lead to side reactions. It is more effective to repeat the reaction with stricter adherence to anhydrous techniques. If you must attempt to rescue the reaction, cool the mixture back to 0°C before adding a small additional amount (e.g., 0.1-0.2 equivalents) of thionyl chloride.
Validated Protocols and Methodologies
Protocol 1: Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine via Thionyl Chloride
This protocol details the chlorination of 2-(hydroxymethyl)-3,5-difluoropyridine. All steps must be performed under a dry, inert atmosphere (Nitrogen or Argon).
Materials & Reagent Handling:
| Reagent | Formula | MW ( g/mol ) | Key Properties | Handling & Storage |
| 2-(Hydroxymethyl)-3,5-difluoropyridine | C₆H₅F₂NO | 145.11 | White solid | Dry in vacuum oven (40°C) before use. |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless fuming liquid | Reacts violently with water [2]. Use fresh bottle. Handle in a fume hood. |
| Pyridine | C₅H₅N | 79.10 | Colorless liquid | Anhydrous grade (<50 ppm H₂O). Store over molecular sieves. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Colorless liquid | Anhydrous grade. Dispense via syringe from a sealed bottle. |
Experimental Workflow:
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition:
-
To the cooled flask, add 2-(hydroxymethyl)-3,5-difluoropyridine (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration) via syringe.
-
Add anhydrous pyridine (1.2 eq) via syringe.
-
-
Chlorination:
-
Cool the stirring solution to 0°C using an ice/water bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise via syringe over 20-30 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC/MS.
-
-
Workup:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice or a cold, saturated sodium bicarbonate solution to quench excess thionyl chloride. Perform this step slowly in a fume hood.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(Chloromethyl)-3,5-difluoropyridine as a pure product.
References
-
Thionyl chloride. Wikipedia. [Link]
-
The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]
-
Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts. ACS Publications. [Link]
-
The Role of TSCL and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]
-
In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?. Quora. [Link]
-
Purification method for 2, 3-difluoro-5-chloropyridine (2014). Ren Jie. [Link]
-
Re-evaluating pyridine's role in chlorination reaction. Chemistry World. [Link]
Sources
- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 5. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
minimizing byproduct formation in 2-(Chloromethyl)-3,5-difluoropyridine reactions
Technical Support Center: 2-(Chloromethyl)-3,5-difluoropyridine
Welcome to the technical support center for 2-(Chloromethyl)-3,5-difluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions related to its use in synthesis, with a focus on minimizing byproduct formation to ensure high-yield, clean reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Byproduct Formation
This section addresses specific issues you may encounter during your experiments. Each entry details the potential cause of the byproduct and provides systematic, actionable steps for mitigation.
Q1: I am observing a significant amount of a byproduct with a mass 18 units lower than my desired product. What is it and how can I prevent it?
Issue: Formation of the corresponding 2-(hydroxymethyl)-3,5-difluoropyridine derivative.
This is a classic hydrolysis byproduct. The chloromethyl group is susceptible to nucleophilic attack by water, which can be present in your reagents or solvent, or introduced from the atmosphere.
Root Cause Analysis:
The methylene carbon of the chloromethyl group is highly electrophilic, not only due to the inductive effect of the chlorine atom but also due to the electron-withdrawing nature of the difluoropyridine ring. This makes it reactive towards even weak nucleophiles like water. The reaction proceeds via an SN2 mechanism.
Mitigation Strategies:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (120 °C) for at least 4 hours before use.
-
Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Reagent Purity:
-
Ensure your starting amine or other nucleophile is dry. If it is a salt (e.g., a hydrochloride), ensure it has been properly neutralized and dried before use.
-
Check the purity of the 2-(Chloromethyl)-3,5-difluoropyridine itself. Some synthetic routes may result in the co-purification of the hydroxymethyl analog.[1][2]
-
Q2: My reaction is producing a significant amount of a high molecular weight impurity, possibly a dimer. What is happening?
Issue: Formation of a dimeric byproduct, likely a pyridinium salt.
This byproduct arises from the intermolecular reaction of two molecules of 2-(Chloromethyl)-3,5-difluoropyridine. The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This is more prevalent when the intended nucleophile is weak, sterically hindered, or present in low concentration.
dot
Caption: Desired reaction vs. dimerization byproduct pathway.
Mitigation Strategies:
-
Control Reagent Addition:
-
Employ slow addition of the 2-(Chloromethyl)-3,5-difluoropyridine to a solution of your nucleophile and base. This maintains a low concentration of the alkylating agent, favoring the reaction with the intended nucleophile over self-reaction.
-
-
Optimize Base and Solvent:
-
Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) if your nucleophile requires deprotonation. Strong, unhindered bases can also promote side reactions.
-
The choice of solvent can influence the relative nucleophilicity of the species in solution. In some cases, a less polar solvent may disfavor the formation of the charged pyridinium salt dimer.[3]
-
-
Increase Nucleophile Concentration:
-
Ensure an adequate concentration of your primary or secondary amine. If the reaction is sluggish, increasing the concentration of the desired nucleophile can outcompete the self-reaction pathway.
-
Q3: I am getting a mixture of mono- and di-alkylated products on my amine. How do I improve selectivity for mono-alkylation?
Issue: Overalkylation of the target nucleophile.
This is a common problem when alkylating primary amines.[4] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.
dot
Caption: Reaction pathway showing desired mono-alkylation and subsequent overalkylation.
Mitigation Strategies:
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Stoichiometry | Use a stoichiometric excess of the primary amine (2-5 equivalents). | Increases the probability of the alkylating agent reacting with the starting amine rather than the more nucleophilic product. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). | Lower temperatures can increase the selectivity by reducing the rate of the second alkylation. |
| Base | Use a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA). The base should be just strong enough to neutralize the HCl byproduct. | Stronger bases can deprotonate the product amine more effectively, increasing its nucleophilicity and promoting overalkylation. |
| Alternative Strategy | Consider using an ammonia surrogate or a protecting group strategy.[5] | Reagents like N-aminopyridinium salts can act as ammonia surrogates, allowing for controlled mono-alkylation.[5] |
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for nucleophilic substitution reactions with 2-(Chloromethyl)-3,5-difluoropyridine?
A: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Commonly used solvents include:
-
Acetonitrile (ACN): Excellent choice, polar aprotic, and relatively easy to remove.
-
N,N-Dimethylformamide (DMF): Higher boiling point, useful for less reactive nucleophiles, but can be difficult to remove completely.
-
Tetrahydrofuran (THF): A good general-purpose solvent, less polar than ACN or DMF.
-
Dimethyl Sulfoxide (DMSO): Very polar and high-boiling, used for challenging reactions, but can be prone to side reactions at high temperatures in the presence of bases.[6]
The optimal choice will depend on the specific nucleophile and base being used. It is always recommended to perform small-scale trials to screen for the best solvent for your particular system.
Q: My reaction is not proceeding to completion. What can I do?
A: If your reaction is stalling, consider the following:
-
Nucleophile Reactivity: Is your nucleophile strong enough? If you are using a weak nucleophile, you may need to use a stronger base to fully deprotonate it or switch to a more polar solvent to enhance its reactivity.
-
Base Strength: The base must be strong enough to deprotonate the nucleophile (if necessary) and neutralize the HCl generated during the reaction. For example, when reacting with a phenol, a stronger base like sodium hydride might be necessary compared to the potassium carbonate used for a primary amine.
-
Temperature: While lower temperatures are good for selectivity, some reactions require thermal energy to overcome the activation barrier. Gradually increasing the temperature while monitoring for byproduct formation can be an effective strategy.
-
Catalysts: For certain nucleophiles, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic systems, to shuttle the nucleophile into the organic phase.
Q: How should I store and handle 2-(Chloromethyl)-3,5-difluoropyridine?
A: Due to its reactivity and sensitivity to moisture, proper storage is crucial.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents. Refrigeration (2-8 °C) is recommended.[7]
-
Handling: Handle under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon) to minimize exposure to air and moisture. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a starting point for the mono-alkylation of a primary amine, with considerations for minimizing byproduct formation.
Materials:
-
2-(Chloromethyl)-3,5-difluoropyridine (1.0 eq)
-
Primary Amine (2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (2.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 10 minutes.
-
In a separate flask, dissolve 2-(Chloromethyl)-3,5-difluoropyridine (1.0 eq) in a small amount of anhydrous acetonitrile.
-
Add the solution of 2-(Chloromethyl)-3,5-difluoropyridine dropwise to the stirring amine suspension over 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired mono-alkylated product.
References
- Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]
-
ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]
-
ACS Publications. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
PubMed. (2019). Dehydrogenative Synthesis of 2,2'-Bipyridyls through Regioselective Pyridine Dimerization. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
ResearchGate. (1975). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Available at: [Link]
- Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
-
National Center for Biotechnology Information. (2011). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]
-
YouTube. (2025). UCF CHM2210 - Chapter11.10 - Skill4.3 Retro Synthesis (Alkylation of Alkyne). Available at: [Link]
-
National Center for Biotechnology Information. (2008). 2-(Hydroxymethyl)pyridinium chloride. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]
- Google Patents. (1993). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
-
PubMed. (2007). Electrochemical Dimerization of 2-(2'-thienyl)pyridine Adsorbed on Au(111) Observed by in Situ Fluorescence. Available at: [Link]
-
The University of Liverpool Repository. (2021). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Available at: [Link]
-
ResearchGate. (2022). Influence of base and solvent on the regioselective sulfonylation of pyridine. Available at: [Link]
-
Semantic Scholar. (2015). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Available at: [Link]
-
Royal Society of Chemistry. (1981). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available at: [Link]
Sources
- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution on 2-(Chloromethyl)-3,5-difluoropyridine
Welcome to the technical support center for nucleophilic substitution reactions involving 2-(chloromethyl)-3,5-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing novel pyridine derivatives. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Understanding the Substrate: A Tale of Two Reactive Sites
2-(Chloromethyl)-3,5-difluoropyridine is a valuable building block, but its reactivity profile can be nuanced. The molecule presents two potential sites for nucleophilic attack: the benzylic-like carbon of the chloromethyl group and the aromatic ring itself, particularly at the positions activated by the electron-withdrawing fluorine atoms and the pyridine nitrogen.
The chloromethyl group is highly susceptible to standard SN2 reactions due to the electrophilic nature of the carbon atom attached to the chlorine.[1] The electron-withdrawing effect of the difluorinated pyridine ring further enhances this reactivity.[1] Concurrently, the fluorine atoms on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by the electron-deficient nature of the pyridine ring.[2][3] The interplay between these two pathways is a critical consideration in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments.
FAQ 1: My reaction is sluggish or incomplete. How can I improve the conversion rate?
Several factors can contribute to a slow or incomplete reaction. Let's break down the potential causes and solutions.
-
Insufficient Nucleophile Strength: The strength of your nucleophile is paramount. Weakly nucleophilic species will struggle to displace the chloride or the ring fluorides.
-
Expert Insight: For SN2 reactions on the chloromethyl group, stronger, negatively charged nucleophiles are generally preferred.[4] If you are using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base is crucial to deprotonate it in situ, thereby increasing its nucleophilicity. For SNAr reactions, the nucleophile's ability to attack the electron-deficient ring is key.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in mediating the reaction.
-
Causality: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the best choice for SN2 reactions.[5][6] They can dissolve ionic nucleophiles while not solvating the nucleophile as strongly as polar protic solvents, which can hinder its reactivity.[6] For SNAr reactions, polar aprotic solvents also help to stabilize the charged Meisenheimer intermediate.[3]
-
Troubleshooting Protocol: If your reaction is slow in a solvent like ethanol or methanol, consider switching to a polar aprotic solvent.
-
-
Suboptimal Temperature: Nucleophilic substitutions, especially SNAr, often require elevated temperatures to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring.[7]
-
Actionable Advice: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Reactions are often carried out at temperatures ranging from room temperature to reflux.[8]
-
Troubleshooting Flowchart: Low Conversion
Caption: Troubleshooting low reaction conversion.
FAQ 2: I am observing a mixture of products, including substitution on the pyridine ring. How can I control the selectivity?
This is a common challenge arising from the dual reactivity of the substrate. Achieving selectivity for the chloromethyl group (SN2) versus the ring (SNAr) is a matter of carefully tuning your reaction conditions.
-
Mechanism Matters: The SN2 reaction at the chloromethyl position is generally kinetically favored under milder conditions due to its lower activation energy compared to the SNAr pathway, which requires the disruption of aromaticity.[7]
-
Controlling Reaction Parameters for Selectivity:
| Parameter | To Favor SN2 (on -CH₂Cl) | To Favor SNAr (on Ring) | Rationale |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures (e.g., >80 °C) | The higher activation energy of SNAr requires more thermal energy. |
| Nucleophile | "Soft," less basic nucleophiles (e.g., thiols, azides) | "Hard," strongly basic nucleophiles (e.g., alkoxides, amides) | Hard nucleophiles are more likely to attack the "harder" electrophilic centers on the aromatic ring. |
| Base | Use of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) if needed for neutral nucleophiles. | Strong, non-nucleophilic bases can deprotonate weaker nucleophiles, increasing their reactivity towards the ring. | The choice of base can significantly influence the nucleophile's effective strength and reactivity profile. |
-
Expert Tip: To exclusively target the chloromethyl group, start your reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the progress. This often provides a kinetic window where the SN2 reaction proceeds selectively.
Selectivity Control Workflow
Caption: Controlling selectivity between SN2 and SNAr pathways.
FAQ 3: My starting material is decomposing, leading to low yields and complex mixtures. What is causing this and how can I prevent it?
Decomposition of 2-(chloromethyl)-3,5-difluoropyridine can be a significant issue, particularly under basic conditions.
-
Understanding the Instability: The presence of the electron-withdrawing difluoropyridine ring makes the protons on the chloromethyl group acidic. Strong bases can deprotonate this position, leading to the formation of an unstable intermediate that can polymerize or undergo other side reactions. The pyridine nitrogen itself can also act as a nucleophile or base, potentially leading to self-reaction or decomposition, especially at elevated temperatures.
-
Mitigation Strategies:
-
Choice of Base: If a base is required, use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Avoid strong bases like sodium hydride (NaH) or alkoxides unless SNAr is the desired outcome and the conditions are carefully controlled.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Running the reaction at or below room temperature is often sufficient for SN2 reactions.[8]
-
Order of Addition: When using a base with a neutral nucleophile, consider adding the base slowly to the mixture of the substrate and nucleophile at a low temperature. This can help to minimize the concentration of the deprotonated, potentially unstable starting material.
-
Protocol: General Procedure for Nucleophilic Substitution with an Amine Nucleophile (Favoring SN2)
This protocol provides a starting point for the reaction of 2-(chloromethyl)-3,5-difluoropyridine with a primary or secondary amine, aiming for selective substitution at the chloromethyl position.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)-3,5-difluoropyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 eq.) followed by a mild, non-nucleophilic base such as potassium carbonate (2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied, but be mindful of potential side reactions.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2][9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]
Concluding Remarks
Successfully navigating nucleophilic substitution reactions on 2-(chloromethyl)-3,5-difluoropyridine hinges on a solid understanding of the substrate's reactivity and a careful selection of reaction conditions. By considering the interplay between the SN2 and SNAr pathways and by methodically optimizing parameters such as solvent, temperature, and the nature of the nucleophile and base, researchers can achieve high yields and selectivities. This guide provides a foundation for troubleshooting common issues, but as with all chemical synthesis, empirical optimization for each specific substrate and nucleophile combination is key to success.
References
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability of 2-(Chloromethyl)-3,5-difluoropyridine under acidic conditions
Welcome to the technical support center for 2-(Chloromethyl)-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store 2-(Chloromethyl)-3,5-difluoropyridine to ensure its long-term stability?
A1: For optimal stability, 2-(Chloromethyl)-3,5-difluoropyridine should be stored in a cool, dry place, typically at 2-8°C, protected from light and moisture. The chloromethyl group is susceptible to hydrolysis, and exposure to atmospheric moisture over time can lead to slow degradation. The container should be tightly sealed.
Q2: I am planning a reaction using 2-(Chloromethyl)-3,5-difluoropyridine in an acidic medium. Is the compound stable under these conditions?
A2: Caution is advised when using 2-(Chloromethyl)-3,5-difluoropyridine under acidic conditions, particularly in the presence of nucleophilic solvents like water or alcohols. The compound can undergo acid-catalyzed hydrolysis of the chloromethyl group to form 2-(hydroxymethyl)-3,5-difluoropyridine. The rate of this degradation is dependent on the pH, temperature, and solvent system.
Q3: What is the likely degradation pathway of 2-(Chloromethyl)-3,5-difluoropyridine in aqueous acidic media?
A3: The degradation is expected to proceed via a nucleophilic substitution reaction at the chloromethyl group. Given the structural similarity to benzyl chlorides, which can form resonance-stabilized carbocations, an SN1-type mechanism is plausible, especially in polar protic solvents.[1][2][3][4][5] The pyridine nitrogen, being protonated in acidic conditions, along with the electron-withdrawing fluorine atoms, will influence the stability of the carbocation intermediate. The primary degradation product would be 2-(hydroxymethyl)-3,5-difluoropyridine.
Q4: How do the fluorine atoms on the pyridine ring affect the stability of the chloromethyl group?
A4: The two fluorine atoms are strongly electron-withdrawing, which can have a dual effect. They can decrease the basicity of the pyridine nitrogen, affecting its protonation state in acid.[6] On the other hand, their inductive effect can destabilize a potential carbocation intermediate at the adjacent methylene group, which might slow down an SN1 hydrolysis pathway compared to an unsubstituted analogue.[6][7][8][9] However, the overall reactivity will be a balance of these electronic factors.
Q5: What analytical techniques are recommended for monitoring the stability of 2-(Chloromethyl)-3,5-difluoropyridine in my reaction?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable technique.[10][11][12][13][14] It allows for the simultaneous quantification of the parent compound and its more polar degradation product, 2-(hydroxymethyl)-3,5-difluoropyridine. Thin-layer chromatography (TLC) can also be used for quick qualitative monitoring of the reaction progress.
Troubleshooting Guide
Problem: Significant loss of starting material and formation of an unexpected, more polar byproduct observed during a reaction in acidic methanol.
Causality: The observed issue is likely due to the acid-catalyzed solvolysis (methanolysis in this case) of the chloromethyl group, leading to the formation of 2-(methoxymethyl)-3,5-difluoropyridine. This is analogous to hydrolysis in aqueous media.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for degradation of 2-(Chloromethyl)-3,5-difluoropyridine.
Step-by-Step Troubleshooting Protocol
-
Confirm the Identity of the Byproduct:
-
Action: Isolate the byproduct or analyze the crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Result: The mass spectrum should correspond to the molecular weight of 2-(methoxymethyl)-3,5-difluoropyridine.
-
Rationale: Confirming the structure of the degradation product validates the suspected solvolysis pathway.
-
-
Quantify the Extent of Degradation:
-
Action: Perform a time-course analysis of your reaction using a calibrated HPLC method. (See "Experimental Protocols" section for a sample method).
-
Expected Result: A plot of concentration versus time will show the rate of disappearance of the starting material and the rate of appearance of the byproduct.
-
Rationale: This provides quantitative data on the stability of the starting material under your specific reaction conditions and helps in assessing the impact of any changes you make to the protocol.
-
-
Mitigate the Degradation:
-
Strategy 1: Lower the Reaction Temperature.
-
Action: Repeat the reaction at a lower temperature (e.g., 0 °C or room temperature if initially heated).
-
Rationale: Solvolysis reactions are temperature-dependent. Lowering the temperature will significantly reduce the rate of this side reaction.
-
-
Strategy 2: Change the Solvent.
-
Action: If permissible for your desired reaction, switch to a non-nucleophilic solvent (e.g., dichloromethane, acetonitrile, or toluene).
-
Rationale: By removing the nucleophile (methanol), the solvolysis reaction is prevented.
-
-
Strategy 3: Reduce the Acid Concentration.
-
Action: Use the minimum amount of acid required to catalyze your primary reaction.
-
Rationale: The rate of acid-catalyzed solvolysis is often dependent on the acid concentration.
-
-
Predicted Stability Profile
The following table provides a qualitative prediction of the stability of 2-(Chloromethyl)-3,5-difluoropyridine under various acidic conditions based on general principles of SN1 reactions.[1][4]
| Parameter | Condition | Expected Stability | Rationale |
| pH | pH 1-2 | Lower | Higher H+ concentration can catalyze the departure of the leaving group. |
| pH 3-5 | Moderate | Lower H+ concentration reduces the rate of catalyzed hydrolysis. | |
| Temperature | 0-10 °C | Higher | Lower kinetic energy reduces the rate of the degradation reaction. |
| 25-40 °C | Moderate | Increased temperature provides sufficient energy to overcome the activation barrier. | |
| > 50 °C | Lower | Significantly increased reaction rates are expected at elevated temperatures. | |
| Solvent | Polar Protic (e.g., water, methanol) | Lower | These solvents can act as nucleophiles and stabilize the carbocation intermediate, favoring SN1.[4] |
| Polar Aprotic (e.g., DMF, DMSO) | Moderate | Can still solvate the intermediate to some extent but are poorer nucleophiles. | |
| Non-Polar (e.g., Toluene, Hexane) | Higher | Poor at stabilizing the polar transition state and carbocation intermediate. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Solution
This protocol is designed to assess the stability of 2-(Chloromethyl)-3,5-difluoropyridine under specific acidic conditions, in line with ICH guidelines for stress testing.[15]
-
Preparation of Stock Solution: Prepare a stock solution of 2-(Chloromethyl)-3,5-difluoropyridine in a non-nucleophilic solvent like acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Label three vials: "Test," "Control," and "Blank."
-
To the "Test" vial, add an aliquot of the stock solution to an aqueous solution of 0.1 M HCl.
-
To the "Control" vial, add an equal aliquot of the stock solution to purified water.
-
The "Blank" vial should contain only the 0.1 M HCl solution.
-
-
Incubation: Place the vials in a controlled temperature environment (e.g., 40 °C).
-
Sampling: Withdraw aliquots from the "Test" and "Control" vials at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Immediately neutralize the withdrawn samples with a suitable base (e.g., 0.1 M NaOH) to quench the degradation reaction. Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples using the HPLC method described below.
Protocol 2: General Purpose RP-HPLC Method for Stability Monitoring
This method is intended for the separation and quantification of 2-(Chloromethyl)-3,5-difluoropyridine and its primary hydrolysis product, 2-(hydroxymethyl)-3,5-difluoropyridine.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Rationale: The C18 column provides good retention for the moderately polar analytes. The gradient elution allows for the separation of the less polar parent compound from the more polar alcohol degradant. Formic acid is used to ensure good peak shape for the pyridine compounds.
Proposed Degradation Mechanism
The acid-catalyzed hydrolysis of 2-(Chloromethyl)-3,5-difluoropyridine is proposed to proceed through an SN1-like mechanism.
Caption: Proposed SN1 hydrolysis of 2-(Chloromethyl)-3,5-difluoropyridine.
References
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). Applied and Environmental Microbiology, 84(15). [Link]
- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents. (n.d.).
-
The SN1 Reaction Mechanism - Master Organic Chemistry. (2025). Retrieved January 21, 2026, from [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (2026). Scientific Reports, 15(1), 1933. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Degradation of Pyridines in the Environment - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023). Retrieved January 21, 2026, from [Link]
-
Impurity Profile of Phenazopyridine Hydrochloride through HPLC - Journal of Food and Drug Analysis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? - Quora. (2018). Retrieved January 21, 2026, from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020). ACS Catalysis, 10(19), 11097-11106. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed. (2018). Applied and Environmental Microbiology, 84(15). [Link]
-
11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2024). Retrieved January 21, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 21, 2026, from [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
- US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents. (n.d.).
-
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Retrieved January 21, 2026, from [Link]
-
S(N)1-S(N)2 and S(N)2-S(N)3 mechanistic changes revealed by transition states of the hydrolyses of benzyl chlorides and benzenesulfonyl chlorides - PubMed. (2014). Journal of Computational Chemistry, 35(15), 1140-1148. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. (2017). Organic Syntheses, 94, 46-53. [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
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- 5. S(N)1-S(N)2 and S(N)2-S(N)3 mechanistic changes revealed by transition states of the hydrolyses of benzyl chlorides and benzenesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up of 2-(Chloromethyl)-3,5-difluoropyridine
Welcome to the technical support guide for the synthesis and scale-up of 2-(Chloromethyl)-3,5-difluoropyridine. This molecule is a critical building block in medicinal chemistry and agrochemical development, valued for its reactive chloromethyl group and the influence of its difluoropyridine core.[1] Scaling its production from the bench to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, and purity.
This guide is structured to provide practical, experience-driven advice. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to anticipate, diagnose, and resolve issues encountered during scale-up.
Section 1: Primary Synthetic Route & Critical Control Points
The most common and scalable laboratory synthesis involves the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-3,5-difluoropyridine, using a chlorinating agent such as thionyl chloride (SOCl₂). While other methods like the Blanc chloromethylation exist, the thionyl chloride route is often preferred for its clean conversion and straightforward starting material access.[1]
The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. Understanding this mechanism is crucial for process control.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Retrieved from [Link]
-
Loba Chemie. (2023). THIONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
Alpha Chemika. (n.d.). THIONYL CHLORIDE For Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Jie, R. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. Semantic Scholar. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-3,5-difluoropyridine
This guide provides a detailed protocol and comparative analysis for the structural elucidation of 2-(chloromethyl)-3,5-difluoropyridine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Significance of 2-(Chloromethyl)-3,5-difluoropyridine
2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with two fluorine atoms and a reactive chloromethyl group, makes it a valuable precursor for the synthesis of novel bioactive molecules and functional materials.[1] The fluorine atoms can enhance metabolic stability and binding affinity, while the chloromethyl group serves as a key handle for introducing further molecular complexity.[1] Accurate and unambiguous characterization of this building block is paramount for the success of subsequent synthetic endeavors and the interpretation of biological or material properties. This guide provides the analytical framework to achieve that certainty.
Structural Elucidation Workflow
The comprehensive characterization of 2-(chloromethyl)-3,5-difluoropyridine relies on the synergistic application of NMR and mass spectrometry. NMR provides detailed information about the chemical environment of magnetically active nuclei, while mass spectrometry reveals the compound's molecular weight and fragmentation patterns, offering crucial clues about its structure.
Caption: Experimental workflow for the characterization of 2-(Chloromethyl)-3,5-difluoropyridine.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a fluorinated compound like 2-(chloromethyl)-3,5-difluoropyridine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other nuclei.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | Doublet of doublets (dd) | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom, leading to a downfield shift. It will be split by the fluorine at position 5 and the proton at position 4. |
| ~7.5 | Doublet of doublets of doublets (ddd) | 1H | H-4 | The proton at position 4 will be coupled to the protons at positions 6 and the fluorine atoms at positions 3 and 5. |
| ~4.8 | Singlet (s) | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the pyridine ring, resulting in a downfield shift. The signal is expected to be a singlet as there are no adjacent protons, though minor coupling to the fluorine at C3 might be observed. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 2-(chloromethyl)-3,5-difluoropyridine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.[2]
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[3]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans (ns): 8-16 scans. This can be adjusted to improve the signal-to-noise ratio.
-
Spectral Width: A standard spectral width of -2 to 12 ppm is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their hybridization and chemical environment. The presence of fluorine will introduce C-F coupling, which is a key diagnostic feature.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~160 | Doublet of doublets (dd) | C-3/C-5 | Carbons directly bonded to fluorine will appear significantly downfield and will be split by the attached fluorine and the adjacent fluorine. |
| ~155 | Doublet of doublets (dd) | C-5/C-3 | Similar to C-3. |
| ~140 | Doublet (d) | C-2 | The carbon bearing the chloromethyl group will be coupled to the fluorine at C-3. |
| ~135 | Doublet (d) | C-6 | This carbon will be coupled to the fluorine at C-5. |
| ~120 | Doublet of doublets (dd) | C-4 | This carbon will show coupling to both fluorine atoms at C-3 and C-5. |
| ~45 | Triplet (t) | -CH₂Cl | The carbon of the chloromethyl group will be downfield due to the attached chlorine. It may show coupling to the fluorine at C-3. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128-1024 scans, or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
-
Spectral Width: A typical range of 0 to 200 ppm.
-
-
Data Processing: Similar to ¹H NMR processing. The chemical shift is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments
¹⁹F NMR is highly sensitive and provides a direct observation of the fluorine atoms. The chemical shifts and coupling patterns are highly informative.
Predicted ¹⁹F NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -110 to -140 | Doublet (d) | F-3 | Fluorine atoms on aromatic rings typically resonate in this region. This fluorine will be coupled to the fluorine at C-5. |
| -110 to -140 | Doublet (d) | F-5 | This fluorine will be coupled to the fluorine at C-3. |
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: Tune the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 16-64 scans.
-
Spectral Width: A wide spectral width of -50 to -250 ppm is recommended to ensure all fluorine signals are captured.
-
-
Data Processing:
-
Processing is similar to ¹H and ¹³C NMR.
-
Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.[2]
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers a complementary method for structural confirmation.
Caption: Predicted fragmentation pathway for 2-(Chloromethyl)-3,5-difluoropyridine in MS.
Ionization Technique Selection: Soft vs. Hard Ionization
For a relatively small and potentially labile molecule like 2-(chloromethyl)-3,5-difluoropyridine, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferable to a hard technique like Electron Impact (EI).[4][5][6] Soft ionization methods are less likely to cause extensive fragmentation, ensuring the observation of the molecular ion peak, which is critical for determining the molecular weight.[7]
Predicted Mass Spectrum Data
Molecular Ion Peak: The molecular formula is C₆H₄ClF₂N. The calculated monoisotopic mass is approximately 163.00 g/mol .[1][8] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion:
-
[M]⁺: m/z ≈ 163 (corresponding to the ³⁵Cl isotope)
-
[M+2]⁺: m/z ≈ 165 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the [M]⁺ peak.
Key Fragmentation Patterns: Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation.[9][10]
-
Loss of a chlorine radical (-Cl): This would result in a fragment ion at m/z ≈ 128.
-
Loss of the chloromethyl radical (-CH₂Cl): This cleavage would yield a fragment at m/z ≈ 114.
-
Formation of a difluoropyridine fragment: Rearrangements could lead to a fragment corresponding to difluoropyridine at m/z ≈ 115.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with reversed-phase liquid chromatography, such as acetonitrile or methanol.
-
Liquid Chromatography (LC) Setup:
-
Column: A standard C18 column is suitable for this type of molecule.[11]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (0.1%) to promote protonation, is a good starting point.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Setup:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: A scan range of m/z 50-500 will be sufficient to observe the molecular ion and expected fragments.
-
Collision Energy (for MS/MS): If performing fragmentation studies, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion (m/z 163).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify fragment ions and correlate them with the proposed structure.
-
Comparative Analysis and Structural Confirmation
The true power of this analytical approach lies in the integration of data from both NMR and MS.
-
MS confirms the molecular formula (C₆H₄ClF₂N), while NMR provides the precise arrangement of atoms.
-
The ¹H and ¹³C NMR spectra confirm the presence of the pyridine ring and the chloromethyl group, and the C-F and H-F couplings observed are consistent with the proposed substitution pattern.
-
The ¹⁹F NMR spectrum directly confirms the presence of two distinct fluorine environments.
-
The fragmentation pattern in the mass spectrum, particularly the loss of Cl and CH₂Cl, is in complete agreement with the structure determined by NMR.
In comparison to alternative analytical techniques, this dual NMR and MS approach offers an unparalleled level of confidence in the structural assignment. While techniques like Infrared (IR) spectroscopy could confirm the presence of certain functional groups, they lack the detailed connectivity information provided by NMR.[12][13]
Conclusion
The rigorous characterization of 2-(chloromethyl)-3,5-difluoropyridine is readily achievable through a systematic and multi-faceted analytical strategy. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy alongside high-resolution mass spectrometry, researchers can unambiguously confirm the structure of this important synthetic intermediate. The protocols and predictive data presented in this guide offer a robust framework for the analysis of this and other similarly complex halogenated organic molecules, thereby upholding the principles of scientific integrity and enabling the advancement of chemical and pharmaceutical research.
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Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. 2025. Available from: [Link]
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Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. 2000. Available from: [Link]
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PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 2012. Available from: [Link]
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National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 2019. Available from: [Link]
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ResearchGate. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]
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Comparative Guide to LC-MS Analysis for Monitoring the Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine
Abstract
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring the purity, efficacy, and safety of pharmaceutical intermediates. This guide provides an in-depth, expert-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the reaction progress of 2-(Chloromethyl)-3,5-difluoropyridine, a critical building block in medicinal chemistry. We will explore a detailed LC-MS methodology, compare it with alternative analytical techniques, and provide the scientific rationale behind the experimental choices to ensure trustworthy and reproducible results.
Introduction: The Synthetic Importance of 2-(Chloromethyl)-3,5-difluoropyridine
2-(Chloromethyl)-3,5-difluoropyridine is a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating central nervous system disorders and infectious diseases.[1] The chloromethyl group acts as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the difluorinated pyridine core influences the compound's pharmacokinetic and pharmacodynamic properties.[1] Given its role as a precursor to bioactive molecules, rigorous monitoring of its synthesis is crucial to control impurity profiles and ensure the quality of the final active pharmaceutical ingredient (API).[2][3] LC-MS has become an indispensable tool in pharmaceutical development for its ability to separate, identify, and quantify compounds in complex reaction mixtures with high sensitivity and specificity.[3][4]
Recommended Methodology: LC-MS for Reaction Progress Analysis
This section details a robust LC-MS method for monitoring the synthesis of 2-(Chloromethyl)-3,5-difluoropyridine. The causality behind each experimental parameter is explained to provide a self-validating protocol.
Experimental Workflow
The following diagram illustrates the logical flow of the LC-MS analysis for monitoring the reaction progress.
Caption: Workflow for LC-MS analysis of reaction progress.
Detailed Experimental Protocol
Sample Preparation:
-
Aliquoting and Quenching: Withdraw a small, representative aliquot (e.g., 10 µL) from the reaction mixture at specific time points. Immediately quench the reaction by adding the aliquot to a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile/water) to prevent further reaction. The choice of quenching solvent should be miscible with the reaction solvent and the mobile phase.
-
Dilution: Dilute the quenched sample to a concentration within the linear range of the LC-MS instrument. This is critical for accurate quantification.[5]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column or interfere with the analysis.
LC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | C18 columns provide excellent retention and separation for a wide range of small organic molecules, including halogenated pyridines.[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte, which is beneficial for positive ion mode electrospray ionization (ESI).[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for non-polar compounds. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage, and then return to initial conditions for re-equilibration. | A gradient elution is necessary to separate compounds with a range of polarities, such as the starting materials, intermediates, product, and potential byproducts, within a reasonable timeframe.[9] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic resolution. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for column overloading and peak distortion. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar and semi-polar molecules.[10] The pyridine nitrogen is readily protonated, making positive mode detection highly sensitive. |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | For quantitative analysis, SIM or MRM is preferred over a full scan as it offers significantly higher sensitivity and selectivity by focusing on the mass-to-charge ratio (m/z) of the target analytes.[11] MRM is particularly powerful for complex matrices.[11] |
| Capillary Voltage | 3.5 kV | Optimal voltage for efficient ion generation in ESI. |
| Source Temperature | 150 °C | Helps in the desolvation of the droplets from the ESI source. |
| Desolvation Gas Flow | 600 L/hr | Aids in the evaporation of the solvent from the ESI spray. |
Data Analysis and Quantification:
A calibration curve should be generated using standards of known concentrations of 2-(Chloromethyl)-3,5-difluoropyridine. The peak area of the analyte in the reaction samples is then used to determine its concentration by interpolating from the calibration curve. This allows for the quantitative tracking of the product formation over time.[2][3]
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for reaction monitoring. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, speed, and cost.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds; high resolution separation.[10] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[10] 2-(Chloromethyl)-3,5-difluoropyridine has a moderate boiling point and may be amenable to GC-MS. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, with detection by UV absorbance. | Widely available, robust, and relatively inexpensive. | Less sensitive and specific than MS detection; co-eluting impurities with similar UV spectra can interfere with quantification.[9] |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with visualization by UV light or staining. | Simple, fast, and inexpensive for qualitative monitoring. | Not quantitative; poor resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation of reactants, intermediates, and products. | Lower sensitivity compared to MS; requires higher concentrations and longer acquisition times. |
Trustworthiness and Method Validation
To ensure the reliability of the LC-MS data, method validation is essential.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of the test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[8]
A thoroughly validated method ensures that the generated data is accurate, reliable, and fit for its intended purpose in a regulated environment.[2][3]
Conclusion
LC-MS stands out as a superior technique for monitoring the synthesis of 2-(Chloromethyl)-3,5-difluoropyridine due to its high sensitivity, specificity, and quantitative capabilities.[3][12] This guide provides a comprehensive and scientifically grounded protocol for its application. By understanding the principles behind the methodology and comparing it with other analytical techniques, researchers can make informed decisions to ensure the quality and efficiency of their synthetic processes. The detailed experimental protocol and the emphasis on method validation provide a framework for generating trustworthy and reproducible results, which are fundamental to successful drug development.
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Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches | Request PDF - ResearchGate. Available at: [Link]
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Applications of LC-MS Methodology: In the Development of Pharmaceuticals - ResearchGate. Available at: [Link]
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Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection - Frontiers in Molecular Biosciences. Available at: [Link]
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Exchange Reactions of α-Halogenated Pyridines - The Journal of Organic Chemistry. Available at: [Link]
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed. Available at: [Link]
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Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry and Isothermal Gravimetric Analysis | Request PDF - ResearchGate. Available at: [Link]
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HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES - Rasayan Journal of Chemistry. Available at: [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. Available at: [Link]
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A Comparative Guide to the Reactivity of 2-(Chloromethyl)-3,5-difluoropyridine and Benzyl Chloride
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkyl halides is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth comparison of the reactivity of 2-(Chloromethyl)-3,5-difluoropyridine and the archetypal benzyl chloride in nucleophilic substitution reactions. By examining the underlying electronic and steric factors, supported by experimental protocols, this document serves as a practical resource for predicting and manipulating chemical reactivity.
Introduction: A Tale of Two Halides
Benzyl chloride, a benzylic halide, is a well-studied electrophile in organic synthesis. Its reactivity is characterized by the ability of the adjacent phenyl ring to stabilize both the transition states of S(_N)2 reactions and the carbocation intermediate of S(_N)1 reactions.[1][2] This dual reactivity makes it a versatile building block.[1]
2-(Chloromethyl)-3,5-difluoropyridine, a heterocyclic analogue, presents a more complex electronic landscape. The pyridine ring, being more electron-withdrawing than a benzene ring, and the presence of two strongly electron-withdrawing fluorine atoms are expected to significantly modulate the reactivity of the chloromethyl group.[3] This guide will dissect these differences to provide a clear understanding of their comparative reactivity.
Structural and Physicochemical Properties
A foundational understanding of the physical and chemical properties of these two compounds is essential for predicting their behavior in chemical reactions.
| Property | 2-(Chloromethyl)-3,5-difluoropyridine | Benzyl Chloride |
| CAS Number | 1222633-85-3[4] | 100-44-7 |
| Molecular Formula | C₆H₄ClF₂N[4] | C₇H₇Cl |
| Molecular Weight | 163.55 g/mol [4] | 126.58 g/mol |
| Structure | A pyridine ring with a chloromethyl group at the 2-position and fluorine atoms at the 3- and 5-positions.[4] | A benzene ring attached to a chloromethyl group. |
| Boiling Point | Not readily available | 179 °C |
| Melting Point | Not readily available | -43 °C |
Theoretical Underpinnings of Reactivity
The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by the stability of the transition state (for S(_N)2 reactions) or the carbocation intermediate (for S(_N)1 reactions), the nature of the leaving group, and the strength of the nucleophile.
Benzyl Chloride:
-
S(_N)1 Reactivity: Benzyl chloride can undergo S(_N)1 reactions due to the formation of a resonance-stabilized benzylic carbocation. The positive charge is delocalized over the benzene ring, increasing its stability.[2][5]
-
S(_N)2 Reactivity: Benzyl chloride is also reactive towards S(_N)2 reactions. The transition state is stabilized by the overlap of the p-orbitals of the benzene ring with the developing p-orbital on the benzylic carbon.[2]
2-(Chloromethyl)-3,5-difluoropyridine:
-
Electronic Effects: The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing. This has two major consequences:
-
Destabilization of the Carbocation: The electron-withdrawing nature of the difluoropyridine ring will significantly destabilize the corresponding carbocation, making an S(_N)1 pathway highly unfavorable.
-
Increased Electrophilicity of the Carbon: The inductive electron withdrawal will make the carbon of the chloromethyl group more electron-deficient and, therefore, more susceptible to nucleophilic attack, favoring an S(_N)2 mechanism.
-
-
Nucleophilic Substitution: The primary mode of reaction for 2-(chloromethyl)-3,5-difluoropyridine is expected to be nucleophilic substitution at the chloromethyl group.[4]
Experimental Comparison of Reactivity
To empirically compare the reactivity of these two halides, a competition experiment can be designed. This experiment will provide a direct measure of their relative rates of reaction with a given nucleophile under S(_N)2 conditions.
Experimental Design: A Competition Study
The core principle of this experiment is to have both 2-(chloromethyl)-3,5-difluoropyridine and benzyl chloride compete for a limited amount of a nucleophile. The relative consumption of the starting materials will directly correlate to their relative reactivity.
Caption: Workflow for the competition experiment to compare reactivity.
Detailed Experimental Protocol
Materials:
-
2-(Chloromethyl)-3,5-difluoropyridine
-
Benzyl chloride
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Solution Preparation: Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of 2-(chloromethyl)-3,5-difluoropyridine, benzyl chloride, and an internal standard in anhydrous acetone.
-
Reaction Initiation: In a separate flask, prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.05 M).
-
Mixing and Sampling: At time zero, mix equal volumes of the halide solution and the sodium iodide solution. Start a timer immediately.
-
Time Points: At regular intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing water. The water will precipitate the unreacted sodium iodide and effectively stop the reaction.
-
Extraction: Add a small amount of a water-immiscible organic solvent (e.g., diethyl ether) to the quenched aliquot, vortex, and allow the layers to separate.
-
Analysis: Inject the organic layer into the GC-FID to determine the relative concentrations of the two starting materials.
Expected Results and Interpretation
The rate of an S(_N)2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. In this competition experiment, the nucleophile concentration is the same for both substrates. Therefore, the relative rate of disappearance of the two alkyl halides will be a direct measure of their relative reactivity.
Data Presentation:
The data can be presented in a table showing the percentage of each starting material remaining at each time point.
| Time (minutes) | % 2-(Chloromethyl)-3,5-difluoropyridine Remaining | % Benzyl Chloride Remaining |
| 0 | 100 | 100 |
| 5 | Expected to be lower | Expected to be higher |
| 15 | Expected to be lower | Expected to be higher |
| 30 | Expected to be lower | Expected to be higher |
| 60 | Expected to be lower | Expected to be higher |
Interpretation of Expected Results:
Due to the strong electron-withdrawing effects of the difluoropyridine ring, it is hypothesized that 2-(chloromethyl)-3,5-difluoropyridine will be significantly more reactive than benzyl chloride in an S(_N)2 reaction. The increased electrophilicity of the benzylic-like carbon in the pyridine derivative will lead to a faster rate of nucleophilic attack.
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Modulation of Physicochemical Properties: Beyond Simple Lipophilicity
<The Fluorinated Pyridine Moiety: A Strategic Advantage in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various scaffolds amenable to this strategy, the pyridine ring—a ubiquitous motif in pharmaceuticals—offers a particularly compelling case.[3] This guide provides an in-depth comparison of fluorinated pyridines against their non-fluorinated counterparts, supported by experimental data, to illuminate the causal mechanisms behind their advantages in drug discovery.
Fluorination of the pyridine ring offers a nuanced approach to tuning key physicochemical parameters that govern a drug's behavior, namely basicity (pKa) and lipophilicity (LogP/LogD).
Fine-Tuning Basicity (pKa)
The introduction of a highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect on the pyridine ring.[4] This effect reduces the electron density on the ring nitrogen, thereby decreasing its ability to accept a proton and lowering its basicity (pKa). This modulation is critical for several reasons:
-
Avoiding hERG Liability: High basicity in drug candidates is often linked to off-target effects, such as binding to the hERG potassium channel, which can lead to cardiotoxicity. Lowering the pKa can mitigate this risk.[5]
-
Improving Bioavailability: By adjusting the pKa, chemists can control the ionization state of the molecule at physiological pH (around 7.4). This influences properties like solubility, cell membrane permeability, and ultimately, oral bioavailability.[6]
The effect of fluorination on pKa is predictable and additive, as demonstrated by the comparative data below.
Table 1: Comparison of pKa Values for Pyridine and Fluorinated Analogs
| Compound | pKa | Change from Pyridine |
| Pyridine | 5.25 | - |
| 2-Fluoropyridine | -0.44 | -5.69 |
| 3-Fluoropyridine | 2.97 | -2.28 |
| 2,6-Difluoropyridine | -2.94 | -8.19 |
Data synthesized from publicly available chemical databases.
This table clearly illustrates that fluorine substitution significantly lowers the basicity of the pyridine nitrogen, with the effect being most pronounced for substitutions at the 2- and 6-positions due to their proximity to the nitrogen atom.
Caption: Fluorine's inductive effect on pyridine pKa.
The Context-Dependent Nature of Lipophilicity
While fluorine is the most electronegative element, its effect on lipophilicity (LogD) is not straightforward. The introduction of fluorine can have a dual effect: it can increase the hydrophobic surface area while also increasing the overall polarity of the molecule.[7][8] The net result depends on the specific substitution pattern and the molecular context.[7] For instance, in a series of 2-(thiofluoroalkyl)pyridines, progressive fluorination of the alkyl chain led to an increase in lipophilicity.[7]
Table 2: Impact of Fluorination on Lipophilicity (LogD at pH 7.4)
| Compound | LogD at pH 7.4 |
| 2-(Methylthio)pyridine | 1.69 |
| 2-((Difluoromethyl)thio)pyridine | 1.95 |
| 2-((Trifluoromethyl)thio)pyridine | 2.13 |
Data derived from experimental determination using 19F NMR.[7]
This trend highlights that fluorination can be a tool to increase lipophilicity, which can enhance membrane permeability and target engagement.[6][9] However, it is crucial to manage this increase to avoid issues like poor solubility and non-specific binding.[1]
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[2][10][11] This is primarily achieved by blocking sites of metabolic oxidation.
Blocking Cytochrome P450 (CYP) Metabolism
Aromatic C-H bonds, particularly on electron-rich rings, are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance in the liver.[10] Replacing a metabolically labile C-H bond with a C-F bond effectively blocks this pathway. The C-F bond is exceptionally strong and resistant to enzymatic cleavage, thus preventing hydroxylation at that position.[10][12] This strategy can significantly increase a drug's half-life and oral bioavailability.[11]
Caption: C-F bond blocks CYP450-mediated oxidation.
A compelling example is the drug Vericiguat, a soluble guanylate cyclase (sGC) stimulator. The inclusion of a fluorine atom on its pyrazolopyridine core enhances its metabolic stability, leading to lower clearance.[13]
Modulating Binding Interactions
The introduction of fluorine can also directly influence a drug's binding affinity for its target protein.[2] While the C-F bond is generally considered a weak hydrogen bond acceptor, it can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[14][15] These interactions, though modest in strength, can be crucial for optimizing potency and selectivity.[14][15]
For example, in the case of the c-Met inhibitor Crizotinib, a 2-aminopyridine moiety binds to the hinge region of the kinase, with the pyridine nitrogen forming a hydrogen bond with the amide NH of Met1160.[16] While this specific example doesn't highlight a direct fluorine-protein interaction, it underscores the importance of the pyridine scaffold. Fluorination of the associated phenyl ring in Crizotinib is critical for its overall binding profile.[16] The ability of fluorine to alter the electronic landscape of the entire molecule can reposition it within the binding pocket to optimize other, more significant interactions.[17]
Experimental Protocols
To provide practical context, this section outlines representative experimental protocols for the synthesis of a fluorinated pyridine and the evaluation of its metabolic stability.
Representative Synthesis of 2-Fluoropyridine
The synthesis of fluoropyridines can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) from chloro- or bromopyridines, or the Balz-Schiemann reaction from aminopyridines.[18] A more modern approach involves the conversion of readily available pyridine N-oxides.[18]
Protocol: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide
-
Activation of N-Oxide: To a solution of pyridine N-oxide in a suitable aprotic solvent (e.g., acetonitrile), add an activating agent such as trifluoromethanesulfonic anhydride (Tf2O) at 0 °C to form the corresponding pyridinium salt.
-
Fluorination: Introduce a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the 2-fluoropyridine.
This is a generalized protocol; specific conditions may vary based on the substrate and scale.[18]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[19]
Protocol: HLM Stability Assay
-
Preparation: Thaw a vial of pooled human liver microsomes (HLM) in a 37°C water bath.[20] Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[19]
-
Incubation Mixture: In a 96-well plate, add the test compound (at a final concentration of, for example, 1 µM) to the buffered microsome solution.[21] Pre-incubate the plate at 37°C for 5-10 minutes.[22]
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a necessary cofactor for CYP enzymes).[21][22]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding a cold 'stop solution,' typically acetonitrile containing an internal standard.[19][23]
-
Analysis: Centrifuge the plate to pellet the precipitated protein.[21] Analyze the supernatant from each well using LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.
-
Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[21]
Caption: Workflow for a human liver microsomal stability assay.
Conclusion
The incorporation of fluorine into pyridine-containing drug candidates is a powerful and versatile strategy in medicinal chemistry. It provides a rational means to modulate fundamental properties, including basicity and lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The primary advantages lie in the ability to fine-tune pKa to mitigate toxicity risks and enhance bioavailability, and crucially, to block metabolic hotspots, thereby increasing a compound's stability and half-life. While the effects on target binding can be more subtle, they contribute to the overall optimization of a lead compound. The judicious use of fluorinated pyridines, guided by the principles and experimental validations outlined in this guide, will undoubtedly continue to yield superior clinical candidates.
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Sharninghausen, L. S., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
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A Comparative Guide to the Reactivity and Application of 2-(Chloromethyl)-3,5-difluoropyridine and its Non-Fluorinated Analogues in Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The pyridine moiety, a ubiquitous feature in numerous bioactive compounds, is a frequent subject of such fluorination strategies. This guide provides an in-depth comparison between 2-(chloromethyl)-3,5-difluoropyridine and its non-fluorinated analogue, 2-(chloromethyl)pyridine. We will explore how the presence of fluorine atoms fundamentally alters the molecule's electronic properties, reactivity, and ultimate utility in the synthesis of complex chemical entities.
The decision to employ a fluorinated versus a non-fluorinated building block is a critical inflection point in synthetic design. Fluorination can profoundly influence a molecule's metabolic stability, basicity (pKa), and lipophilicity.[1][2] The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, often leading to an increased in vivo half-life for the resulting compounds.[1] This guide aims to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions when selecting between these valuable synthetic intermediates.
Part 1: Physicochemical Properties and Electronic Effects
The introduction of two highly electronegative fluorine atoms onto the pyridine ring at the 3- and 5-positions drastically modifies the electronic landscape of the molecule compared to its non-fluorinated counterpart.
Table 1: Comparison of Physicochemical Properties
| Property | 2-(Chloromethyl)-3,5-difluoropyridine | 2-(Chloromethyl)pyridine |
| Molecular Formula | C₆H₄ClF₂N[3][4] | C₆H₆ClN[5] |
| Molecular Weight | 163.55 g/mol [3][4] | 127.57 g/mol [5] |
| CAS Number | 1222633-85-3[3][4] | 4377-33-7[5] |
| Appearance | Not specified (typically liquid or solid) | White solid[5] |
| pKa (Pyridine N) | Lower (Less Basic)[1] | Higher (More Basic) |
The primary electronic consequence of fluorination is a strong inductive electron withdrawal from the pyridine ring. This has two major impacts on reactivity:
-
Decreased Basicity: The electron density on the pyridine nitrogen is significantly reduced, making the fluorinated compound a weaker base than 2-(chloromethyl)pyridine.[1] This can be crucial for drug-receptor interactions and overall pharmacokinetic profiles.
-
Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atoms and the pyridine ring itself increases the electrophilicity of the methylene carbon in the -CH₂Cl group.[6] This polarization of the C-Cl bond makes the fluorinated analogue a more potent electrophile in nucleophilic substitution reactions.
Caption: Inductive effects on the chloromethyl group.
Part 2: Comparative Reactivity in Nucleophilic Substitution (Sₙ2)
The primary and most synthetically valuable reaction for both compounds is the nucleophilic substitution at the chloromethyl group, proceeding via an Sₙ2 mechanism.[6][7][8] This reaction allows for the facile introduction of a vast array of functional groups, making these compounds versatile alkylating agents.[5][9]
Due to the enhanced electrophilicity of its methylene carbon, 2-(chloromethyl)-3,5-difluoropyridine is expected to be significantly more reactive towards nucleophiles than its non-fluorinated analogue. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, which are critical advantages in multi-step syntheses.
Table 2: Illustrative Comparison of Sₙ2 Reactivity with Nucleophiles
| Nucleophile | Reagent | Expected Outcome with 2-(Chloromethyl)pyridine | Expected Outcome with 2-(Chloromethyl)-3,5-difluoropyridine | Key Advantage of Fluorination |
| Amine | Morpholine / K₂CO₃ | Slower reaction, may require heating (e.g., reflux).[7] | Faster reaction, may proceed at room temperature or with gentle warming. | Milder Conditions, Time Efficiency |
| Thiol | Thiophenol / K₂CO₃ | Efficient reaction, typically at room temperature.[7] | Very rapid reaction, potentially complete in <1-2 hours at room temperature.[10] | Higher Throughput |
| Alcohol | Phenol / NaH | Requires strong base (NaH) and heating to generate phenoxide.[7] | Reaction may proceed under milder basic conditions (e.g., K₂CO₃) and lower temperatures. | Broader Substrate Scope |
Experimental Protocol: General Procedure for Sₙ2 Reaction with Amine Nucleophiles
This protocol provides a general method for the synthesis of substituted aminomethyl-pyridine derivatives, which can be adapted for both the fluorinated and non-fluorinated substrates.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.1 equivalents) and a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) in a suitable anhydrous solvent (e.g., Acetonitrile or DMF).
-
Reagent Addition: To the stirred solution, add 2-(chloromethyl)pyridine or 2-(chloromethyl)-3,5-difluoropyridine (1.0 equivalent).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature for the fluorinated analogue, 60-80 °C for the non-fluorinated analogue).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.[7][10]
Caption: General experimental workflow for Sₙ2 reactions.
Part 3: Competing Pathways - The Role of Nucleophilic Aromatic Substitution (SₙAr)
A critical distinction in reactivity arises when considering the pyridine ring itself. While the chloromethyl group readily undergoes Sₙ2 reactions, the aromatic ring can be subject to Nucleophilic Aromatic Substitution (SₙAr).
-
Non-Fluorinated Analogue: 2-(Chloromethyl)pyridine is generally not susceptible to SₙAr reactions under typical conditions. The pyridine ring is electron-deficient, but the chloride on the methyl group is a far more reactive electrophilic site.
-
Fluorinated Analogue: The presence of fluorine atoms, which are excellent leaving groups in SₙAr, activates the pyridine ring towards this pathway.[11][12][13] In 2-(chloromethyl)-3,5-difluoropyridine, a strong, hard nucleophile under forcing conditions could potentially displace one of the fluorine atoms. However, the Sₙ2 reaction at the chloromethyl position is kinetically favored and will be the predominant pathway under the mild conditions described above.[10] This selective reactivity is a key advantage, allowing for functionalization of the side chain without disturbing the core ring structure.
This inherent difference in reactivity provides a clear decision point for synthetic chemists.
Caption: Decision workflow for reagent selection.
Conclusion and Outlook
While both 2-(chloromethyl)-3,5-difluoropyridine and 2-(chloromethyl)pyridine are valuable reagents for introducing the pyridylmethyl moiety, the fluorinated analogue offers distinct advantages rooted in its electronic properties.
-
Key Advantage of 2-(Chloromethyl)-3,5-difluoropyridine: Its enhanced electrophilicity leads to faster reaction rates and allows for the use of milder conditions in Sₙ2 reactions. This improves efficiency, saves energy, and can broaden the scope of compatible functional groups in complex molecule synthesis.
-
Use Case for 2-(Chloromethyl)pyridine: The non-fluorinated analogue remains a cost-effective and suitable choice when the enhanced reactivity is not required or when the final target molecule specifically precludes the presence of fluorine.
For drug development professionals, the choice to use 2-(chloromethyl)-3,5-difluoropyridine is often twofold. It not only serves as a more reactive and efficient synthetic handle but also directly installs a difluoropyridine core—a motif strongly associated with enhanced metabolic stability and desirable pharmacokinetic properties.[1][3] As the demand for more sophisticated and resilient drug candidates grows, the strategic application of fluorinated building blocks like 2-(chloromethyl)-3,5-difluoropyridine will undoubtedly continue to be a critical tool in the synthetic chemist's arsenal.
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A Comparative Guide to Chloromethylating Agents for Pyridine Rings: Strategies, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloromethyl group onto a pyridine ring is a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This reactive handle provides a versatile entry point for further molecular elaboration through nucleophilic substitution, enabling the construction of complex molecular architectures.[1] However, the choice of chloromethylating agent and synthetic strategy is paramount, directly influencing reaction efficiency, selectivity, yield, and safety.
This guide provides an in-depth comparative analysis of the primary methods for the chloromethylation of pyridine rings. We will delve into the mechanisms, advantages, and limitations of each approach, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Challenge of Direct Pyridine Chloromethylation
Direct chloromethylation of the pyridine ring via an electrophilic aromatic substitution, analogous to the Blanc reaction for benzene derivatives, is challenging.[2] The pyridine ring is an electron-deficient heterocycle, which deactivates it towards electrophilic attack. While the classical Blanc conditions using formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride are effective for many aromatic compounds, their application to pyridine is less straightforward and often results in low yields or requires harsh reaction conditions.[2]
Predominant Strategies: A Comparative Overview
The most successful and widely employed methods for synthesizing chloromethylpyridines involve the modification of pre-functionalized pyridine derivatives. These strategies can be broadly categorized into two main approaches: the chlorination of picoline-N-oxides and the chlorination of pyridylmethanols.
Chlorination of Picoline-N-Oxides: A Versatile and High-Yield Approach
The activation of the methyl group in picolines (methylpyridines) through N-oxidation provides a highly effective route to chloromethylpyridines. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating the reaction of the methyl group with various chlorinating agents. This method is particularly well-suited for the synthesis of 2- and 4-chloromethylpyridines.[3]
Key Chlorinating Agents for Picoline-N-Oxides:
-
Phosphoryl Chloride (POCl₃): A common and effective reagent that reacts with picoline-N-oxides, often in the presence of a base like triethylamine, to yield the corresponding chloromethylpyridine with high selectivity.[4]
-
Phosgene (COCl₂), Diphosgene (BTC), and Triphosgene (TCF): These reagents are also highly effective for the chlorination of picoline-N-oxides. Phosgene itself is a toxic gas, making diphosgene and triphosgene safer, solid alternatives.[3]
-
Sulfonyl Chlorides: Reagents like benzenesulfonyl chloride can also effect the transformation of picoline-N-oxides to chloromethylpyridines.[4]
Mechanism of Chlorination of 2-Picoline-N-Oxide with POCl₃:
The reaction proceeds through the formation of a reactive intermediate upon the addition of POCl₃ to the N-oxide. A subsequent intramolecular rearrangement and elimination lead to the formation of the 2-chloromethylpyridine.
Caption: Mechanism of 2-picoline-N-oxide chlorination with POCl₃.
Chlorination of Pyridylmethanols: A Reliable Route to All Isomers
The conversion of hydroxymethylpyridines (pyridylmethanols) to their corresponding chloromethyl derivatives is a robust and widely used method. This approach offers a reliable pathway to all three isomers (2-, 3-, and 4-chloromethylpyridine) and is often preferred when the starting pyridylmethanol is readily available.
Key Chlorinating Agents for Pyridylmethanols:
-
Thionyl Chloride (SOCl₂): A common and highly effective reagent for converting alcohols to chlorides. The reaction typically proceeds with good yield, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[5]
-
Cyanuric Chloride: A milder alternative to thionyl chloride that can be advantageous for sensitive substrates. The reaction is often performed in the presence of a base.[6]
Mechanism of Chlorination of 3-Pyridylmethanol with SOCl₂:
The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the chloromethylpyridine.
Caption: Workflow for the synthesis of 2-chloromethylpyridine.
Procedure:
-
To a stirred solution of 2-picoline-N-oxide (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or chloroform) at 0-5 °C, add phosphoryl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 2-chloromethylpyridine.
Protocol 2: Synthesis of 3-Chloromethylpyridine Hydrochloride from 3-Pyridylmethanol with Thionyl Chloride
[5] Workflow:
Caption: Workflow for the synthesis of 3-chloromethylpyridine HCl.
Procedure:
-
Prepare a solution of 3-pyridylmethanol (1 equivalent) in an inert solvent such as toluene.
-
In a separate reaction flask, charge thionyl chloride (1.1-1.2 equivalents) and toluene.
-
Slowly add the solution of 3-pyridylmethanol to the thionyl chloride solution under the surface while stirring, maintaining the reaction temperature between 25-35 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.
-
Assist the precipitation of the product by applying a vacuum or purging with nitrogen.
-
Collect the solid product by filtration, wash with the inert solvent, and dry under vacuum to yield 3-chloromethylpyridine hydrochloride.
Safety Considerations: A Critical Aspect
Many chloromethylating agents and the resulting chloromethylpyridines are hazardous and require careful handling.
-
Chloromethyl Ethers (CMME and BCME): Chloromethyl methyl ether (CMME) and its common impurity, bis(chloromethyl) ether (BCME), are potent carcinogens. Their use should be strictly limited and handled only in well-ventilated fume hoods with appropriate personal protective equipment (PPE).
-
Phosphoryl Chloride and Thionyl Chloride: These reagents are corrosive and react violently with water. They should be handled with care in a fume hood, and appropriate PPE, including gloves and safety goggles, must be worn. [7][8]* Phosgene, Diphosgene, and Triphosgene: Phosgene is an extremely toxic gas. Diphosgene and triphosgene are safer, solid alternatives but still require careful handling as they can release phosgene upon heating or in the presence of nucleophiles.
-
Chloromethylpyridines: These compounds are alkylating agents and should be treated as potential mutagens. [9]They are often stored as their more stable hydrochloride salts. [1] Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols. [7][8][10]
Conclusion
The synthesis of chloromethylpyridines is most effectively achieved through the chlorination of picoline-N-oxides or pyridylmethanols. The choice between these two primary strategies will depend on the availability of the starting materials and the desired isomeric product. Direct chloromethylation of the pyridine ring is generally a less efficient method. By understanding the mechanisms, performance, and safety considerations of the various chloromethylating agents and synthetic routes, researchers can confidently and safely incorporate this important functional group into their target molecules, paving the way for new discoveries in drug development and materials science.
References
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Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]
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MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
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ResearchGate. (2021, July). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
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Albert Einstein College of Medicine. (n.d.). These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. Retrieved from [Link]
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Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
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- Google Patents. (n.d.). US4501903A - Chloromethylation process.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]
-
ResearchGate. (2007, December). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
- W. D. Pfeiffer. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be.
-
ResearchGate. (n.d.). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved from [Link]
-
Capital Resin Corporation. (2024, September 17). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
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assessing the purity of synthesized 2-(Chloromethyl)-3,5-difluoropyridine
An Objective Guide to Purity Assessment of Synthesized 2-(Chloromethyl)-3,5-difluoropyridine
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not merely a quality metric; it is the foundation of reliable, reproducible, and safe downstream applications. 2-(Chloromethyl)-3,5-difluoropyridine, a key intermediate in the synthesis of various pharmaceutical agents, is no exception.[1] Its reactive chloromethyl group and substituted pyridine core make it a versatile scaffold, but also susceptible to the formation of process-related impurities and degradants.[1]
This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of 2-(Chloromethyl)-3,5-difluoropyridine. We move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring each protocol acts as a self-validating system for generating trustworthy and authoritative data.
The Analytical Imperative: A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on the strategic integration of multiple, orthogonal techniques that probe different physicochemical properties of the analyte and its potential contaminants. This guide will focus on a tripartite strategy encompassing chromatography for separation, spectroscopy for structural confirmation, and elemental analysis for compositional integrity.
The overall workflow for comprehensive purity assessment is a systematic process, beginning with initial screening and culminating in a detailed purity report.
Caption: Workflow for comprehensive purity analysis.
Chromatographic Techniques: Separating the Wheat from the Chaff
Chromatography is the cornerstone of impurity analysis, enabling the physical separation of the main compound from contaminants. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the potential impurities.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds.[3] It offers high resolution, sensitivity, and is suitable for quantitative analysis.
Causality behind Method Choice: 2-(Chloromethyl)-3,5-difluoropyridine and many of its likely impurities (e.g., dimers, over-alkylated products, or hydrolysis products like the corresponding alcohol) are non-volatile, making HPLC the ideal primary technique for quantitative purity assessment. A UV detector is suitable as the pyridine ring is a chromophore.
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (verify the λmax by running a DAD scan).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~1 mg/mL.
-
-
Analysis and Quantification:
-
Inject the sample. Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
For higher accuracy, a reference standard of known purity should be used for quantification.
-
Trustworthiness through Validation: This method must be validated according to ICH guidelines.[3][4][5] Key validation parameters include specificity (ensuring peaks are pure and well-resolved), linearity, accuracy, precision, and the Limit of Quantitation (LOQ) for any specified impurities.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile starting materials.[2][8][9]
Causality behind Method Choice: The synthesis of 2-(Chloromethyl)-3,5-difluoropyridine may involve solvents (e.g., dichloromethane, acetic acid) or volatile reagents.[1] GC-MS provides the sensitivity and specificity needed to detect these at trace levels, which is critical for pharmaceutical applications.[10]
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., quadrupole).
-
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 35 to 400.
-
-
Sample Preparation:
-
Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., ethyl acetate).
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Quantify against a standard if necessary, or report as a semi-quantitative area percent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled for structural elucidation and can serve as a robust method for purity assessment.[11][12][13] It provides direct information about the chemical environment of atoms within the molecule.
Causality behind Method Choice: A high-field ¹H NMR spectrum is considered primary evidence of purity.[14] It can confirm the identity of the main compound and simultaneously detect and help identify structurally similar impurities that might co-elute in chromatography. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.[15]
Caption: Decision logic for purity assessment via ¹H NMR.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (>16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Interpretation:
-
¹H NMR: Confirm the expected signals for 2-(Chloromethyl)-3,5-difluoropyridine (aromatic protons, chloromethyl singlet). Integrate the signals; their ratios should match the number of protons in each environment. Any additional peaks indicate impurities.
-
¹³C NMR: Confirm the number of unique carbon signals matches the structure. This is particularly useful for identifying isomeric impurities.
-
Elemental Analysis: The Fundamental Composition
Elemental analysis (EA) provides a fundamental check on the purity of a small molecule by measuring the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, and Halogens).[16][17]
Causality behind Method Choice: EA is a bulk analysis technique that is insensitive to the structure of impurities but highly sensitive to their elemental composition. It serves as an independent, orthogonal validation of purity.[18] If an impurity has a different elemental formula (e.g., a hydrolysis product with oxygen, or a starting material without the chloromethyl group), EA will detect it. For a new compound, journals often require EA data to be within ±0.4% of the calculated values to confirm its composition and purity.[14]
Experimental Protocol: CHN + Halogen Analysis
-
Instrumentation:
-
Sample Preparation:
-
The sample must be meticulously dried to remove all traces of water and solvents, which would alter the C, H, and O content.
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature (~1000 °C) in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.
-
-
Data Interpretation:
-
Compare the experimentally determined weight percentages of C, H, N, Cl, and F with the theoretical values calculated from the molecular formula (C₆H₄ClF₂N).
-
Theoretical Values: C=44.06%, H=2.47%, Cl=21 .68%, F=23.23%, N=8.56%.
-
A deviation of ≤0.4% between found and calculated values is generally accepted as evidence of high purity.[14]
-
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Information Provided | Key Advantages | Key Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profile | Separation of non-volatile components, % purity by area. | High resolution, robust, widely applicable. | May not detect non-UV active impurities; co-elution possible. |
| GC-MS | Volatile Impurity Analysis | Identification and quantification of solvents and volatile by-products. | Excellent sensitivity and specificity for volatiles. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural Confirmation & Purity Check | Unambiguous structure verification, detection of structural isomers. | Provides detailed structural information; can be quantitative (qNMR). | Lower sensitivity than chromatographic methods for trace impurities. |
| Elemental Analysis | Absolute Compositional Purity | Mass percentages of C, H, N, Halogens. | Confirms elemental formula; detects non-carbonaceous impurities. | A bulk technique; provides no information on the nature of impurities. |
Conclusion: Synthesizing a Certificate of Purity
To confidently assess the purity of synthesized 2-(Chloromethyl)-3,5-difluoropyridine, a single technique is insufficient. The most rigorous and trustworthy approach combines the strengths of these orthogonal methods. A final purity assessment should integrate the quantitative purity value from a validated HPLC method, confirmation of structural identity and absence of significant organic impurities by NMR, a clean bill of health for volatile residues from GC-MS, and a supporting elemental analysis that matches the theoretical composition. This multi-faceted, self-validating approach ensures that the material meets the stringent quality standards required for research and drug development.
References
- American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com.
- McCormick, J. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- Ganter, C. (2016).
- de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Eltra.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
- Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com.
- BLDpharm. (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine. BLDpharm.
- CP Lab Safety. (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine, 98% Purity. CP Lab Safety.
- Benchchem. (n.d.). A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine. Benchchem.
- ChemicalBook. (2024). 2-(chloromethyl)-3,5-difluoropyridine. ChemicalBook.
- Benchchem. (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine. Benchchem.
- Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Shimadzu. (n.d.). Impurities Analysis.
- Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
- Elyashberg, M., et al. (2012). Identification and structure elucidation by NMR spectroscopy.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SIELC Technologies. (n.d.). Separation of 2,3-Dichloro-5-(trichloromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies.
- Godejohann, M. (2021). Liquid Nuclear Magnetic Resonance (NMR)
- Huynh, W. (2020). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship, University of California.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods.
- Mester, Z., & Sperling, M. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry.
- Venkateswarlu, V., et al. (2019). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.
- Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
- PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed.
- Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoropyridine 97%. Sigma-Aldrich.
- ResearchGate. (2015). (PDF) Analytical methods for the determination of halogens in bioanalytical sciences: A review.
- Rigaku. (n.d.). Halogen analysis. Rigaku.
- Google Patents. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.
- ResearchGate. (n.d.). NMR STRUCTURE ELUCIDATION.
- ChemicalBook. (2024). 2-(chloroMethyl)
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- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
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- 4. particle.dk [particle.dk]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. scielo.br [scielo.br]
- 7. fda.gov [fda.gov]
- 8. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
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- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 18. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Validation of 2-(Chloromethyl)-3,5-difluoropyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(Chloromethyl)-3,5-difluoropyridine is a valuable building block in the synthesis of various agrochemicals and pharmaceuticals, owing to its reactive chloromethyl group and the influence of the fluorine substituents on the pyridine ring's properties. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering experimental insights and a rationale for procedural choices to aid in the selection of the most suitable method for your research and development needs.
Introduction
The synthesis of 2-(Chloromethyl)-3,5-difluoropyridine presents a unique set of challenges due to the electronic nature of the difluorinated pyridine ring. The fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and influences the reactivity of adjacent functional groups. This guide will explore two distinct and viable synthetic strategies:
-
Route 1: Direct Electrophilic Chloromethylation of 3,5-difluoropyridine.
-
Route 2: Two-Step Synthesis via a Hydroxymethyl Intermediate , involving the formation of 2-(hydroxymethyl)-3,5-difluoropyridine followed by chlorination.
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety considerations.
Route 1: Direct Electrophilic Chloromethylation (Blanc Reaction)
This classical approach involves the direct introduction of a chloromethyl group onto the 3,5-difluoropyridine ring using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[1]
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (ZnCl₂) activates formaldehyde, facilitating the formation of a highly electrophilic chloromethyl cation (+CH₂Cl) or a related reactive species. Despite the deactivating effect of the two fluorine atoms, the lone pair of the pyridine nitrogen directs the electrophilic attack to the ortho (2- and 6-) and para (4-) positions. In the case of 3,5-difluoropyridine, the 2-position is sterically and electronically favored for substitution.
dot digraph "Route_1_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="3,5-Difluoropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="HCHO, HCl, ZnCl₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Electrophilic Chloromethylating Agent\n(+CH₂Cl equivalent)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-(Chloromethyl)-3,5-difluoropyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Diaryl Methane Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reagents -> Intermediate [label="Activation"]; Start -> Product [label="Electrophilic Attack at C2"]; Intermediate -> Product; Product -> Byproduct [label="Potential Side Reaction\n(Further reaction with starting material)"]; } enddot Caption: Workflow for Direct Chloromethylation (Route 1).
Experimental Protocol: Direct Chloromethylation
Materials:
-
3,5-Difluoropyridine
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, add anhydrous zinc chloride (1.2 eq) and suspend it in anhydrous dichloromethane.
-
Add paraformaldehyde (1.5 eq) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated hydrochloric acid (3.0 eq) via the dropping funnel, maintaining the temperature below 10°C.
-
To this mixture, add a solution of 3,5-difluoropyridine (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Route 2: Two-Step Synthesis via a Hydroxymethyl Intermediate
This alternative strategy avoids the direct, and sometimes harsh, conditions of the Blanc reaction by first introducing a hydroxymethyl group, which is then converted to the desired chloromethyl group in a separate step.
Mechanistic Considerations
Step 1: Formation of 2-(hydroxymethyl)-3,5-difluoropyridine
This can be achieved through a Grignard reaction. 2-Bromo-3,5-difluoropyridine can be converted to the corresponding Grignard reagent, which then reacts with a suitable electrophile like formaldehyde or a protected form thereof.
Step 2: Chlorination of 2-(hydroxymethyl)-3,5-difluoropyridine
The conversion of the primary alcohol to the chloride is a standard transformation. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed.[2][3] Thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. The reaction proceeds via the formation of a chlorosulfite intermediate, followed by an intramolecular SN2 attack by the chloride ion.
dot digraph "Route_2_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="2-Bromo-3,5-difluoropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard_Formation [label="1. Mg, THF\n2. HCHO", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxymethyl [label="2-(Hydroxymethyl)-3,5-difluoropyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Chlorination [label="SOCl₂ or PCl₅", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-(Chloromethyl)-3,5-difluoropyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hydroxymethyl [label="Grignard Reaction"]; Grignard_Formation -> Hydroxymethyl; Hydroxymethyl -> Product [label="Chlorination"]; Chlorination -> Product; } enddot Caption: Workflow for the Two-Step Synthesis (Route 2).
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of 2-(hydroxymethyl)-3,5-difluoropyridine
Materials:
-
2-Bromo-3,5-difluoropyridine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde (dried under vacuum)
-
Saturated Ammonium Chloride solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-3,5-difluoropyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation. If the reaction does not start, gentle heating may be required.
-
Once the reaction is initiated, add the remaining solution of the bromo-pyridine at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
In a separate flask, suspend dried paraformaldehyde (2.0 eq) in anhydrous THF and cool to 0°C.
-
Slowly add the prepared Grignard reagent to the paraformaldehyde suspension via cannula, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude alcohol by column chromatography.
Part B: Chlorination of 2-(hydroxymethyl)-3,5-difluoropyridine
Materials:
-
2-(hydroxymethyl)-3,5-difluoropyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane
-
Ice-water
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-(hydroxymethyl)-3,5-difluoropyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C.
-
Add thionyl chloride (1.2 eq) dropwise. Gas evolution (HCl and SO₂) will be observed.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto ice-water to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation.
Comparative Analysis
| Feature | Route 1: Direct Chloromethylation | Route 2: Two-Step Synthesis |
| Overall Yield | Moderate to good, but can be variable. A similar reaction for 1-(chloromethyl)-3,5-dimethylbenzene reports a yield of 71%.[1] | Potentially higher and more consistent overall yield, though it involves two steps. Each step can be optimized for high conversion. |
| Purity of Crude Product | Often contains diarylmethane byproducts and potentially over-chlorinated species, requiring careful purification.[1] | Generally cleaner reactions, especially the chlorination step, leading to a purer crude product. |
| Scalability | Can be challenging to scale due to the exothermic nature of the reaction and the handling of corrosive HCl gas. | More amenable to scaling as each step is a well-controlled, standard transformation. |
| Reagent Handling & Safety | Requires handling of concentrated HCl and a Lewis acid. The reaction is moisture-sensitive.[1] | Involves the preparation of a Grignard reagent, which is highly moisture and air-sensitive. Thionyl chloride is corrosive and toxic. |
| Versatility | Limited to the direct introduction of a chloromethyl group. | The hydroxymethyl intermediate is a versatile precursor for other functionalizations (e.g., conversion to -CHO, -COOH, -CH₂OR). |
| Number of Steps | Single synthetic step. | Two distinct synthetic steps. |
Conclusion and Recommendations
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher and the project.
Route 1 (Direct Chloromethylation) is a more direct and atom-economical approach. It is a good option for smaller-scale syntheses where a moderate yield is acceptable and the purification of the final product from byproducts is feasible. The single-step nature of this route is its primary advantage.
Route 2 (Two-Step Synthesis) offers greater control and potentially higher overall yields and purity. While it involves an additional step, the individual transformations are generally high-yielding and produce cleaner reaction profiles. This route is recommended for larger-scale syntheses where purity and reproducibility are critical. The versatility of the 2-(hydroxymethyl)-3,5-difluoropyridine intermediate is an added benefit, allowing for the synthesis of a range of related compounds.
For drug development and process chemistry applications, the robustness and scalability of Route 2 are likely to be more advantageous. For exploratory and discovery chemistry, the expediency of Route 1 may be preferred.
References
- Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
Sources
- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 2. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 3. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Isomeric Difluoropyridine Derivatives
Introduction: The Isomeric Challenge of a Privileged Scaffold
Difluoropyridines represent a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. Their unique electronic properties, conferred by the strongly electronegative fluorine atoms, make them valuable scaffolds in the design of agrochemicals, active pharmaceutical ingredients (APIs), and functional organic materials. However, with six possible constitutional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoropyridine), researchers face a critical analytical hurdle: confirming the precise substitution pattern. As these isomers share the same exact mass, their biological activity, reactivity, and physical properties can differ dramatically. An incorrect isomer assignment can lead to wasted resources, misinterpreted results, and compromised intellectual property.
This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of difluoropyridine isomers. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide your analytical workflow from initial screening to definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
From an application scientist's perspective, NMR is the most powerful and definitive technique for isomer differentiation. Its strength lies in its exquisite sensitivity to the local electronic environment of each nucleus (¹H, ¹³C, ¹⁹F). The chemical shifts and, more importantly, the scalar (J) coupling patterns provide a unique fingerprint for each isomer that is virtually impossible to misinterpret when analyzed correctly.
Expertise in Action: Why NMR Excels
The position of the two fluorine atoms on the pyridine ring fundamentally alters the electron density distribution. This has two major consequences that are directly observable by NMR:
-
Chemical Shift Perturbation: The chemical shift of each proton and carbon nucleus is uniquely modulated by the through-bond and through-space electronic effects of the nearby fluorine atoms.
-
Scalar Coupling Networks: The interactions between nuclei (H-H, C-H, F-H, F-C, and F-F) create intricate coupling patterns. The magnitude of these coupling constants is dependent on the number of bonds separating the nuclei and their geometric relationship, providing a definitive roadmap to the substitution pattern.
¹⁹F NMR: The Most Direct Probe
Given that the differentiating features are the fluorine atoms themselves, ¹⁹F NMR is the most logical starting point. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to subtle electronic changes.
-
Chemical Shifts (δ): Each isomer will exhibit a unique set of ¹⁹F chemical shifts. For instance, fluorine atoms at the C2/C6 positions are in a different electronic environment than those at C3/C5 or C4.
-
Coupling Constants (J): The key to differentiation lies in the coupling constants.
-
³J(F,F): A three-bond F-F coupling will be observed in isomers where the fluorines are ortho to each other (e.g., 2,3- and 3,4-difluoropyridine).
-
⁴J(F,F): A smaller four-bond coupling is expected for meta-disposed fluorines (e.g., 2,4-, 2,6-, 3,5-difluoropyridine).
-
⁵J(F,F): An even smaller five-bond coupling is possible for para-disposed fluorines (e.g., 2,5-difluoropyridine).
-
J(F,H): Coupling to the remaining ring protons provides further confirmation, with ³J(F,H) typically being larger than ⁴J(F,H) or ⁵J(F,H).
-
¹H and ¹³C NMR: Completing the Structural Puzzle
While ¹⁹F NMR is often sufficient, a complete analysis of ¹H and ¹³C spectra provides orthogonal confirmation.
-
¹H NMR: The multiplicity of each proton signal is a direct result of its coupling to other protons and to the fluorine atoms. For example, in the highly symmetric 3,5-difluoropyridine, one would expect two signals: a triplet for H4 (coupled to two equivalent fluorines) and a doublet for H2/H6 (each coupled to one fluorine and H4). This contrasts sharply with the complex, asymmetric patterns expected for 2,3-difluoropyridine.
-
¹³C NMR: The most diagnostic feature in the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹J(C,F)), which immediately identifies the fluorinated carbon atoms. Smaller two- and three-bond couplings (²J(C,F), ³J(C,F)) provide further evidence to map the entire structure.
Comparative NMR Data for Difluoropyridine Isomers
The following table summarizes typical NMR parameters. Note that exact values can vary with solvent and reference standard.
| Isomer | Symmetry | Expected ¹H Signals | Expected ¹⁹F Signals | Key Differentiating NMR Features |
| 2,3-DFP | Asymmetric | 3 distinct complex multiplets | 2 distinct complex multiplets | Presence of ³J(F,F) coupling; all C and H signals are unique. |
| 2,4-DFP | Asymmetric | 3 distinct complex multiplets | 2 distinct complex multiplets | Presence of ⁴J(F,F) coupling; all C and H signals are unique. |
| 2,5-DFP | Asymmetric | 3 distinct complex multiplets | 2 distinct complex multiplets | Presence of ⁵J(F,F) coupling; all C and H signals are unique.[1] |
| 2,6-DFP | Symmetric (C₂ᵥ) | 2 distinct signals (triplet, doublet) | 1 singlet (or narrow multiplet if H-coupled) | High symmetry: only 3 ¹³C signals, 2 ¹H signals, 1 ¹⁹F signal.[2][3][4] |
| 3,4-DFP | Asymmetric | 3 distinct complex multiplets | 2 distinct complex multiplets | Presence of ³J(F,F) coupling; all C and H signals are unique. |
| 3,5-DFP | Symmetric (C₂ᵥ) | 2 distinct signals (triplet, doublet) | 1 singlet (or narrow multiplet if H-coupled) | High symmetry: only 3 ¹³C signals, 2 ¹H signals, 1 ¹⁹F signal.[5][6][7] |
Experimental Protocol: Acquiring High-Fidelity NMR Data
This protocol ensures the collection of data suitable for unambiguous isomer identification.
-
Sample Preparation: Dissolve ~5-10 mg of the difluoropyridine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an appropriate internal standard if quantification is needed (e.g., TMS for ¹H/¹³C).
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz, equipped with a broadband probe capable of tuning to ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H Spectrum Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Ensure a spectral width that covers the aromatic region (~6.5-9.0 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio (S/N > 100:1).
-
-
¹⁹F Spectrum Acquisition:
-
Acquire a ¹H-decoupled ¹⁹F spectrum to simplify the signals to singlets or F-F coupled multiplets.
-
Use a wide spectral width initially (~ -80 to -180 ppm relative to CFCl₃) to locate the signals.
-
For detailed coupling analysis, acquire a non-decoupled ¹⁹F spectrum to observe J(F,H) couplings.
-
-
¹³C Spectrum Acquisition:
-
Acquire a ¹H-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Use a sufficient number of scans (e.g., 1024 or more) as ¹³C is an insensitive nucleus.
-
Observe the large ¹J(C,F) splittings on the fluorinated carbons.
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the residual solvent peak or internal standard. Integrate signals and accurately measure chemical shifts and coupling constants.
Visualization: NMR-Based Isomer Identification Workflow
Caption: Decision workflow for difluoropyridine isomer identification using NMR spectroscopy.
Vibrational Spectroscopy (IR & Raman): A Rapid, Complementary Method
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[8] While not as definitive as NMR for de novo structure elucidation of isomers, they are exceptionally useful for rapid quality control, reaction monitoring, and confirming the identity of a sample against a known standard.
Expertise in Action: The Power of Symmetry
The key principle for differentiating isomers with vibrational spectroscopy is molecular symmetry.
-
IR Spectroscopy: A vibrational mode is IR-active only if it causes a change in the molecule's net dipole moment.
-
Raman Spectroscopy: A mode is Raman-active if it causes a change in the molecule's polarizability.
For a molecule with a center of inversion, no modes can be both IR and Raman active (Rule of Mutual Exclusion). While difluoropyridines do not have a center of inversion, the general principle holds: higher symmetry leads to fewer, simpler bands. The highly symmetric 2,6- and 3,5-difluoropyridine isomers will have distinctly different and often simpler spectra compared to their asymmetric counterparts.[9][10][11][12]
Key Differentiating Vibrational Bands
-
C-F Stretching Region (1100-1300 cm⁻¹): The position and intensity of C-F stretching bands are sensitive to the electronic environment. The number of distinct C-F stretches can correlate with the number of electronically non-equivalent fluorine atoms.
-
Ring Breathing Modes (~990-1050 cm⁻¹): These modes involve the entire pyridine ring. Fluorine substitution significantly perturbs these vibrations, shifting their frequencies in a manner characteristic of the substitution pattern.
-
Out-of-Plane Bending Region (< 850 cm⁻¹): The C-H and C-F out-of-plane bending modes are also highly characteristic of the substitution pattern on the aromatic ring.
Comparative Vibrational Data Highlights
| Isomer | Key Spectral Features |
| 2,6-DFP | Shows a characteristically strong Raman band for the symmetric ring breathing mode, which is weaker in the IR. The spectrum is generally simpler due to C₂ᵥ symmetry.[9][11][12] |
| 3,5-DFP | Also possesses C₂ᵥ symmetry, leading to a simpler spectrum than asymmetric isomers. The positions of its key bands will differ from the 2,6-isomer. |
| Asymmetric Isomers | (2,3-, 2,4-, 2,5-, 3,4-) Will exhibit more complex spectra with a greater number of active bands in both IR and Raman, as fewer vibrations are degenerate. |
Experimental Protocol: Acquiring IR and Raman Spectra
-
Sample Preparation: For liquids, place one drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory for IR analysis or into a glass vial/NMR tube for Raman analysis. For solids, a small amount of powder can be used with the ATR-IR or packed into a capillary for Raman.
-
IR Spectrum Acquisition (ATR):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
-
Raman Spectrum Acquisition (FT-Raman):
-
Place the sample vial in the spectrometer's sample holder.
-
Use a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.
-
Adjust the laser power and exposure time to obtain a good spectrum without damaging the sample. Co-add scans (e.g., 128-256) to improve S/N.
-
-
Data Analysis: Compare the fingerprint region (typically 400-1600 cm⁻¹) of the unknown sample's spectrum to reference spectra of the known isomers.
Visualization: Symmetry's Impact on Vibrational Spectra
Caption: Relationship between molecular symmetry and spectral complexity in vibrational analysis.
Mass Spectrometry (MS): Confirmation, Not Primary Differentiation
Standard mass spectrometry is ineffective for isomer differentiation because all difluoropyridines have the identical molecular weight (115.08 g/mol ).[3][5] However, tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented, can sometimes provide clues to the structure.
Expertise in Action: The Logic of Fragmentation
In MS/MS, energy is applied to the molecular ion to induce fragmentation. The resulting pattern of fragment ions depends on the weakest bonds and the stability of the resulting charged and neutral fragments. While the fragmentation patterns of similar isomers can be nearly identical, subtle differences in fragment ion abundances can sometimes be statistically significant.[13][14] For difluoropyridines, likely fragmentation pathways include the loss of HF or HCN. The ease of these losses may be subtly influenced by the fluorine positions, but this is rarely a reliable method for primary identification compared to NMR.
Advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS), which separates ions based on their size and shape before mass analysis, can resolve isomers but require specialized instrumentation not available in all laboratories.
Experimental Protocol: Tandem MS (MS/MS) Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion using a syringe pump or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule [M+H]⁺ at m/z 116.
-
MS1 Scan: Perform a full scan (MS1) to confirm the presence of the ion at m/z 116.
-
MS2 Scan (Product Ion Scan):
-
Set the mass spectrometer to isolate the precursor ion (m/z 116).
-
Introduce a collision gas (e.g., argon, nitrogen) into a collision cell to induce fragmentation (Collision-Induced Dissociation, CID).
-
Vary the collision energy to generate an informative fragmentation spectrum.
-
Scan the resulting product ions.
-
-
Data Analysis: Compare the product ion spectra of the unknown with those of authentic reference standards of the different isomers run under identical conditions. Look for unique fragment ions or significant and reproducible differences in the relative abundances of common fragments.
Conclusion: An Integrated Workflow for Certainty
No single technique should be used in isolation when certainty is required. A robust, self-validating analytical workflow is paramount.
-
Primary Identification (NMR): Always begin with NMR spectroscopy. A combination of ¹H, ¹³C, and ¹⁹F NMR provides the most definitive and unambiguous structural elucidation.
-
Rapid Screening & Confirmation (IR/Raman): Use vibrational spectroscopy for rapid verification against a known standard or for at-line reaction monitoring. It is an excellent, fast, and non-destructive complementary technique.
-
Molecular Weight Verification (MS): Use mass spectrometry to confirm the molecular weight and purity of the sample. MS/MS can provide supporting structural information but should not be relied upon for primary isomer differentiation without authentic standards and careful validation.
This integrated approach leverages the strengths of each technique, providing the highest level of confidence for researchers and drug development professionals working with these critical molecular scaffolds.
Visualization: The Complete Analytical Workflow
Caption: Recommended integrated workflow for the analysis of difluoropyridine isomers.
References
-
PubChem. 2,6-Difluoropyridine Compound Summary (CID 73934). [Link]
-
PubChem. 3,5-Difluoropyridine Compound Summary (CID 642820). [Link]
- Google Patents. Process for making 2,6-difluoro pyridine (US4071521A).
-
ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
ResearchGate. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in Its Ground and Excited Electronic States. [Link]
-
Royal Society of Chemistry. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
-
National Institutes of Health. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in its Ground and Excited Electronic States. [Link]
-
AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]
-
PubChem. 2,3-Difluoropyridine Compound Summary (CID 2783176). [Link]
-
University of Bristol. Vibrational analysis of per-fluorinated-triamantane. [Link]
-
National Institutes of Health. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. [Link]
-
National Institutes of Health. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
PubMed. Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. [Link]
-
LookChem. Cas 34941-90-7, 2,4-DIFLUORO-PYRIDINE. [Link]
-
PubMed. Infrared, Raman, and ultraviolet absorption spectra and theoretical calculations and structure of 2,6-difluoropyridine in its ground and excited electronic states. [Link]
-
Springer. Isomer Differentiation Using in silico MS 2 Spectra. A Case Study for the CFM-ID Mass Spectrum Predictor. [Link]
-
ACS Publications. Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. [Link]
-
ResearchGate. Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. [Link]
-
American Pharmaceutical Review. Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. How to differentiate any kind of isomers by mass & nmr spectrometry?. [Link]
-
Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. [Link]
-
Wiley-VCH. Theory of Infrared Absorption and Raman Spectroscopy. [Link]
-
Reddit. Can you differentiate some constitutional isomers using mass spectrometry?. [Link]
-
MDPI. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Link]
-
Aakash Institute. Understanding Hybridisation of BrF₅: Bromine Pentafluoride. [Link]
-
Sciedco. 2,5-Difluoropyridine, Min. 98.0 (GC), 5 g. [Link]
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-3,5-difluoropyridine
Introduction: 2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound increasingly utilized as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive chloromethyl group, which allows for the strategic introduction of the pyridylmethyl moiety into complex molecular architectures.[2] However, the very features that make this compound a valuable synthetic building block—its reactivity and halogenated structure—also necessitate stringent handling and disposal protocols. Improper disposal can lead to personnel exposure, environmental contamination, and regulatory non-compliance.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(Chloromethyl)-3,5-difluoropyridine. Moving beyond a simple checklist, we will delve into the chemical principles behind these procedures, empowering researchers to manage this waste stream with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment
A thorough understanding of the associated hazards is the foundation of any safe disposal plan. 2-(Chloromethyl)-3,5-difluoropyridine presents a multi-faceted risk profile.
Chemical Reactivity: The primary reactive center is the electrophilic carbon of the chloromethyl group (-CH₂Cl).[2] This site is susceptible to nucleophilic attack, a characteristic leveraged in synthesis but also a potential hazard if it reacts unintentionally with incompatible materials.[1] While stable under standard conditions, its reactivity is enhanced by the electron-withdrawing nature of the pyridine ring and fluorine atoms.[2]
Toxicological Profile: Like many halogenated pyridines and alkylating agents, this compound must be treated as a hazardous substance. Similar compounds are known to be severe irritants to the skin, eyes, mucous membranes, and respiratory tract.[3][4] High concentrations can be corrosive to tissues.[3] The Safety Data Sheet (SDS) for this chemical advises avoiding contact with skin and eyes and preventing inhalation of any mists or vapors.[5]
Environmental Concerns: Fluorinated organic compounds can be persistent in the environment.[6][7] The strong carbon-fluorine bond makes many such molecules resistant to natural degradation, leading to potential bioaccumulation.[6][8] Therefore, discharge into drains or the environment must be strictly avoided.[5] Upon combustion, halogenated organic materials can produce highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[9][10]
| Hazard Category | Description | Primary Mitigation Strategy |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin and eye irritation/damage.[3][4][5] | Use appropriate Personal Protective Equipment (PPE). Handle only in a certified chemical fume hood. |
| Reactivity | The chloromethyl group is a reactive alkylating agent.[1] Incompatible with strong oxidizing agents.[3] | Segregate from incompatible materials. Quench residual amounts before disposal of containers. |
| Environmental | Potentially persistent and toxic to aquatic life.[6][9] | Do not discharge to sewer or environment. All waste must be handled as regulated hazardous waste. |
| Decomposition | Thermal decomposition or combustion produces toxic fumes (HCl, HF, NOx).[9][10] | Disposal must be carried out via high-temperature incineration at a licensed facility. |
Regulatory Compliance: The "Cradle-to-Grave" Mandate
The disposal of 2-(Chloromethyl)-3,5-difluoropyridine is governed by a strict regulatory framework. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[11][12] This act establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[12][13]
Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including employee training, emergency planning, and the use of personal protective equipment for handling hazardous waste.[14][15][16]
Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance with all federal, state, and local regulations.[11]
Disposal Workflow: A Step-by-Step Guide
The following diagram outlines the decision-making process for managing waste streams containing 2-(Chloromethyl)-3,5-difluoropyridine.
Caption: Decision workflow for compliant hazardous waste disposal.
Protocol 1: Bulk Waste Disposal
This protocol applies to unused reagents, reaction mixtures, and significantly contaminated materials.
-
Waste Characterization: Pursuant to EPA guidelines, any waste containing 2-(Chloromethyl)-3,5-difluoropyridine must be classified as hazardous waste.[11]
-
Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your EHS office. It is critical to keep it segregated from incompatible materials, especially strong oxidizing agents and bases.[3][17]
-
Containerization:
-
Select a waste container that is in good condition and compatible with halogenated organic compounds (e.g., a high-density polyethylene or glass container).
-
Ensure the container has a secure, tightly sealing lid to prevent the escape of vapors.[17]
-
-
Labeling:
-
Attach a completed hazardous waste label as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "Waste 2-(Chloromethyl)-3,5-difluoropyridine" and list all other components and their approximate concentrations.
-
Mark all appropriate hazard indicators (e.g., Toxic, Corrosive).
-
-
Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the collection of the waste.
-
The waste will be transported by a licensed hazardous waste hauler to a Treatment, Storage, and Disposal Facility (TSDF).[12][18] The required method of disposal for this compound is high-temperature incineration.[19]
-
Protocol 2: Decontamination and Quenching of Residual Amounts
This protocol is exclusively for neutralizing small, residual quantities of the chemical, such as when cleaning contaminated glassware. It is NOT a method for bulk disposal. The underlying principle is the nucleophilic substitution of the reactive chloride.[1]
-
Preparation:
-
Perform all steps within a certified chemical fume hood while wearing appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and solvent-resistant gloves (e.g., butyl rubber).[17]
-
Rinse the contaminated glassware with a small amount of an inert, high-boiling point solvent (e.g., toluene) to dilute the residue. Collect this rinse as part of the quenching solution.
-
-
Quenching Reaction:
-
Place the vessel containing the diluted residue in an ice/water bath to manage the exothermic reaction.
-
While stirring, slowly add a mild nucleophile such as isopropanol dropwise. The isopropanol will react with the chloromethyl group.
-
After the initial reaction subsides (no more heat evolution), slowly add a small amount of water to hydrolyze any remaining reactive material.
-
-
Disposal of Quenched Solution:
-
The resulting quenched mixture, although less hazardous, must still be collected as hazardous waste.
-
Transfer the solution to your designated halogenated waste container for disposal via the bulk waste protocol.
-
Caption: Simplified diagram of the residual quenching reaction.
Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is critical.[15]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Small Spill (inside a fume hood): If you are trained and it is safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container and label it as hazardous waste.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
By adhering to these scientifically grounded and regulation-compliant procedures, you can effectively manage the waste stream of 2-(Chloromethyl)-3,5-difluoropyridine, ensuring the safety of yourself, your colleagues, and the environment.
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Chloromethyl)-3,5-difluoropyridine
As researchers and drug development professionals, our work with novel chemical intermediates is fundamental to discovery. 2-(Chloromethyl)-3,5-difluoropyridine is one such compound, a key building block in the synthesis of pharmaceuticals and agrochemicals. However, its utility is matched by its significant hazardous properties. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe handling, grounded in the causality behind each safety recommendation. Adherence to these protocols is a self-validating system for ensuring laboratory safety.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific risks posed by 2-(Chloromethyl)-3,5-difluoropyridine (CAS No. 1222633-85-3) is the critical first step in establishing a robust safety plan. Its reactivity profile dictates the necessity of the stringent protective measures outlined in this guide. The primary hazards are not singular but a combination of corrosivity, flammability, and toxicity.
Multiple safety data sheets (SDS) classify this compound with the following hazards, which form the basis for our PPE and handling strategy.[1]
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] | This is the most immediate and severe risk. Contact with even small amounts can cause irreversible damage. Standard lab coats and single gloves are insufficient. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1][2] | Ingestion is a significant risk, underscoring the need for strict hygiene protocols and prohibiting eating or drinking in the lab.[3][4] |
| Flammable Liquids | H226: Flammable liquid and vapor.[1][2] | The compound must be stored away from ignition sources, and handling procedures must mitigate the buildup of static electricity.[2][5] |
| Eye Damage | Causes severe eye damage.[1] | This necessitates more than standard safety glasses; chemical splash goggles and a face shield are mandatory.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[6] | All handling of the compound, especially outside of a closed system, must be performed in a certified chemical fume hood.[3][7] |
During combustion, this compound can decompose to release highly toxic gases, including nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[2][5] This potential for hazardous byproducts informs emergency and fire response procedures.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a static choice but one that must be tailored to the scale and nature of the operation. The following recommendations provide a baseline for common laboratory tasks.
Primary Eye and Face Protection
Due to the severe risk of eye damage[1], eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles.[8]
-
Required for All Operations: A full-face shield must be worn over chemical splash goggles whenever handling the liquid, regardless of quantity.[1][8] The face shield protects the neck and face from splashes during transfers or potential reactions.
Hand Protection (Glove Selection)
The skin corrosive nature of this chemical demands careful glove selection and use.[1]
-
Glove Type: Use nitrile gloves as they are generally resistant to pyridine compounds.[9] However, for prolonged contact or large-scale work, consider a double-gloving technique. This involves wearing a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty nitrile or neoprene outer gloves.[8]
-
Glove Protocol: Always inspect gloves for tears or pinholes before use.[1] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[1][6] Dispose of contaminated gloves immediately as hazardous waste and wash hands thoroughly after removal.[1]
Body Protection
A standard cotton lab coat is insufficient protection against a corrosive agent.
-
Minimum Requirement: A flame-resistant lab coat is required for all work.[8]
-
Recommended for Solutions/Transfers: A chemically resistant apron worn over the lab coat.
-
Large-Scale Operations (>50 mL): A complete chemical-resistant suit should be considered, especially if there is a significant splash risk.[1] Ensure clothing fully covers the body; no open-toed shoes or exposed skin on the legs is permitted.[8]
Respiratory Protection
The compound's potential to cause respiratory irritation necessitates strict engineering controls.[6]
-
Primary Control: Always handle 2-(Chloromethyl)-3,5-difluoropyridine inside a certified chemical fume hood to prevent vapor inhalation.[1][3]
-
Secondary Control: In the event of a spill or ventilation failure where exposure is possible, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[10][11] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[1]
Task-Based PPE Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (<100mL) | Chemical Splash Goggles | Heavy-duty Nitrile Gloves | Flame-Resistant Lab Coat | N/A (in closed container) |
| Weighing/Aliquotting (<1g) | Goggles & Face Shield | Double-gloved (Nitrile) | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Preparing Solutions (>1g) | Goggles & Face Shield | Double-gloved (Nitrile) | FR Lab Coat & Chem-Resistant Apron | Chemical Fume Hood |
| Reaction Quenching/Workup | Goggles & Face Shield | Double-gloved (Laminate + Nitrile) | FR Lab Coat & Chem-Resistant Apron | Chemical Fume Hood |
Operational Plan: From Benchtop to Disposal
A safe protocol is a self-validating system where each step confirms the safety of the next.
Safe Handling Protocol: Weighing and Preparing a Stock Solution
This common procedure presents multiple risks including spillage, inhalation, and contact.
-
Preparation:
-
Confirm the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as outlined in the table above for "Preparing Solutions."
-
Prepare the work area by laying down a disposable, chemical-absorbent bench liner.
-
Assemble all necessary glassware, reagents, and a designated, sealed waste container within the fume hood.
-
-
Execution:
-
Carefully open the container of 2-(Chloromethyl)-3,5-difluoropyridine, pointing the cap away from you.
-
Using a clean spatula or pipette, transfer the required amount of the compound to a tared container for weighing.
-
Slowly add the weighed compound to the solvent in your reaction flask. Be mindful of any potential exothermic reactions.
-
Securely close the primary container and wipe it down with a damp cloth before storing it in a designated, cool (2-8°C), and well-ventilated area away from incompatible materials.[1][12][13]
-
-
Cleanup:
-
Wipe down any contaminated surfaces within the fume hood.
-
Dispose of all contaminated disposable materials (e.g., bench liner, pipette tips, gloves) in the designated hazardous waste container.[1]
-
Remove PPE in the correct order (outer gloves, apron, face shield, goggles, inner gloves) to prevent self-contamination.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][15]
-
Spill: Evacuate the immediate area. If the spill is large, alert others and evacuate the lab. Absorb small spills with an inert absorbent material (e.g., sand, vermiculite), collect into a sealed container, and dispose of as hazardous waste.[1][6] Do not allow the chemical to enter drains.[2][15]
Disposal Plan
All waste containing 2-(Chloromethyl)-3,5-difluoropyridine is considered hazardous.
-
Liquid Waste: Collect in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
-
Solid Waste: All contaminated items (gloves, paper towels, etc.) must be collected in a separate, sealed hazardous waste container.[1]
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2] Contaminated packaging must be disposed of as unused product.[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 2-(Chloromethyl)-3,5-difluoropyridine.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
